Product packaging for MP35N alloy(Cat. No.:CAS No. 12646-94-5)

MP35N alloy

Cat. No.: B1172135
CAS No.: 12646-94-5
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Description

MP35N alloy, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12646-94-5

Molecular Formula

C12H16O2

Synonyms

MP35N alloy

Origin of Product

United States

Foundational & Exploratory

MP35N Alloy: A Comprehensive Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chemical composition, properties, and testing methodologies of MP35N, a premier biocompatible superalloy.

MP35N, a nickel-cobalt based multiphase alloy, stands at the forefront of high-performance materials, particularly in critical applications within the medical, aerospace, and oil and gas industries.[1][2] Its unique combination of ultra-high strength, exceptional toughness and ductility, and outstanding corrosion resistance makes it a material of choice for demanding environments.[3][4] This technical guide provides a detailed overview of MP35N's chemical composition, mechanical and physical properties, and the standardized experimental protocols used to characterize this remarkable alloy.

Chemical Composition

MP35N is a vacuum induction melted (VIM) and vacuum arc remelted (VAR) superalloy, a process that ensures high purity and a controlled, homogenous chemical composition.[5][6][7] This meticulous manufacturing process minimizes non-metallic inclusions and residual elements that could otherwise compromise its mechanical properties and corrosion resistance. The nominal chemical composition of MP35N is presented in Table 1. The four primary alloying elements—nickel, cobalt, chromium, and molybdenum—each play a crucial role in the alloy's performance. Nickel and cobalt form the alloy's tough and ductile matrix, while chromium and molybdenum are key to its exceptional corrosion resistance.[5][8]

Table 1: Nominal Chemical Composition of MP35N Alloy

ElementContent (wt. %)
Cobalt (Co)33.0 - 37.0
Nickel (Ni)33.0 - 37.0
Chromium (Cr)19.0 - 21.0
Molybdenum (Mo)9.0 - 10.5
Iron (Fe)1.0 max
Titanium (Ti)1.0 max
Manganese (Mn)0.15 max
Silicon (Si)0.15 max
Phosphorus (P)0.015 max
Sulfur (S)0.010 max
Carbon (C)0.03 max
Source:[2][9]

Mechanical and Physical Properties

The outstanding mechanical properties of MP35N are achieved through a combination of work hardening (cold working) and, in some cases, subsequent aging heat treatments.[3][10] The alloy can achieve ultimate tensile strengths in the range of 260 to 300 ksi (1793 to 2068 MPa) while maintaining good ductility.[3][11] Its properties can be tailored through the degree of cold work and the specific aging process employed. Key mechanical and physical properties are summarized in the tables below.

Table 2: Typical Mechanical Properties of this compound

PropertyAnnealedWork Strengthened & Aged
Ultimate Tensile Strength896 MPa (130 ksi)Up to 2600 MPa (377 ksi)
Yield Strength (0.2% Offset)-Up to 2400 MPa (348 ksi)
Elongation at Break-~10%
Reduction of Area-~40%
Hardness (Rockwell C)-38 - 55 HRC
Modulus of Elasticity233 GPa (33.8 x 10⁶ psi)200 - 234 GPa (29,000 - 34,000 ksi)
Source:[2][9][12][13]

Table 3: Physical Properties of this compound

PropertyValue
Density8.41 - 8.43 g/cm³ (0.304 lb/in³)
Melting Point/Range1315 - 1440 °C (2399 - 2625 °F)
Thermal Conductivity (at 20°C)11.2 W/m·K
Mean Coefficient of Thermal Expansion (20-200°C)12.8 x 10⁻⁶ /°C
Electrical Resistivity (at 20°C)1033 µΩ·mm
Source:[9][13][14][15]

Corrosion Resistance

MP35N exhibits exceptional resistance to a wide range of corrosive environments, including mineral acids (nitric, hydrochloric, and sulfuric), hydrogen sulfide, and chloride solutions such as saltwater and salt spray.[3][4][16] This outstanding corrosion resistance is attributed to the synergistic effect of its high chromium and molybdenum content, which promotes the formation of a stable passive oxide layer.[5] The alloy is highly resistant to pitting, crevice corrosion, and stress corrosion cracking, even at high strength levels.[8][17] Its resistance to hydrogen embrittlement is another key feature, making it suitable for use in sour gas environments.[5]

Experimental Protocols

The characterization of this compound's properties is governed by stringent international standards to ensure consistency and reliability, particularly for medical and aerospace applications.

Mechanical Testing: Tensile Properties

The tensile properties of MP35N are determined following the procedures outlined in ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials .[18][19]

Methodology:

  • Specimen Preparation: Test specimens are machined from the alloy material into standardized shapes and dimensions as specified in ASTM E8. The surface finish is controlled to avoid introducing stress concentrations.[19]

  • Test Setup: The specimen is securely mounted in the grips of a universal testing machine. An extensometer is attached to the specimen's gauge length to accurately measure strain.[14]

  • Testing Procedure: A uniaxial tensile load is applied to the specimen at a controlled rate. The load and the corresponding elongation are continuously recorded until the specimen fractures.[18]

  • Data Analysis: The recorded data is used to generate a stress-strain curve, from which key properties such as ultimate tensile strength, yield strength (typically at 0.2% offset), and elongation are determined.[14]

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Start Raw MP35N Material Machining Machine to ASTM E8 Specs Start->Machining SurfaceFinish Surface Finishing Machining->SurfaceFinish Mounting Mount in Universal Tester SurfaceFinish->Mounting Extensometer Attach Extensometer Mounting->Extensometer Loading Apply Uniaxial Load Extensometer->Loading Fracture Continue to Fracture Loading->Fracture Record Record Load & Elongation Fracture->Record Plot Plot Stress-Strain Curve Record->Plot Calculate Calculate Properties Plot->Calculate

Caption: Workflow for Tensile Testing of this compound according to ASTM E8.

Corrosion Testing: Pitting and Crevice Corrosion

The resistance of MP35N to pitting and crevice corrosion is evaluated using ASTM G48 - Standard Test Methods for Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution .[2][20]

Methodology:

  • Specimen Preparation: Test specimens are cut to specified dimensions and their surfaces are prepared to a standard finish. For crevice corrosion testing, crevice-forming devices (e.g., TFE-fluorocarbon blocks) are attached to the specimen.[10]

  • Test Environment: The prepared specimen is immersed in a 6% ferric chloride solution, which is maintained at a constant temperature.[20]

  • Exposure: The specimen remains in the solution for a specified duration, typically 72 hours.[21]

  • Evaluation: After exposure, the specimen is cleaned and visually examined for evidence of pitting or crevice corrosion. The extent of corrosion can be quantified by weight loss measurements and microscopic examination of pit depth.[2]

Corrosion_Testing_Workflow cluster_prep Specimen Preparation cluster_exposure Exposure cluster_evaluation Evaluation Start MP35N Sample Clean Clean & Prepare Surface Start->Clean Crevice Attach Crevice Formers (if applicable) Clean->Crevice Immerse Immerse in 6% Ferric Chloride Crevice->Immerse Maintain Maintain Constant Temperature Immerse->Maintain Expose Expose for 72 hours Maintain->Expose Remove Remove & Clean Specimen Expose->Remove Examine Visual & Microscopic Examination Remove->Examine Measure Measure Weight Loss & Pit Depth Examine->Measure

Caption: Workflow for Pitting and Crevice Corrosion Testing via ASTM G48.

Biocompatibility Assessment for Medical Applications

For use in medical implants and devices, MP35N must undergo rigorous biocompatibility testing as outlined in the ISO 10993 series of standards, "Biological evaluation of medical devices" .[3][8][11] The specific tests required depend on the nature and duration of the device's contact with the body.[4] For long-term implantable devices made from MP35N, a comprehensive suite of tests is necessary.

Methodology: The biocompatibility evaluation follows a risk management approach as described in ISO 10993-1.[9]

  • Chemical Characterization (ISO 10993-18): A thorough analysis of the material's composition and any potential leachables or extractables.

  • In Vitro Cytotoxicity (ISO 10993-5): Assessment of the material's potential to cause cell death.

  • Sensitization (ISO 10993-10): Evaluation of the material's potential to induce an allergic response.

  • Irritation or Intracutaneous Reactivity (ISO 10993-23): Testing for skin irritation.

  • Systemic Toxicity (Acute, Subacute, Subchronic, and Chronic) (ISO 10993-11): Evaluation of potential toxic effects on the entire system.

  • Genotoxicity (ISO 10993-3): Assessment of the material's potential to damage genetic material.

  • Implantation (ISO 10993-6): Evaluation of the local tissue response to the implanted material.

  • Hemocompatibility (ISO 10993-4): Testing for adverse reactions with blood.

Biocompatibility_Workflow cluster_invitro In Vitro Tests cluster_invivo In Vivo Tests Start MP35N Medical Device RiskAnalysis Risk Analysis (ISO 10993-1) Start->RiskAnalysis ChemChar Chemical Characterization (ISO 10993-18) RiskAnalysis->ChemChar InVitro In Vitro Testing ChemChar->InVitro InVivo In Vivo Testing ChemChar->InVivo Cytotoxicity Cytotoxicity (ISO 10993-5) InVitro->Cytotoxicity Genotoxicity Genotoxicity (ISO 10993-3) InVitro->Genotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) InVitro->Hemocompatibility Sensitization Sensitization (ISO 10993-10) InVivo->Sensitization Irritation Irritation (ISO 10993-23) InVivo->Irritation Toxicity Systemic Toxicity (ISO 10993-11) InVivo->Toxicity Implantation Implantation (ISO 10993-6) InVivo->Implantation FinalAssessment Biocompatibility Assessment Cytotoxicity->FinalAssessment Genotoxicity->FinalAssessment Hemocompatibility->FinalAssessment Sensitization->FinalAssessment Irritation->FinalAssessment Toxicity->FinalAssessment Implantation->FinalAssessment

Caption: Biocompatibility Testing Workflow for MP35N based on ISO 10993.

Applications in Research and Drug Development

The exceptional properties of MP35N make it highly suitable for a range of applications in scientific research and pharmaceutical development. Its biocompatibility and corrosion resistance are particularly advantageous for:

  • Medical Implants: Used in orthopedic implants such as bone plates and screws, cardiovascular devices like stents and pacemaker leads, and dental implants.[17][18]

  • Surgical Instruments: The high strength and wear resistance make it ideal for precision surgical tools.[18]

  • Drug Delivery Devices: Components of implantable drug delivery systems that require long-term stability and biocompatibility.

  • Laboratory Equipment: For components in analytical instruments and high-pressure systems that are exposed to corrosive chemicals.

References

An In-depth Technical Guide to the Physical and Mechanical Properties of UNS R30035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNS R30035 is a high-performance, non-magnetic, cobalt-nickel-chromium-molybdenum alloy, also known by trade names such as Elgiloy® and Phynox®.[1][2][3][4][5] Renowned for its unique combination of ultra-high strength, excellent ductility, toughness, and outstanding corrosion resistance, UNS R30035 is a material of choice for critical applications in the medical device, pharmaceutical, aerospace, and oil and gas industries.[6][7][8][9][10] Its biocompatibility further enhances its suitability for surgical implants and other medical instrumentation.[10][11] This technical guide provides a comprehensive overview of the physical and mechanical properties of UNS R30035, detailed experimental protocols for property determination, and a visualization of the material processing workflow.

Chemical Composition

The nominal chemical composition of UNS R30035 is presented in Table 1. The precise balance of cobalt, nickel, chromium, and molybdenum endows the alloy with its exceptional performance characteristics.

Table 1: Nominal Chemical Composition of UNS R30035

ElementContent (%)
Cobalt (Co)Balance
Nickel (Ni)33.0 - 37.0
Chromium (Cr)19.0 - 21.0
Molybdenum (Mo)9.0 - 10.5
Iron (Fe)1.0 max
Titanium (Ti)1.0 max
Manganese (Mn)0.15 max
Silicon (Si)0.15 max
Carbon (C)0.025 max
Phosphorus (P)0.015 max
Sulfur (S)0.010 max
Boron (B)0.015 max

Source:[6][8][12][13]

Physical Properties

A summary of the key physical properties of UNS R30035 is provided in Table 2. These properties are essential for design and performance modeling in various applications.

Table 2: Physical Properties of UNS R30035

PropertyValue
Density8.41 - 8.43 g/cm³[6][7][12][13]
Melting Range1315 - 1440 °C (2400 - 2625 °F)[6]
Modulus of Elasticity (Tension)232.8 - 234 GPa (33.8 x 10³ ksi)[6][14]
Electrical Resistivity1033 µohm·mm[13]
Thermal Conductivity (at 21°C)11.2 W/m·K[6][13]
Coefficient of Thermal Expansion (20-200°C)12.8 µm/m·°C[13]

Mechanical Properties

The mechanical properties of UNS R30035 are highly dependent on its condition, which is primarily determined by the degree of cold work and subsequent aging heat treatments.[6][7][9][15] The alloy can be used in the annealed state or can be significantly strengthened through cold reduction and aging.[6][7] Tables 3, 4, and 5 summarize the mechanical properties in various conditions.

Table 3: Typical Mechanical Properties of UNS R30035 in the Annealed Condition

PropertyValue
Ultimate Tensile Strength931 MPa (135 ksi)[6][15]
Yield Strength (0.2% Offset)414 MPa (60 ksi)[6][15]
Elongation68 - 70%[6][15]
Reduction of Area70 - 77%[6][15]
Hardness~90 HRB[7]

Table 4: Typical Mechanical Properties of Cold-Worked UNS R30035

Condition (% Cold Reduction)Ultimate Tensile Strength (MPa)Yield Strength (0.2% Offset) (MPa)Elongation (%)Hardness (HRC)
15%1069[6][15]814[6][15]41[6][15]29[15]
25%1172[15]1034[16]28[16]34[16]
35%1336[15][16]1062[16]22[16]-
45%1572[16]---
55%1827[16]---

Table 5: Typical Mechanical Properties of Cold-Worked and Aged UNS R30035

Condition (% Cold Reduction + Age)Ultimate Tensile Strength (MPa)Yield Strength (0.2% Offset) (MPa)Elongation (%)Reduction of Area (%)Hardness (HRC)
15% + Aged (538°C/4h)1089[6]862[6]39[6]70[6]33[6]
25% + Aged (538°C/4h)1282[6]1207[6]---
53% + Aged (538°C/4h)2068[15]1999[15]10[15]48[15]50[15]
Solution Annealed + Aged (566°C/4h)2000[7]1931[7]10[7]45[7]51[7]
Fatigue Life

UNS R30035 exhibits excellent fatigue life, a critical property for applications involving cyclic loading, such as in medical implants.[1][17] The fatigue strength is influenced by the material's condition.

Table 6: R.R. Moore Bending Fatigue Strength

Condition10⁶ cycles (MPa)10⁷ cycles (MPa)10⁸ cycles (MPa)
220 ksi (1517 MPa) version689620606
265 ksi (1827 MPa) version744682668

Source:[15]

Corrosion Resistance

UNS R30035 offers outstanding resistance to a wide range of corrosive environments.[6][7][8][15] It is highly resistant to general corrosion, crevice corrosion, and stress corrosion cracking, even at very high strength levels.[7][15] The alloy shows excellent performance in chloride solutions, seawater, hydrogen sulfide, and various mineral acids such as nitric, hydrochloric, and sulfuric acids.[7][8][15] Its biocompatibility and corrosion resistance make it suitable for long-term surgical implants.[10][11][18]

Experimental Protocols

The determination of the physical and mechanical properties of UNS R30035 is governed by standardized testing protocols. The following are summaries of the key experimental methodologies.

Tensile Testing (as per ASTM E8/E8M)

Tensile testing is performed to determine the ultimate tensile strength, yield strength, elongation, and reduction of area.[2][3][19]

  • Specimen Preparation: Test specimens, either flat or round, are machined to precise dimensions as specified in the ASTM E8/E8M standard.[19] The surface finish of the specimen is critical to avoid premature failure.

  • Test Procedure: The specimen is mounted in a universal testing machine.[3] A uniaxial tensile load is applied at a controlled rate.[3] An extensometer is used to accurately measure the elongation of the specimen's gauge length as the load increases.[19] The test continues until the specimen fractures.

  • Data Analysis: The load and displacement data are used to generate a stress-strain curve. From this curve, the key tensile properties are calculated.[2]

Hardness Testing (as per ASTM E18)

Rockwell hardness testing is a common method to assess the hardness of UNS R30035.[6][7][8][12][15]

  • Principle: The test measures the permanent depth of indentation produced by a specific indenter under a given load.[12]

  • Test Procedure: A preliminary minor load is applied to the specimen, followed by a major load for a specified duration. The major load is then removed, and the difference in indentation depth is measured to determine the Rockwell hardness number.[7] Different Rockwell scales (e.g., HRC, HRB) are used depending on the material's expected hardness, which dictates the indenter type (diamond cone or steel ball) and the major load.[15]

  • Significance: Hardness values can be correlated with tensile strength and wear resistance.[6][8]

Pitting and Crevice Corrosion Testing (as per ASTM G48)

This method is used to evaluate the resistance of stainless steels and related alloys to localized corrosion.[17][20][21]

  • Test Procedure: The test involves exposing a specimen to an aggressive, acidic ferric chloride solution for a specified period (typically 24 to 72 hours) at a constant temperature.[17]

  • Evaluation: After exposure, the specimen is examined for the presence and extent of pitting and crevice corrosion. The evaluation can be based on weight loss measurements or visual inspection of the number and depth of pits.[17] The Critical Pitting Temperature (CPT) can also be determined by conducting the test at various temperatures.[11]

Material Specifications for Surgical Implants (as per ASTM F562 and ISO 5832-6)

These standards specify the requirements for wrought 35Cobalt-35Nickel-20Chromium-10Molybdenum alloy for use in the manufacture of surgical implants.[4][9][14][16][22][23] They cover aspects such as:

  • Chemical Composition: Defining the acceptable ranges for each element.[23]

  • Mechanical Properties: Specifying the minimum or required tensile properties and hardness for different material conditions (annealed, cold-worked, and cold-worked and aged).[23]

  • Microstructure: Requirements for grain size and the absence of detrimental phases.[22]

  • Biocompatibility: While not a direct test within these standards, they ensure the material's suitability for medical applications where biocompatibility is crucial.[10]

Material Processing and Property Enhancement

The exceptional mechanical properties of UNS R30035 are achieved through a combination of cold working and subsequent aging heat treatment. The following diagram illustrates this logical workflow.

G cluster_0 Material Processing Workflow for UNS R30035 start Raw Material (Annealed UNS R30035) cold_work Cold Working (e.g., Drawing, Rolling) start->cold_work Increases Hardness and Tensile Strength, Reduces Ductility aging Aging Heat Treatment (e.g., 538°C for 4 hours) cold_work->aging Precipitation Hardening final_product Final Product with Enhanced Mechanical Properties aging->final_product Optimized Strength and Ductility

References

A Technical Guide to the Corrosion Resistance of MP35N in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP35N, a nickel-cobalt-chromium-molybdenum alloy, stands as a premier material for applications demanding a confluence of ultra-high strength, exceptional toughness, and outstanding corrosion resistance.[1][2] Produced through vacuum induction melting and vacuum arc re-melting (VIM-VAR), this multiphase alloy exhibits a unique combination of properties that make it an ideal candidate for critical components in aggressive acidic environments, such as those encountered in chemical processing, oil and gas extraction, and advanced medical devices.[1] This guide provides an in-depth technical overview of the corrosion resistance of MP35N in various acidic media, detailing its performance through quantitative data and outlining the standardized experimental protocols used for its evaluation.

Chemical Composition and Microstructure: The Foundation of Resistance

The remarkable corrosion resistance of MP35N is intrinsically linked to its carefully controlled chemical composition and resulting microstructure. The nominal composition of MP35N is presented in Table 1.

Table 1: Nominal Chemical Composition of MP35N

ElementContent (wt.%)
Nickel (Ni)33.0 - 37.0
Cobalt (Co)Balance
Chromium (Cr)19.0 - 21.0
Molybdenum (Mo)9.0 - 10.5
Iron (Fe)1.0 max
Titanium (Ti)1.0 max
Manganese (Mn)0.15 max
Silicon (Si)0.15 max
Carbon (C)0.025 max
Phosphorus (P)0.015 max
Sulfur (S)0.010 max
Boron (B)0.010 max

The synergistic effect of these alloying elements provides a robust defense against corrosive attack. Chromium is the primary element responsible for the alloy's passivity, forming a tenacious, self-healing chromium oxide (Cr₂O₃) layer on the surface that protects the underlying metal from the corrosive environment.[2] Molybdenum significantly enhances this passive film's stability, particularly in the presence of chloride ions, and improves resistance to pitting and crevice corrosion.[1] The high nickel and cobalt content contributes to the overall nobility of the alloy and its resistance to general corrosion in a wide range of acidic solutions.

The manufacturing process, involving VIM-VAR, ensures a very clean and homogeneous microstructure with a fine grain size, minimizing the presence of inclusions and segregations that can act as initiation sites for localized corrosion.[3]

Corrosion Performance in Acidic Environments

MP35N exhibits excellent resistance to a variety of mineral and organic acids. While extensive quantitative data across all conceivable conditions is proprietary or not publicly available, the existing literature and technical datasheets consistently report superior performance.

Sulfuric Acid (H₂SO₄)

MP35N demonstrates exceptional resistance to sulfuric acid over a wide range of concentrations and temperatures. In a study on the corrosion of cobalt-based alloys, a low-carbon Co-Cr-Mo alloy, similar in composition to MP35N, showed low corrosion rates of less than 0.1 mm/yr (4 mils/yr) in up to 70 wt% nitric acid at temperatures approaching the boiling point.[2] Another source indicates a corrosion rate of less than 0.2 mm/y for MP35N in concentrated sulfuric acid at a high temperature of 200°C.

Hydrochloric Acid (HCl)

Hydrochloric acid is a highly corrosive reducing acid, yet MP35N maintains considerable resistance. In a particularly aggressive test, failure of MP35N springs was only induced after intentional exposure to 38% hydrochloric acid at 180°F (82.2°C) with a pH of 0.5, highlighting its durability under extreme conditions.[1] Under less severe conditions, the corrosion rate is expected to be very low.

Nitric Acid (HNO₃)

As a strong oxidizing acid, nitric acid passivates MP35N, leading to excellent corrosion resistance. Low-carbon Co-Cr-Mo alloys exhibit high resistance to nitric acid, with corrosion rates below 0.1 mm/yr in concentrations up to 70 wt% at temperatures near boiling.[2]

Sour Environments (H₂S)

MP35N is a material of choice for sour service applications in the oil and gas industry, where acidic conditions are often coupled with the presence of hydrogen sulfide (H₂S). It is approved for use in sour environments under the stringent NACE MR0175/ISO 15156 standard.[1] The alloy's resistance to sulfide stress cracking (SSC) is a critical attribute in these applications.

Table 2: Summary of Corrosion Resistance of MP35N in Various Acidic Environments

Acidic EnvironmentConcentrationTemperatureCorrosion Performance
Sulfuric Acid (H₂SO₄)Concentrated200°C< 0.2 mm/year
Hydrochloric Acid (HCl)38%82.2°C (180°F)High resistance; failure induced under extreme conditions
Nitric Acid (HNO₃)Up to 70 wt%Near boilingExcellent (< 0.1 mm/year for similar alloys)
Sour Gas (H₂S)NACE MR0175/ISO 15156 specifiedVariousExcellent resistance to Sulfide Stress Cracking
Pitting and Crevice Corrosion Resistance

The high chromium and molybdenum content in MP35N provides exceptional resistance to localized corrosion phenomena such as pitting and crevice corrosion, which are often initiated by chloride ions in acidic environments. The Pitting Resistance Equivalent Number (PREN), a calculated value that indicates an alloy's resistance to pitting, is a useful metric for comparison. The PREN is calculated using the formula: PREN = %Cr + 3.3(%Mo) + 16(%N). While nitrogen is not a specified alloying addition in MP35N, its high chromium and molybdenum content results in a PREN value that is significantly higher than that of many stainless steels, indicating superior pitting resistance.[1]

Experimental Protocols for Corrosion Testing

The evaluation of MP35N's corrosion resistance in acidic environments is conducted following standardized experimental protocols to ensure reproducibility and comparability of data. The following are key experimental methodologies.

Immersion Corrosion Testing (ASTM G31)

This method is a fundamental technique for determining the general corrosion rate of a material in a specific environment.

  • Specimen Preparation: Test coupons of MP35N with a known surface area and weight are prepared. The surface is typically ground to a specified finish (e.g., 120-grit) and cleaned to remove any contaminants.

  • Test Solution: The acidic test solution of the desired concentration is prepared using reagent-grade chemicals and deionized water.

  • Test Procedure: The prepared coupons are fully immersed in the test solution for a predetermined duration (e.g., 24, 48, or 96 hours) at a constant temperature. The solution may be aerated or deaerated, depending on the target environment.

  • Evaluation: After the exposure period, the coupons are removed, cleaned of any corrosion products according to standardized procedures, and reweighed. The weight loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/yr) or mils per year (mpy).

G31_Workflow start Start specimen_prep Specimen Preparation (ASTM G1) start->specimen_prep initial_measurement Initial Measurement (Weight and Dimensions) specimen_prep->initial_measurement immersion Immersion in Acidic Solution (Controlled Temperature and Duration) initial_measurement->immersion solution_prep Test Solution Preparation solution_prep->immersion removal_cleaning Specimen Removal and Cleaning immersion->removal_cleaning final_measurement Final Measurement (Weight) removal_cleaning->final_measurement calculation Corrosion Rate Calculation final_measurement->calculation end_node End calculation->end_node

Workflow for Immersion Corrosion Testing (ASTM G31).
Pitting and Crevice Corrosion Testing (ASTM G48)

This standard provides methods to determine the resistance of stainless steels and related alloys to pitting and crevice corrosion in a ferric chloride solution, which is a highly aggressive acidic chloride environment.

  • Method A (Pitting Test): A test specimen is immersed in a 6% ferric chloride solution for 72 hours at a specific temperature. After exposure, the specimen is examined for the presence of pitting.

  • Method B (Crevice Corrosion Test): A crevice is created on the specimen surface using a crevice-forming device (e.g., TFE-fluorocarbon blocks) before immersion in the ferric chloride solution. The test evaluates the susceptibility to corrosion within the shielded area.

  • Critical Pitting/Crevice Temperature (CPT/CCT): These methods involve a series of tests at different temperatures to determine the minimum temperature at which pitting (CPT) or crevice corrosion (CCT) initiates.

Sulfide Stress Cracking (SSC) Testing (NACE TM0177)

This standard outlines methods for evaluating the resistance of materials to cracking in H₂S-containing environments.

  • Test Methods: Several test methods are described, including:

    • Method A: Tensile Test: A smooth tensile specimen is subjected to a constant load or a slow strain rate while exposed to the sour environment. The time to failure or the reduction in mechanical properties is measured.

    • Method B: Bent-Beam Test: A rectangular specimen is bent and held in a fixture to apply a constant strain. The specimen is then exposed to the test solution, and the time to cracking is recorded.

    • Method C: C-Ring Test: A C-shaped specimen is stressed by tightening a bolt, and then exposed to the sour environment.

  • Test Solutions: Standardized test solutions are used, such as NACE Solution A (5% NaCl + 0.5% acetic acid, saturated with H₂S).

Corrosion_Testing_Workflow start Material Selection: MP35N corrosion_type Identify Potential Corrosion Mechanisms start->corrosion_type general General Corrosion corrosion_type->general  General Attack localized Localized Corrosion (Pitting/Crevice) corrosion_type->localized Chloride Environment scc Stress Corrosion Cracking (SSC) corrosion_type->scc Sour Service astm_g31 Immersion Testing (ASTM G31) general->astm_g31 astm_g48 Pitting/Crevice Testing (ASTM G48) localized->astm_g48 nace_tm0177 SSC Testing (NACE TM0177) scc->nace_tm0177 evaluation Evaluation of Results (Corrosion Rate, Pitting, Cracking) astm_g31->evaluation astm_g48->evaluation nace_tm0177->evaluation

Decision Workflow for Corrosion Testing of MP35N.
Electrochemical Testing

Electrochemical techniques provide valuable insights into the corrosion mechanisms and kinetics of MP35N in acidic solutions.

  • Potentiodynamic Polarization: This technique involves sweeping the potential of the MP35N specimen and measuring the resulting current. The resulting polarization curve can be used to determine key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the pitting potential (Epit).

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the passive film and the kinetics of the corrosion processes. By applying a small AC potential perturbation and measuring the impedance response over a range of frequencies, a model of the electrochemical interface can be developed.

Conclusion

MP35N alloy exhibits an exceptional level of corrosion resistance in a wide array of acidic environments, attributable to its optimized chemical composition and refined microstructure. Its robust passive film, enriched with chromium and molybdenum, provides a formidable barrier against general corrosion, as well as localized pitting and crevice corrosion. For applications in the presence of hydrogen sulfide, MP35N's resistance to stress corrosion cracking is a critical advantage. The standardized experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this high-performance alloy, ensuring its reliable performance in the most demanding acidic service conditions encountered in research, scientific, and drug development applications.

References

In-Depth Technical Guide: Microstructure Analysis of Work-Hardened MP35N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microstructure of work-hardened MP35N, a nickel-cobalt based superalloy renowned for its exceptional strength, toughness, and corrosion resistance. The information presented herein is curated for professionals in research, scientific, and drug development fields where the performance of metallic components is critical. This document details the microstructural evolution of MP35N under cold work, its associated mechanical properties, and the experimental protocols for its analysis.

Introduction to MP35N and the Effects of Work Hardening

MP35N, with a nominal composition of 35% Nickel, 35% Cobalt, 20% Chromium, and 10% Molybdenum, is a nonmagnetic, biocompatible alloy widely used in demanding applications such as medical implants, aerospace components, and marine hardware.[1] Its face-centered cubic (FCC) crystal structure in the annealed state provides good ductility.[2] The remarkable increase in strength of MP35N is primarily achieved through work hardening (also known as cold working), a process that introduces a high density of crystal defects, which impede dislocation motion.[1]

The primary strengthening mechanisms activated during the cold working of MP35N are dislocation slip and deformation twinning.[3][4] The low stacking fault energy of the alloy facilitates the formation of stacking faults and twins.[5] As the degree of cold work increases, a hierarchical microstructure develops, often featuring twins at both the nanometer and micrometer scales.[4][6] This intricate microstructure is key to the ultra-high strength of the material. Additionally, upon subsequent aging heat treatments, a secondary hardening mechanism involving the segregation of molybdenum atoms to these stacking faults and deformation twins further enhances the strength of the alloy.[7]

Quantitative Data on Work-Hardened MP35N

The mechanical properties of MP35N are directly correlated with the degree of cold work. The following tables summarize the available quantitative data from various studies.

Cold Reduction (%)Ultimate Tensile Strength (MPa)Yield Strength (MPa)Elongation (%)Hardness (Rockwell C)
35 (Aged)140013442143
45 (Aged)177217311246
53 (Aged)206819991050
651623 ± 51469 ± 94-448 ± 10 HV
80---459 ± 14 HV

Data for 35%, 45%, and 53% cold reduction are for aged MP35N wire.[8] Data for 65% and 80% cold reduction are for cold-rolled MP35N.[5]

Cold Work (%)Microstructural FeatureQuantitative Data
As-drawn (~40%)Grain Size1-4 µm
As-drawn (~40%)Twin Size1 nm to 1 µm (hierarchical)
HighDislocation DensityQualitatively high; specific values not consistently reported across literature.
IncreasingTwin Volume FractionQualitatively increases with cold work; specific values not consistently reported across literature.

Data for as-drawn wire from Prasad et al.[4]

Experimental Protocols for Microstructure Analysis

Detailed and precise sample preparation is paramount for accurate microstructural analysis of MP35N using advanced microscopy techniques such as Transmission Electron Microscopy (TEM) and Electron Backscatter Diffraction (EBSD).

Transmission Electron Microscopy (TEM) Sample Preparation Protocol

This protocol outlines the steps for preparing electron-transparent samples of work-hardened MP35N for TEM analysis.

  • Sectioning:

    • Begin by sectioning a bulk sample of work-hardened MP35N into thin slices of approximately 300-500 µm thickness.

    • A low-speed diamond saw with ample cooling is recommended to minimize the introduction of artifacts such as deformation and heating.

  • Mechanical Grinding:

    • The sectioned slices are then mechanically ground to a thickness of about 100 µm.

    • This is typically performed using silicon carbide (SiC) papers of progressively finer grit (e.g., 400, 600, 800, 1200 grit). The sample should be thoroughly cleaned between each grit size to prevent contamination.

  • Disc Punching:

    • From the thinned slice, 3 mm diameter discs are punched out. This is the standard size for most TEM sample holders.

  • Dimpling (Optional but Recommended):

    • To reduce the time required for final thinning and to create a larger electron-transparent area, the 3 mm disc can be dimpled.

    • A dimple grinder creates a concave depression in the center of the disc, reducing the thickness to a few micrometers at the thinnest point.

  • Final Thinning (Electropolishing):

    • Electropolishing is a highly effective method for producing a smooth, damage-free surface on MP35N for TEM analysis.[9]

    • Electrolyte Composition: A common electrolyte for nickel-cobalt alloys is a mixture of perchloric acid and methanol or ethanol. A solution of 10% perchloric acid in methanol is a good starting point.

    • Polishing Parameters:

      • Temperature: The electrolyte should be cooled to between -20°C and -40°C to control the polishing rate and prevent etching.

      • Voltage: An applied voltage in the range of 15-30 V is typically used.

    • The disc is held in a twin-jet electropolisher, and the process is continued until a small hole is detected in the center of the disc. The thin area around the edge of this hole is electron-transparent.

  • Cleaning:

    • Immediately after electropolishing, the sample must be thoroughly rinsed to remove any residual electrolyte. This is typically done with a series of methanol and ethanol baths.

Electron Backscatter Diffraction (EBSD) Sample Preparation Protocol

EBSD requires a pristine, damage-free, and flat surface to obtain high-quality diffraction patterns.

  • Mounting and Sectioning:

    • The sample is typically mounted in a conductive resin to facilitate handling and polishing.

    • The mounted sample is then sectioned to expose the surface of interest.

  • Grinding:

    • A systematic grinding process is employed using progressively finer SiC papers (e.g., from 240 down to 1200 or 2400 grit).

    • It is crucial to ensure that all scratches from the previous step are removed before moving to the next finer grit.

  • Polishing:

    • Mechanical polishing is performed using diamond suspensions on polishing cloths. A typical sequence would be 9 µm, 3 µm, and finally 1 µm diamond paste.

    • Thorough cleaning between each step is essential.

  • Final Polishing (Vibratory Polishing with Colloidal Silica):

    • The most critical step for achieving an EBSD-ready surface is the final polish.[10]

    • Vibratory polishing with a colloidal silica suspension (typically around 0.05 µm particle size) is highly recommended.[10] This chemo-mechanical process removes the final layers of surface deformation without introducing new scratches.

    • Polishing times can range from 30 minutes to several hours, depending on the material's response.

  • Cleaning:

    • After the final polish, the sample must be meticulously cleaned to remove any residual colloidal silica and other contaminants.

    • Rinsing with deionized water followed by ethanol and drying with a stream of inert gas is a common procedure.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for microstructure analysis and the logical relationships of work-hardening mechanisms in MP35N.

Experimental_Workflow Bulk_Sample Bulk Work-Hardened MP35N Sample Sectioning Sectioning (Low-Speed Diamond Saw) Bulk_Sample->Sectioning Mounting Mounting in Conductive Resin Bulk_Sample->Mounting Grinding Mechanical Grinding (SiC Paper) Sectioning->Grinding Disc_Punching Disc Punching (3mm) Grinding->Disc_Punching Electropolishing Electropolishing (Final Thinning) Disc_Punching->Electropolishing TEM_Analysis TEM Analysis (Bright-Field, Dark-Field, HRTEM, SAED) Electropolishing->TEM_Analysis EBSD_Grinding Mechanical Grinding (SiC Paper) Mounting->EBSD_Grinding Diamond_Polishing Diamond Polishing (9, 3, 1 µm) EBSD_Grinding->Diamond_Polishing Final_Polishing Final Polishing (Vibratory, Colloidal Silica) Diamond_Polishing->Final_Polishing EBSD_Analysis EBSD Analysis (Orientation Mapping, Texture, Grain Size) Final_Polishing->EBSD_Analysis

Caption: Experimental workflow for TEM and EBSD analysis of MP35N.

Work_Hardening_Mechanisms Cold_Work Applied Cold Work (e.g., Drawing, Rolling) Dislocation_Motion Dislocation Motion and Interaction (Slip) Cold_Work->Dislocation_Motion Twinning Deformation Twinning (Hierarchical: nano- to micro-scale) Cold_Work->Twinning Phase_Transformation Strain-Induced Phase Transformation (FCC to HCP - debated) Cold_Work->Phase_Transformation Increased_Strength Increased Strength and Hardness Dislocation_Motion->Increased_Strength Twinning->Increased_Strength Aging Subsequent Aging (Heat Treatment) Twinning->Aging Phase_Transformation->Increased_Strength Reduced_Ductility Reduced Ductility Increased_Strength->Reduced_Ductility Mo_Segregation Molybdenum Segregation to Stacking Faults and Twin Boundaries Aging->Mo_Segregation Secondary_Hardening Secondary Hardening Mo_Segregation->Secondary_Hardening

Caption: Mechanisms of work hardening in MP35N alloy.

Summary and Conclusion

The exceptional mechanical properties of work-hardened MP35N are a direct result of its complex and hierarchical microstructure, which is dominated by a high density of dislocations and deformation twins. This guide has provided a summary of the quantitative relationship between the degree of cold work and the resulting mechanical properties, as well as detailed protocols for the microstructural characterization of this advanced material. The provided workflows and diagrams offer a clear visual representation of the analytical processes and the underlying strengthening mechanisms. For professionals in fields where material integrity is non-negotiable, a thorough understanding of the microstructure of work-hardened MP35N is essential for predicting its performance and ensuring the reliability of critical components.

References

An In-depth Technical Guide to Phase Transformation in MP35N Under Thermal Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformation behavior of MP35N, a nickel-cobalt-chromium-molybdenum superalloy, when subjected to thermal stress. The unique combination of high strength, toughness, and corrosion resistance in MP35N is primarily achieved through a strategic combination of work hardening and heat treatment, which induces a critical phase transformation.[1][2] This document details the underlying mechanisms, experimental protocols for analysis, and the resulting mechanical properties.

Core Concepts: The Strengthening Mechanism of MP35N

In its annealed state, MP35N exhibits a face-centered cubic (FCC) crystal structure, which is common for nickel and cobalt-based alloys.[3] The primary strengthening mechanism is a strain-induced martensitic transformation of this FCC structure to a hexagonal close-packed (HCP) structure.[3][4] This transformation is not initiated by temperature alone but requires mechanical deformation, such as cold working, at temperatures below approximately 800°F (427°C).[3] The amount of transformation and the resulting increase in strength are directly proportional to the degree of cold work.[3]

Following cold working, a subsequent aging heat treatment, typically in the range of 1000°F to 1200°F (538°C to 649°C), is employed to further enhance the strength of the alloy.[1][5] This secondary hardening is attributed to the precipitation of fine Co₃Mo particles at the interfaces between the FCC matrix and the HCP platelets.

Quantitative Data on Mechanical Properties

The mechanical properties of MP35N are highly dependent on its thermomechanical processing history. The following tables summarize key quantitative data from various studies.

Table 1: Mechanical Properties of MP35N Under Different Conditions

ConditionUltimate Tensile Strength (MPa)Yield Strength (0.2% Offset) (MPa)Elongation (%)Hardness (HV)
Annealed (1024°C for 4h)---238 ± 8[6]
65% Cold-Rolled-1700 ± 62-448 ± 10[6]
65% Cold-Rolled & Aged (550°C for 8h)-2125-580[6]
84.18% Cold-Rolled1922--540
84.18% Cold-Rolled & Aged (500°C for 4h)2641.16[7]--704.26[7]

Table 2: Hardness of MP35N After Cold Rolling and Aging

% Cold RollAging Temperature (°C)Aging Time (h)Hardness (HV)
65%4504~525[6]
65%5008~570[6]
65%5508580[6]
74%5508~600[6]
80%5508~610[6]

Experimental Protocols

This section outlines the detailed methodologies for inducing and characterizing the phase transformation in MP35N.

Sample Preparation and Cold Working
  • Initial State : Begin with MP35N in the annealed condition. A typical annealing treatment is heating to 1900-1950°F (1038-1066°C) for 1 to 4 hours, followed by air cooling.[1]

  • Cold Working : Introduce mechanical deformation at room temperature. This can be achieved through processes such as cold rolling or drawing.[6] The percentage of cold work (reduction in cross-sectional area) should be precisely controlled to achieve the desired level of HCP phase transformation. Common levels of cold work investigated are in the range of 50% to 85%.

Aging Heat Treatment
  • Furnace Setup : Utilize a calibrated furnace with an inert atmosphere (e.g., argon) to prevent oxidation.

  • Heating and Soaking : Place the cold-worked samples in the furnace and heat to the desired aging temperature, typically between 500°C and 600°C. The holding time at temperature is a critical parameter, with studies showing effective aging after 4 to 8 hours.[6][7]

  • Cooling : After the aging period, the samples are typically air-cooled to room temperature.

Microstructural Characterization
  • Sample Preparation : Mount the samples and grind them with successively finer SiC papers.

  • Polishing : Polish the samples using a diamond paste to achieve a mirror-like finish.

  • Electropolishing : For detailed microstructural revelation, electropolishing can be employed. A solution of 76% methanol, 14% ethylene glycol, 5% perchloric acid, and 5% distilled water has been used, with the polisher operated at a current of 28–32 mA and a temperature of 3–5 °C.[6]

  • Imaging : Examine the microstructure using an optical microscope and an SEM to observe the grain structure and the presence of HCP platelets.

  • Sample Thinning : Prepare thin foils from the bulk material suitable for electron transparency. This typically involves mechanical grinding followed by ion milling or electropolishing.

  • Imaging and Diffraction : Use a TEM operating at an accelerating voltage such as 200 kV to observe the fine HCP platelets within the FCC matrix.[6] Selected Area Diffraction (SAD) patterns can be used to confirm the crystal structures of the phases present.

Phase Analysis using X-Ray Diffraction (XRD)
  • Sample Preparation : Ensure the sample surface is flat and representative of the bulk material.

  • Data Acquisition : Use a powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα). Scan a range of 2θ angles that cover the major diffraction peaks for both FCC and HCP phases of MP35N.

  • Phase Identification : Identify the FCC and HCP phases by comparing the experimental diffraction pattern with standard diffraction patterns for these structures.

  • Quantitative Analysis : Employ methods like the Rietveld refinement to determine the relative weight fractions of the FCC and HCP phases in the sample.[8]

Visualizing the Process and Mechanisms

The following diagrams illustrate the experimental workflow and the fundamental phase transformation mechanism in MP35N.

Experimental_Workflow cluster_preparation Sample Preparation cluster_treatment Thermal Treatment cluster_characterization Characterization Annealing Annealing (1038-1066°C) Cold_Working Cold Working (e.g., Rolling) Annealing->Cold_Working Aging Aging Heat Treatment (500-600°C, 4-8h) Cold_Working->Aging Microscopy Microscopy (OM, SEM, TEM) Aging->Microscopy XRD X-Ray Diffraction (Phase Analysis) Aging->XRD Mechanical_Testing Mechanical Testing (Hardness, Tensile) Aging->Mechanical_Testing

Caption: Experimental workflow for studying phase transformation in MP35N.

Phase_Transformation_Mechanism FCC FCC Matrix (Annealed State) Cold_Work Strain-Induced Transformation (Cold Working) FCC->Cold_Work HCP HCP Platelets in FCC Matrix Cold_Work->HCP Aging Aging (Heat Treatment) HCP->Aging Strengthened Precipitate Strengthened FCC + HCP Aging->Strengthened

References

"Cryogenic temperature performance of MP35N alloy"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cryogenic Temperature Performance of MP35N Alloy

Introduction

MP35N is a nonmagnetic, nickel-cobalt-chromium-molybdenum multiphase alloy renowned for its exceptional combination of ultra-high tensile strength, good ductility and toughness, and excellent corrosion resistance.[1][2] Produced by vacuum induction melting and consumable vacuum arc re-melting, this superalloy is strengthened through work hardening and aging to achieve tensile strengths between 260 to 300 ksi (1790 to 2070 MPa).[2][3] A key attribute of MP35N is its ability to be utilized at cryogenic temperatures without embrittlement, making it a critical material for a wide range of demanding applications.[2][3][4] These applications include components for the aerospace and oil and gas industries, medical implants and prosthetic devices, and high-pulse magnet research.[2][3][5] This guide provides a comprehensive overview of the mechanical and physical properties of MP35N at cryogenic temperatures, along with detailed experimental protocols for their determination.

Mechanical Properties at Cryogenic Temperatures

MP35N exhibits a significant enhancement in its mechanical properties as the temperature decreases into the cryogenic realm. Both the ultimate tensile strength and yield strength increase with decreasing temperatures, while the material maintains good ductility.[6]

Table 1: Tensile Properties of MP35N at Cryogenic Temperatures

TemperatureConditionUltimate Tensile Strength (UTS)0.2% Yield Strength (YS)Elongation (%)Reduction of Area (%)Reference
295 K (22°C)Cold-Rolled and Aged2125 MPa---[7]
77 K (-196°C)Cold-Rolled and Aged>2500 MPa2500 MPa--[5][7]
4.2 K (-269°C)Cold-Rolled and Aged>2500 MPa---[5]
-253°C (-423°F)Work Strengthened and Aged18.3 ksi (126 MPa)13.5 ksi (93 MPa)--[1]

Fracture Toughness

The plane strain fracture toughness of commercially cold-drawn MP35N is approximately 120 MPa√m, and about 110 MPa√m in the cold-drawn and aged condition.[8]

Physical Properties at Cryogenic Temperatures

The physical properties of MP35N at low temperatures are crucial for its application in sensitive equipment like superconducting magnets.

Table 2: Physical Properties of MP35N at Cryogenic Temperatures

PropertyTemperatureValueReference
Thermal Conductivity-184°C (-300°F)6.5 W/m·K[1]
-73°C (-100°F)9.1 W/m·K[1]
21°C (70°F)11.2 W/m·K[1]
Magnetic Permeability-195°C (-319°F)1.0014[1]
-140°C (-220°F)1.0012[1]
25°C (77°F)1.0009[1]
Magnetic Susceptibility78 K13.47 emu/g[9]
133 K11.07 emu/g[9]
Young's Modulus5 K to 300 KIncreases by ~6% upon cooling[7]

The as-received MP35N exhibits Curie paramagnetism, while the aged sample contains small amounts of a ferromagnetic phase even at room temperature.[10][11]

Experimental Protocols

Standardized testing procedures are critical for obtaining accurate and reproducible data on the cryogenic performance of MP35N.

Tensile Testing at Cryogenic Temperatures (Based on ASTM E1450)

This method outlines the procedure for tension testing of structural alloys in liquid helium (approximately 4.2 K).[12][13][14][15]

1. Specimen Preparation:

  • Specimens should be prepared according to the specifications in ASTM E8, with smaller dimensions often being necessary to accommodate the cryogenic apparatus.[16][17][18][19][20]

  • The surface finish and edge conditions are critical to avoid premature failure.[19]

2. Apparatus:

  • A tensile cryostat is used to submerge the specimen in liquid helium.

  • The apparatus must be dried to prevent ice formation.

  • A cryogenic dewar is used to hold and transfer the liquid helium.

3. Procedure:

  • The specimen is installed in the cryostat and submerged in liquid helium until it reaches thermal equilibrium.

  • The test is conducted using crosshead displacement control at a nominal strain rate of 10⁻³ mm/mm/s or less.[12][13][15]

  • The load and displacement are recorded until the specimen fractures.

4. Data Analysis:

  • The yield strength, ultimate tensile strength, elongation, and reduction of area are determined from the load-displacement curve.[12][13][15]

  • It is important to note that serrated yielding (discontinuous yielding) can occur due to adiabatic heating, which can affect the estimation of the yield strength.[12][13][16]

Fracture Toughness Testing at Cryogenic Temperatures (Based on ASTM E399)

This standard provides a method for measuring the plane-strain fracture toughness (K_Ic) of metallic materials.[21][22][23][24]

1. Specimen Preparation:

  • Compact tension (CT) or single-edge notched bending (SENB) specimens are typically used.[21]

  • A sharp fatigue pre-crack is introduced at the notch tip by cyclic loading.[21]

2. Apparatus:

  • A cryogenic chamber is required to cool the specimen to the desired temperature.[25]

  • A loading machine capable of applying a controlled tensile or bending load.

  • A displacement gauge to measure the crack mouth opening displacement (CMOD).[22]

3. Procedure:

  • The pre-cracked specimen is cooled to the test temperature within the cryogenic chamber.

  • A monotonically increasing load is applied to the specimen until it fractures.[22]

  • The load versus CMOD is recorded.

4. Data Analysis:

  • The critical stress intensity factor (K_Ic) is calculated from the fracture load and the specimen geometry using the equations provided in ASTM E399.[21]

Visualizations

Experimental Workflow for Cryogenic Mechanical Testing

G cluster_prep Material Preparation cluster_test Cryogenic Testing cluster_analysis Data Analysis & Reporting mat_proc Material Procurement (this compound) spec_mach Specimen Machining (ASTM E8/E399) mat_proc->spec_mach pre_crack Fatigue Pre-cracking (for Fracture Toughness) spec_mach->pre_crack If applicable cryo_cool Cryogenic Cooling (Liquid He/N2) spec_mach->cryo_cool pre_crack->cryo_cool mech_load Mechanical Loading (Tensile/Bending) cryo_cool->mech_load data_acq Data Acquisition (Load, Displacement, CMOD) mech_load->data_acq prop_calc Property Calculation (UTS, YS, K_Ic) data_acq->prop_calc micro_analysis Microstructural Analysis (Optional) prop_calc->micro_analysis report_gen Report Generation prop_calc->report_gen micro_analysis->report_gen

Caption: Workflow for cryogenic mechanical testing of this compound.

Conclusion

This compound demonstrates exceptional mechanical and physical properties at cryogenic temperatures, making it a premier choice for critical applications in extreme environments. Its high strength and toughness, coupled with good ductility and low magnetic susceptibility at temperatures down to 4.2 K, are key advantages. Adherence to standardized testing protocols, such as ASTM E1450 and ASTM E399, is essential for accurately characterizing the performance of this superalloy and ensuring its reliable implementation in advanced technologies.

References

A Technical Guide to the Magnetic Susceptibility of Nonmagnetic MP35N Alloy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MP35N, a nickel-cobalt based multiphase alloy, is a material of profound interest across various high-stakes industries, including the medical device and pharmaceutical sectors. Its renown stems from a unique combination of ultra-high strength, exceptional corrosion resistance, and, critically, its nonmagnetic nature.[1][2] This guide provides an in-depth technical overview of the magnetic susceptibility of MP35N, offering valuable data for professionals engaged in research, development, and quality control where magnetic interference is a critical consideration.

Introduction to MP35N and its Nonmagnetic Properties

MP35N is a superalloy with a nominal composition of 35% nickel, 35% cobalt, 20% chromium, and 10% molybdenum.[3] This specific elemental makeup imparts not only its remarkable mechanical and chemical resilience but also its characteristically low magnetic susceptibility.[3][4] The alloy is produced via vacuum induction melting (VIM) followed by vacuum arc remelting (VAR), a process that ensures high purity and a homogenous microstructure, further contributing to its consistent and predictable magnetic behavior.[5]

The nonmagnetic characteristic of MP35N is a pivotal attribute, especially in medical applications where compatibility with magnetic resonance imaging (MRI) is often a prerequisite.[1][2][6] Materials with low magnetic susceptibility are essential to prevent image artifacts and to mitigate the risk of device displacement or heating during MRI procedures.[7] Consequently, a thorough understanding and precise measurement of the magnetic susceptibility of MP35N are paramount for device manufacturers and researchers.

Quantitative Magnetic Properties of MP35N

The magnetic properties of MP35N are typically quantified by its magnetic susceptibility and magnetic permeability. Magnetic susceptibility (χ) is a dimensionless quantity that indicates the degree of magnetization of a material in response to an applied magnetic field. Magnetic permeability (μ) is a measure of the material's ability to support the formation of a magnetic field within itself. For nonmagnetic materials like MP35N, the relative permeability (μr) is very close to 1.

The magnetic properties of MP35N can be influenced by factors such as temperature and the degree of cold work applied to the material.[8][9] The following tables summarize the quantitative data on the magnetic susceptibility and permeability of MP35N under various conditions, compiled from multiple sources.

Table 1: Magnetic Susceptibility and Permeability of MP35N at Various Temperatures

Temperature (°C)Temperature (°F)Magnetic Susceptibility (μ emu/g)Magnetic Permeability (μ)
-195-31913.471.00142
-140-22011.071.00117
-73-999.811.00104
-27-179.221.00096
25778.701.00092
119246-1.0009

Data sourced from H.C. Starck Solutions.[8]

Table 2: Magnetic Permeability of MP35N at Various Temperatures (Alternate Source)

Temperature (°C)Temperature (°F)Magnetic Permeability (μ)
-195-3191.0014
-140-2201.0012
-73-991.0010
-27-171.0010
25771.0009
1192461.0009

Data sourced from Carpenter Technologies.[10]

Factors Influencing Magnetic Properties

The inherently low magnetic susceptibility of MP35N can be subtly altered by processing variables. A key factor is the application of cold work, which is employed to enhance the alloy's strength. While MP35N remains non-magnetic even after significant strengthening, the degree of cold work can have a measurable effect on its magnetic response.[3][9] Similarly, subsequent aging heat treatments, used to further increase strength, can also influence the material's magnetic characteristics.[9] It is therefore crucial for researchers and engineers to consider the processing history of the MP35N alloy when evaluating its magnetic properties for a specific application.

Factors_Affecting_Magnetic_Properties cluster_material This compound cluster_processing Processing Variables cluster_properties Resultant Magnetic Properties Composition Nominal Composition (35% Ni, 35% Co, 20% Cr, 10% Mo) ColdWork Cold Working Composition->ColdWork Influences response to Aging Aging Heat Treatment ColdWork->Aging Followed by MagSus Magnetic Susceptibility ColdWork->MagSus MagPerm Magnetic Permeability ColdWork->MagPerm Aging->MagSus Aging->MagPerm

Factors influencing the magnetic properties of this compound.

Experimental Protocols for Measuring Magnetic Susceptibility

The accurate determination of the magnetic susceptibility of MP35N is critical for ensuring its suitability for magnetically sensitive applications. Several established methods are employed for this purpose, with the choice of technique often depending on the required sensitivity, sample form, and available equipment. The standard specification for wrought MP35N for surgical implant applications is ASTM F562.[11][12] For the measurement of magnetic permeability of feebly magnetic materials like MP35N, ASTM A342 provides standardized test methods.[4][10][13]

Vibrating Sample Magnetometry (VSM)

VSM is a widely used and highly sensitive technique for characterizing the magnetic properties of materials.[5][14]

  • Principle: A sample is vibrated at a constant frequency and amplitude within a uniform magnetic field. The resulting magnetic flux change induces a voltage in a set of pickup coils. This voltage is proportional to the magnetic moment of the sample.

  • Procedure:

    • A small, well-defined sample of MP35N is prepared.

    • The sample is mounted on a sample holder attached to a transducer.

    • The sample is positioned in the center of the magnetic field of an electromagnet.

    • The sample is vibrated, and the induced voltage in the pickup coils is measured by a lock-in amplifier.

    • The magnetic field is swept through a range of values, and the corresponding magnetic moment is recorded to generate a hysteresis loop. For a paramagnetic material like MP35N, this will be a straight line through the origin.

    • The magnetic susceptibility is calculated from the slope of the magnetization versus applied field curve.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry offers the highest sensitivity for measuring magnetic properties and is capable of detecting extremely small magnetic moments.[15][16]

  • Principle: The SQUID is an extremely sensitive detector of magnetic flux. The sample is moved through a set of superconducting detection coils, and the change in magnetic flux is measured by the SQUID.

  • Procedure:

    • A small sample of MP35N is mounted in a sample holder.

    • The sample is introduced into the SQUID magnetometer, which is cooled to cryogenic temperatures with liquid helium.

    • The sample is moved through the superconducting detection coils in the presence of a highly stable magnetic field.

    • The SQUID detects the minute changes in the magnetic field produced by the sample.

    • The magnetic moment of the sample is determined from the SQUID output.

    • Measurements can be performed as a function of temperature and applied magnetic field to fully characterize the magnetic behavior.

Gouy Method

The Gouy method is a classical and relatively simple technique for determining magnetic susceptibility.[3][17]

  • Principle: A cylindrical sample is suspended from a balance such that one end is in a region of a strong, uniform magnetic field and the other end is in a region of negligible field. The force exerted on the sample by the magnetic field is measured as an apparent change in mass.

  • Procedure:

    • A cylindrical sample of MP35N is prepared and its mass is accurately measured.

    • The sample is suspended from a sensitive balance, with its lower end positioned between the poles of an electromagnet.

    • The apparent mass of the sample is measured with the magnetic field off and then with the magnetic field on.

    • The change in apparent mass is used to calculate the force exerted on the sample.

    • The volume magnetic susceptibility is then calculated using the measured force, the cross-sectional area of the sample, and the strength of the magnetic field.

Magnetic_Susceptibility_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Technique cluster_analysis Data Analysis cluster_output Output SamplePrep Prepare MP35N Sample (defined geometry and mass) VSM Vibrating Sample Magnetometry (VSM) SamplePrep->VSM SQUID SQUID Magnetometry SamplePrep->SQUID Gouy Gouy Method SamplePrep->Gouy DataAcq Acquire Raw Data (e.g., voltage, force, magnetic moment) VSM->DataAcq SQUID->DataAcq Gouy->DataAcq Calc Calculate Magnetic Susceptibility (χ) and Permeability (μ) DataAcq->Calc Report Technical Report with Quantitative Data and Analysis Calc->Report

General experimental workflow for magnetic susceptibility measurement.

Conclusion

This compound's nonmagnetic nature is a cornerstone of its utility in advanced applications, particularly within the medical and pharmaceutical fields. A comprehensive understanding of its magnetic susceptibility is not merely an academic exercise but a practical necessity for ensuring device safety, performance, and regulatory compliance. The data and experimental protocols outlined in this guide provide a foundational resource for professionals working with this exceptional material. By employing standardized testing methodologies and being cognizant of the factors that can influence magnetic properties, researchers and developers can confidently leverage the unique advantages of this compound in their critical applications.

References

An In-Depth Technical Guide to the Hydrogen Embrittlement Susceptibility of MP35N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen embrittlement (HE) susceptibility of MP35N®, a nickel-cobalt-chromium-molybdenum superalloy renowned for its ultra-high strength, toughness, and exceptional corrosion resistance. Understanding the conditions under which this high-performance material may become vulnerable to hydrogen-induced degradation is critical for its safe and reliable use in demanding applications, including medical devices, aerospace components, and oil and gas equipment. This document synthesizes key findings on the material's behavior in hydrogenating environments, details relevant experimental methodologies, and presents quantitative data to inform material selection and design.

Core Concepts: Understanding Hydrogen Embrittlement in MP35N

MP35N, with its face-centered cubic (FCC) crystal structure, generally exhibits good resistance to hydrogen embrittlement compared to high-strength steels with body-centered cubic (BCC) microstructures.[1] However, its susceptibility is not negligible and is significantly influenced by its thermomechanical history, particularly cold working and subsequent aging heat treatments.

The primary mechanism of strengthening in MP35N is through cold working, which induces a phase transformation from FCC to hexagonal close-packed (HCP) platelets.[2] Subsequent aging heat treatments can further increase strength. It is this interplay between microstructure, strength level, and environmental conditions that dictates the alloy's propensity for hydrogen embrittlement.

A critical factor in the hydrogen embrittlement of MP35N is the segregation of impurity elements, such as phosphorus (P) and sulfur (S), to grain boundaries. Heat treatments play a crucial role in controlling this segregation, thereby influencing the material's resistance to hydrogen-induced cracking.

The Decisive Role of Heat Treatment on Hydrogen Embrittlement Susceptibility

The heat treatment applied to cold-worked MP35N is a primary determinant of its resistance to hydrogen embrittlement. Research has consistently shown two distinct behaviors based on the aging temperature range:

  • Low-Temperature Aging (Detrimental): Aging in the temperature range of 204°C to 593°C (400°F to 1100°F) has been found to decrease the resistance of MP35N to hydrogen embrittlement.[3] This is particularly pronounced when the material is stressed and galvanically coupled to a more active metal, such as steel, in a corrosive environment.[4] This increased susceptibility is attributed to the segregation of impurities like phosphorus and sulfur to the grain boundaries, which act as preferential paths for crack propagation in the presence of hydrogen.

  • High-Temperature Heat Treatment (Beneficial): Conversely, heat treatments at elevated temperatures, typically in the range of 677°C to 816°C (1250°F to 1500°F), have been shown to substantially improve the resistance of MP35N to hydrogen embrittlement while maintaining high strength.[3] These higher temperatures are believed to redistribute or getter the harmful impurities away from the grain boundaries, thus mitigating their detrimental effect.

The following diagram illustrates the relationship between aging temperature and hydrogen embrittlement susceptibility.

cluster_0 Heat Treatment Temperature cluster_1 Microstructural Effect cluster_2 HE Susceptibility Low-Temp Aging Low-Temperature Aging (204°C - 593°C) Impurity Segregation Increased P & S Segregation at Grain Boundaries Low-Temp Aging->Impurity Segregation Promotes High-Temp Aging High-Temperature Aging (677°C - 816°C) Reduced Segregation Reduced Impurity Segregation at Grain Boundaries High-Temp Aging->Reduced Segregation Promotes Increased HE Increased HE Susceptibility Impurity Segregation->Increased HE Leads to Decreased HE Decreased HE Susceptibility Reduced Segregation->Decreased HE Leads to cluster_0 Specimen Preparation cluster_1 Hydrogen Introduction cluster_2 Mechanical Testing cluster_3 Analysis Material MP35N Material (Defined Cold Work & Heat Treatment) Machining Machine Specimens (e.g., Tensile, C-Ring) Material->Machining Charging Cathodic Hydrogen Charging (e.g., H2SO4 + poison) Machining->Charging Environment Exposure to H2S Environment (e.g., NACE TM0177) Machining->Environment SSRT Slow Strain Rate Testing (SSRT) Charging->SSRT CRing C-Ring Test Environment->CRing SustainedLoad Sustained Load Test Environment->SustainedLoad MechanicalData Compare Mechanical Properties (vs. Inert Environment) SSRT->MechanicalData Fractography Fractography (SEM) SSRT->Fractography CRing->MechanicalData CRing->Fractography SustainedLoad->MechanicalData SustainedLoad->Fractography

References

An In-depth Technical Guide to the Fatigue Life and Fracture Toughness of MP35N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MP35N, a nonmagnetic, nickel-cobalt-chromium-molybdenum superalloy, is renowned for its exceptional combination of ultra-high tensile strength, superior corrosion resistance, and excellent ductility and toughness.[1][2] These properties make it a material of choice for critical applications in the medical device industry, particularly for components subjected to demanding mechanical and physiological environments. This guide provides a detailed overview of two critical mechanical properties of MP35N: fatigue life and fracture toughness. Understanding these characteristics is paramount for ensuring the long-term reliability and safety of medical implants and devices.

The unique mechanical properties of MP35N are developed through a combination of work hardening (cold work), phase transformation, and subsequent aging heat treatments.[1][3] The alloy's strength can be significantly enhanced by these processes, reaching ultimate tensile strengths of up to 300 ksi (2068 MPa).[2] This guide will delve into how these processing parameters influence the fatigue and fracture behavior of the alloy.

Fatigue Life of MP35N

Fatigue is the progressive and localized structural damage that occurs when a material is subjected to cyclic loading. For implantable devices that experience continuous or intermittent stress cycles, such as cardiac leads or orthopedic components, fatigue resistance is a primary design consideration.[1][4]

The fatigue behavior of MP35N is typically characterized by an S-N (Stress-Number of cycles to failure) curve, which plots the applied stress amplitude against the number of cycles to failure. The data presented below is for MP35N in various conditions, primarily focusing on wire forms used in medical applications.

Material ConditionFormTest TypeStress Amplitude (MPa)Cycles to Failure (N)Stress Ratio (R)FrequencyReference
As-drawn, low-TiWire (100 µm)Axial Tension-Tension827< 1 x 10^5--[5]
As-drawn, low-TiWire (100 µm)Axial Tension-Tension555~1.6 x 10^40.3~20 kHz[4]
As-drawn, low-TiWire (100 µm)Axial Tension-Tension~450~1 x 10^60.3~20 kHz[6]
As-drawn, low-TiWire (100 µm)Axial Tension-Tension~375~1 x 10^80.3~20 kHz[6]
As-drawn, low-TiWire (100 µm)Axial Tension-Tension300~6.5 x 10^80.3~20 kHz[4]
Cold drawn and aged (1827 MPa UTS)-Rotating Beam6821 x 10^7-1-[7]
Cold drawn and aged (1827 MPa UTS)-Rotating Beam6001 x 10^8-1-[7]
Work Strengthened and Aged (260 ksi UTS)BarAxial13381 x 10^40.1-[8]
Work Strengthened and Aged (260 ksi UTS)BarAxial10831 x 10^50.1-[8]
Work Strengthened and Aged (260 ksi UTS)BarAxial9651 x 10^60.1-[8]

Note: The data presented is a summary from various sources and testing conditions may vary. Direct comparison between datasets should be made with caution.

The fatigue properties of metallic materials like MP35N are typically determined using standardized testing methods.

Axial Fatigue Testing (ASTM E466): This is a common method for determining the fatigue strength of materials under axial loading.[9][10][11]

  • Specimen Preparation: Unnotched or notched specimens are precisely machined from the material. For wires, specialized gripping techniques are employed.

  • Test Procedure: The specimen is subjected to a constant amplitude, periodic axial force. The test is continued until the specimen fails or a predetermined number of cycles is reached.[9]

  • Data Analysis: The maximum stress and the number of cycles to failure are recorded and plotted to generate an S-N curve.

Rotating Beam Fatigue Testing: This method is used to evaluate the fatigue life of a material under bending stress.

  • Specimen Preparation: A cylindrical specimen is prepared with a specific geometry.

  • Test Procedure: The specimen is clamped in a chuck and rotated while a bending load is applied. This induces a sinusoidal stress cycle at the surface of the specimen. The test is run until the specimen fractures.[7]

A study on thin MP35N wires utilized an ultrasonic fatigue testing method to achieve very high cycle counts in a shorter time frame, with testing frequencies around 20 kHz.[1][4] This is significantly faster than conventional servo-hydraulic machines which typically operate at frequencies like 30 Hz.[4]

Fatigue_Testing_Workflow cluster_prep Specimen Preparation cluster_test Fatigue Test Execution cluster_analysis Data Analysis and Reporting sp1 Material Sampling sp2 Machining/Fabrication (e.g., ASTM E466) sp1->sp2 sp3 Surface Finishing and Cleaning sp2->sp3 sp4 Dimensional Inspection sp3->sp4 te1 Mount Specimen in Test Frame sp4->te1 te2 Apply Cyclic Load (Constant Amplitude) te1->te2 te3 Monitor Cycles and Specimen Status te2->te3 da1 Record Cycles to Failure (Nf) te3->da1 da2 Plot Stress (S) vs. Cycles (N) da1->da2 da3 Generate S-N Curve da2->da3 da4 Determine Fatigue Limit (if applicable) da3->da4

Experimental Workflow for Fatigue Testing.

Fracture Toughness of MP35N

Fracture toughness is a critical material property that quantifies the resistance of a material to crack propagation.[12] It is a crucial parameter for damage tolerance analysis, ensuring that a component can resist catastrophic failure in the presence of a flaw. For medical devices, where unexpected failure can have severe consequences, a high fracture toughness is highly desirable.

The plane-strain fracture toughness (K_Ic) is a key parameter derived from these tests. It represents the critical stress intensity factor at which a crack will propagate under plane-strain conditions.

Material ConditionFormTest TypeFracture Toughness (K_Ic)Reference
Commercially cold-drawn (53%)-Modified Compact Tension126 MPa√m[13]
Commercially cold-drawn (53%) and aged-Modified Compact Tension98 MPa√m[13]
Commercially cold-drawn (53%)--~120 MPa√m[14]
Commercially cold-drawn and aged--~110 MPa√m[14]
Work Strengthened and Aged Bar (260 ksi UTS)BarSlow-bend78.7 ksi√in (~86.6 MPa√m)

It is noteworthy that in the commercially drawn condition, aging increases the strength of MP35N but can lead to a reduction in the plane-strain fracture toughness.[15][13][14]

The fracture toughness of MP35N is determined according to established standards, primarily ASTM E1820 and ASTM E399.[16][17]

  • ASTM E1820 (Standard Test Method for Measurement of Fracture Toughness): This is a versatile standard used to determine the fracture toughness of metallic materials using parameters like the J-integral and Crack-Tip Opening Displacement (CTOD), in addition to the stress intensity factor, K.[16][18] It is applicable to materials that exhibit elastic-plastic behavior.

    • Specimen Preparation: A specimen, often a compact tension (C(T)) or single-edge bend (SE(B)) geometry, is machined with a sharp notch.[12][18] A fatigue pre-crack is then introduced at the tip of the notch by subjecting the specimen to cyclic loading.[12]

    • Test Procedure: A monotonically increasing load is applied to the specimen.[12] The load and the crack mouth opening displacement are continuously monitored.

    • Data Analysis: The data is used to calculate the fracture toughness parameters (K, J, or CTOD). The test can result in a single point value for fracture toughness in case of unstable fracture, or a resistance curve (R-curve) if the crack extends in a stable manner.[16]

Due to the limited cross-sectional dimensions of commercially available drawn MP35N, researchers have employed modified compact tension (CT) specimens to ensure valid plane-strain fracture toughness measurements that comply with ASTM standards.[15][13]

Fracture_Toughness_Workflow cluster_prep Specimen Preparation cluster_test Test Execution cluster_analysis Data Analysis and Calculation sp1 Machine Specimen (e.g., CT, SEB per ASTM E1820) sp2 Create Sharp Notch sp1->sp2 sp3 Introduce Fatigue Pre-crack at Notch Tip sp2->sp3 te1 Mount Specimen in Test Fixture sp3->te1 te2 Apply Monotonically Increasing Load te1->te2 te3 Record Load vs. Crack Mouth Opening Displacement te2->te3 da1 Analyze Load-Displacement Curve te3->da1 da2 Calculate Fracture Toughness (K_Ic, J_Ic, CTOD) da1->da2 da3 Validate Results per ASTM Standards da2->da3 Processing_Properties_Relationship cluster_processing Material Processing cluster_microstructure Microstructure cluster_properties Mechanical Properties p1 Cold Work (% Reduction) m1 High Dislocation Density p1->m1 m2 Strain-Induced Phases (hcp) p1->m2 p2 Aging Treatment (Temp, Time) m3 Precipitate Formation p2->m3 prop1 Increased Strength and Hardness m1->prop1 m2->prop1 m3->prop1 prop2 Enhanced Fatigue Life prop1->prop2 Generally Positive Correlation prop3 High Fracture Toughness prop1->prop3 Trade-off (Inverse Relationship can exist)

References

Methodological & Application

Application Notes and Protocols: MP35N Alloy for Aerospace Fastener Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP35N is a nonmagnetic, nickel-cobalt-chromium-molybdenum alloy renowned for its exceptional combination of ultra-high tensile strength, superior ductility and toughness, and outstanding corrosion resistance.[1] Produced through vacuum induction melting (VIM) followed by vacuum arc remelting (VAR), this multiphase alloy achieves its remarkable properties through work hardening, phase transformation, and aging.[1] These characteristics make MP35N a premier material for critical aerospace fastener applications, where high strength, fatigue resistance, and resilience to harsh environments are paramount.[2][3][4] This document provides detailed application notes, quantitative data, and experimental protocols for the evaluation of MP35N alloy in aerospace fastener applications.

Chemical Composition

The nominal chemical composition of this compound is tightly controlled to ensure consistent performance. The typical composition is detailed in Table 1.

Table 1: Nominal Chemical Composition of this compound (UNS R30035)

ElementContent (wt. %)
Cobalt (Co)33.00–37.00[1]
Nickel (Ni)33.00–37.00[1]
Chromium (Cr)19.00–21.00[1]
Molybdenum (Mo)9.00–10.50[1]
Iron (Fe)1.00 max[1]
Titanium (Ti)1.00 max[5]
Manganese (Mn)0.15 max[5]
Silicon (Si)0.15 max[5]
Carbon (C)0.025 max[5]
Phosphorus (P)0.015 max[5]
Sulfur (S)0.010 max[5]
Boron (B)0.010 max[6]

Mechanical Properties

The mechanical properties of MP35N fasteners are significantly influenced by their thermomechanical processing, specifically the degree of cold work and subsequent aging treatment.[1][7] The alloy is typically used in the work-strengthened and aged condition to achieve optimal strength. Representative mechanical properties are summarized in Table 2.

Table 2: Typical Mechanical Properties of Work-Strengthened and Aged this compound Fasteners

PropertyValue (AMS 5845 Condition)
Ultimate Tensile Strength (UTS)260 - 300 ksi (1793 - 2068 MPa)[6][7]
0.2% Yield Strength255 ksi (1758 MPa)[6]
Elongation8 - 12%[8]
Reduction of Area35 - 50%[6]
Hardness~45 HRC[6]
Shear Strength150 ksi (1034 MPa) minimum[7]
Modulus of Elasticity34.0 x 10^6 psi (234 GPa)[9]
Service TemperatureUp to 750°F (399°C)[1]

Experimental Protocols

Detailed and standardized testing is crucial to verify the performance of MP35N aerospace fasteners. The following protocols outline key experimental procedures.

Tensile Testing

Objective: To determine the ultimate tensile strength, yield strength, elongation, and reduction of area of MP35N fasteners.

Standard: Based on ASTM F606 / F606M, "Standard Test Methods for Determining the Mechanical Properties of Externally and Internally Threaded Fasteners, Washers, Direct Tension Indicators, and Rivets."[1][3]

Methodology:

  • Specimen Preparation:

    • Use full-size fasteners as test specimens whenever possible.

    • Ensure specimens are free from any defects or machining marks that could influence test results.

    • Measure and record the critical dimensions of the fastener, including the major and minor thread diameters and the shank diameter.

  • Apparatus:

    • A calibrated universal testing machine (UTM) with appropriate load capacity.[6]

    • Specialized grips and fixtures designed to hold the fastener securely without introducing bending stresses.

    • An extensometer to accurately measure elongation.

  • Procedure:

    • Mount the fastener in the testing machine, ensuring axial alignment.

    • Attach the extensometer to the specimen.

    • Apply a tensile load at a controlled rate until the fastener fractures. The loading rate should be slow enough to allow for accurate data acquisition.

    • Record the load and elongation data continuously throughout the test.

  • Data Analysis:

    • Calculate the ultimate tensile strength by dividing the maximum load by the tensile stress area of the thread.

    • Determine the 0.2% offset yield strength from the load-elongation curve.

    • Calculate the percentage elongation and reduction of area from pre- and post-test measurements of the fastener.

Double Shear Testing

Objective: To evaluate the shear strength of MP35N fasteners, a critical parameter for their performance in aerospace structures.

Standard: Based on NASM 1312-13 (formerly MIL-STD-1312-13A), "Fastener Test Methods, Method 13, Double Shear Test."[7][10]

Methodology:

  • Specimen Preparation:

    • Use full-size fasteners for testing.

    • Ensure specimens are clean and free of any surface contaminants.

  • Apparatus:

    • A calibrated universal testing machine.

    • A double shear test fixture consisting of a hardened steel blade and a corresponding fork or anvil.[11] The fixture must be designed to apply a pure shear load to the fastener.

  • Procedure:

    • Insert the fastener into the holes of the double shear fixture.

    • Place the fixture in the universal testing machine.

    • Apply a compressive load to the fixture at a controlled rate until the fastener is sheared.

    • Record the maximum load achieved during the test.

  • Data Analysis:

    • Calculate the double shear strength by dividing the maximum load by twice the cross-sectional area of the fastener's shear plane.

Fatigue Testing

Objective: To assess the fatigue life of MP35N fasteners under cyclic loading conditions, simulating the operational stresses experienced in aircraft.

Standard: Based on NASM 1312-11 (formerly MIL-STD-1312-11A), "Fastener Test Methods, Method 11, Tension Fatigue."[12][13]

Methodology:

  • Specimen Preparation:

    • Use full-size fasteners, ensuring they are representative of the production lot.

    • Specimens should be free from any surface irregularities that could act as stress concentrators.

  • Apparatus:

    • A servo-hydraulic or electromagnetic fatigue testing machine capable of applying controlled cyclic loads.

    • Fixtures designed for fatigue testing of fasteners, which minimize bending and ensure proper load alignment.

  • Procedure:

    • Mount the fastener in the fatigue testing machine.

    • Apply a cyclic tensile load at a specified frequency, mean stress, and stress amplitude (or stress ratio, R).[14] These parameters should be chosen to be representative of the intended application.

    • Continue the test until the fastener fails or a predetermined number of cycles (run-out) is reached.

    • Record the number of cycles to failure for each specimen.

  • Data Analysis:

    • Test a series of specimens at different stress levels to generate an S-N (stress vs. number of cycles to failure) curve.

    • The S-N curve is used to determine the fatigue life of the fastener at various stress levels and to establish a fatigue limit, if one exists.

Salt Spray Corrosion Testing

Objective: To evaluate the corrosion resistance of MP35N fasteners in a simulated marine or high-humidity environment.

Standard: Based on ASTM B117, "Standard Practice for Operating Salt Spray (Fog) Apparatus."[2][4]

Methodology:

  • Specimen Preparation:

    • Clean the fasteners thoroughly to remove any oil, grease, or other contaminants.

    • Handle the specimens with clean gloves to avoid contamination.

  • Apparatus:

    • A standardized salt spray chamber capable of maintaining a controlled temperature and generating a continuous salt fog.[15]

  • Procedure:

    • Prepare a 5% sodium chloride solution with a pH between 6.5 and 7.2.[4]

    • Maintain the chamber temperature at 35°C.[4]

    • Place the fasteners in the chamber, supported at an angle to ensure uniform exposure to the salt fog.

    • Expose the specimens to the salt spray for a specified duration, which can range from hours to days depending on the application requirements.[15]

    • Periodically inspect the specimens for any signs of corrosion.

  • Evaluation:

    • After the exposure period, gently rinse the specimens in clean water and dry them.

    • Visually examine the fasteners for any evidence of corrosion, such as pitting, crevice corrosion, or general surface attack.

    • Document the findings with photographs and detailed descriptions.

Visualizations

MP35N_Properties_Workflow cluster_0 Manufacturing Process cluster_1 Material Properties cluster_2 Aerospace Fastener Performance VIM_VAR Vacuum Induction Melting & Vacuum Arc Remelting Hot_Working Hot Working (Forging, Rolling) VIM_VAR->Hot_Working Cleanliness Corrosion_Resistance Excellent Resistance to Pitting, Crevice, and Stress Corrosion Cracking VIM_VAR->Corrosion_Resistance Purity Cold_Working Cold Working (Drawing, Swaging) Hot_Working->Cold_Working Shaping Aging Aging Heat Treatment (1000-1200°F) Cold_Working->Aging Work Hardening Microstructure Refined Grain Structure & Strengthening Precipitates Aging->Microstructure Mechanical_Properties High Tensile Strength Good Ductility High Fatigue Strength Microstructure->Mechanical_Properties Performance High Reliability Long Service Life Structural Integrity in Harsh Environments Mechanical_Properties->Performance Corrosion_Resistance->Performance

Caption: Logical flow from manufacturing to performance of MP35N.

Experimental_Workflow cluster_0 Specimen Preparation cluster_1 Mechanical Testing cluster_2 Corrosion Testing cluster_3 Data Analysis and Reporting Sample_Selection Select Fasteners from Production Lot Cleaning Clean and Degrease Specimens Sample_Selection->Cleaning Dimensional_Inspection Measure Critical Dimensions Cleaning->Dimensional_Inspection Corrosion_Test Salt Spray Testing (ASTM B117) Cleaning->Corrosion_Test Tensile_Test Tensile Testing (ASTM F606) Dimensional_Inspection->Tensile_Test Shear_Test Double Shear Testing (NASM 1312-13) Dimensional_Inspection->Shear_Test Fatigue_Test Fatigue Testing (NASM 1312-11) Dimensional_Inspection->Fatigue_Test Analysis Calculate Mechanical Properties Generate S-N Curve Evaluate Corrosion Resistance Tensile_Test->Analysis Shear_Test->Analysis Fatigue_Test->Analysis Corrosion_Test->Analysis Report Compile Test Report Analysis->Report

References

Application Notes and Protocols for the Fabrication of MP35N Components for Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MP35N Alloy for Medical Applications

MP35N is a nickel-cobalt-chromium-molybdenum alloy renowned for its exceptional combination of properties, making it a premier material for critical medical devices and implants.[1][2] This non-magnetic superalloy is characterized by its ultra-high tensile strength, excellent fatigue life, and superior corrosion resistance in physiological environments.[3][4][5] Its biocompatibility has been well-established, ensuring minimal adverse reactions when in contact with human tissue.[1][6][7] MP35N is specified by ASTM F562 for surgical implant applications, underscoring its suitability for use in orthopedic implants, cardiovascular devices, surgical instruments, and dental hardware.[8][9][10]

The unique properties of MP35N are achieved through a combination of vacuum induction melting (VIM) followed by vacuum arc remelting (VAR), work hardening, and in some cases, aging heat treatments.[4][9][10] This meticulous production process results in a material with a very clean microstructure, which is crucial for the demanding applications in the medical field.[11]

Key Properties and Data

The nominal chemical composition and mechanical properties of this compound are critical for its performance in medical devices. The following tables summarize these key quantitative data points.

Table 1: Nominal Chemical Composition of MP35N (ASTM F562)

ElementContent (wt. %)
Cobalt (Co)33.0 - 37.0
Nickel (Ni)33.0 - 37.0
Chromium (Cr)19.0 - 21.0
Molybdenum (Mo)9.0 - 10.5
Iron (Fe)≤ 1.0
Titanium (Ti)≤ 1.0
Manganese (Mn)≤ 0.15
Silicon (Si)≤ 0.15
Carbon (C)≤ 0.025
Phosphorus (P)≤ 0.015
Sulfur (S)≤ 0.010
Boron (B)≤ 0.015

Data sourced from multiple references.[4][8]

Table 2: Typical Mechanical Properties of MP35N for Medical Applications

PropertyAnnealedWork-StrengthenedWork-Strengthened & Aged
Tensile Strength (ksi) 130 - 150200 - 260260 - 300+
Yield Strength (0.2% offset, ksi) 50 - 120180 - 250250 - 290+
Elongation (%) 40 - 655 - 153 - 10
Hardness (HRC) < 3540 - 5051 - 60

Mechanical properties are highly dependent on the degree of cold work and subsequent aging parameters.[3][5][10]

Fabrication Workflow for MP35N Medical Components

The fabrication of medical components from this compound is a multi-step process that requires precise control to achieve the desired properties and performance. The general workflow is outlined below.

Fabrication_Workflow cluster_material Material Procurement cluster_fabrication Primary Fabrication cluster_strengthening Strengthening & Finishing cluster_qc Quality Control & Finalization RawMaterial MP35N Bar/Rod/Wire Stock (ASTM F562) Forging Forging (Optional) RawMaterial->Forging Initial Shaping Machining Machining RawMaterial->Machining Direct Machining Forging->Machining WorkHardening Work Hardening (Cold Drawing, etc.) Machining->WorkHardening HeatTreatment Aging/Heat Treatment WorkHardening->HeatTreatment To increase strength SurfaceFinishing Surface Finishing HeatTreatment->SurfaceFinishing QC Quality Control Testing SurfaceFinishing->QC Cleaning Cleaning & Passivation QC->Cleaning Post-inspection Packaging Sterile Packaging Cleaning->Packaging

Caption: Overall fabrication workflow for MP35N medical components.

Experimental Protocols

Protocol 1: Machining of MP35N Components

MP35N can be challenging to machine due to its high strength and work-hardening tendencies.[12] The following protocol provides general guidelines for machining MP35N.

Objective: To fabricate a medical component to specified dimensions from MP35N stock.

Materials and Equipment:

  • MP35N raw material (bar, rod, or forged preform)

  • Heavy-duty CNC machining center (e.g., Swiss-style lathe for small, complex parts)[13]

  • Carbide or high-speed steel cutting tools

  • Water-based coolants for high-speed operations (grinding, turning, milling)[12]

  • Heavy lubricants for low-speed, high-friction operations (drilling, tapping)[12]

  • Calipers, micrometers, and other dimensional measurement tools

Methodology:

  • Material Preparation: Securely fixture the MP35N workpiece in the machining center. Ensure the material is in the appropriate condition for machining (typically annealed or lightly cold-worked).

  • Tool Selection: Choose appropriate cutting tools. Carbide tools are generally recommended for their hardness and wear resistance.

  • Cutting Parameters:

    • Turning:

      • Speed: Approximately 9.1 m/minute (30 sfm)

      • Feed Rate: Approximately 0.254 mm/revolution (0.010 in/rev)

    • Drilling:

      • Speed: Approximately 7.6 m/minute (25 sfm)

      • Feed Rate: Approximately 0.1 mm/revolution (0.005 in/rev)

  • Cooling and Lubrication: Apply a continuous and generous flow of coolant or lubricant to the cutting zone. This is critical to dissipate heat and prevent work hardening of the material surface.[12]

  • Machining Operations: Perform the required machining operations (turning, milling, drilling, etc.) to achieve the desired component geometry. Use sharp tools and avoid dwelling in one spot to minimize work hardening.

  • Dimensional Inspection: Periodically and upon completion, inspect the dimensions of the machined component using calibrated measurement tools to ensure they meet the design specifications.

Protocol 2: Work Hardening and Aging of MP35N

The high strength of MP35N is primarily achieved through work hardening (cold work) followed by an aging heat treatment.[4][8]

Objective: To increase the strength and hardness of a machined MP35N component.

Materials and Equipment:

  • Machined MP35N component

  • Equipment for cold working (e.g., swaging, drawing equipment)

  • Inert atmosphere or vacuum furnace

  • Hardness tester (Rockwell C scale)

Methodology:

  • Work Hardening (Cold Work):

    • Subject the annealed or solution-treated component to a significant amount of cold work. The percentage of cold reduction is directly related to the final strength. Common methods include drawing, rolling, and swaging.[5][10]

    • The amount of cold work should be carefully controlled to achieve the target mechanical properties.

  • Aging Heat Treatment:

    • Place the work-hardened component into a furnace with a controlled atmosphere (e.g., argon, vacuum) to prevent oxidation.

    • Heat the component to a temperature between 540°C and 650°C (1000°F to 1200°F).[5][10]

    • Hold the component at this temperature for approximately 4 hours.[8]

    • After the aging period, cool the component in air.[8]

  • Mechanical Property Verification:

    • Perform hardness testing (HRC) to confirm that the desired hardness has been achieved.

    • For more detailed analysis, tensile testing can be performed on representative samples to measure tensile strength, yield strength, and elongation.

Protocol 3: Surface Finishing of MP35N Implants

Surface finish is critical for the biocompatibility and performance of medical implants.[14] A smooth, clean surface minimizes tissue irritation and reduces sites for corrosion initiation.

Objective: To achieve a smooth, defect-free surface on an MP35N medical implant.

Materials and Equipment:

  • Fabricated MP35N component

  • Abrasive media (e.g., silicon carbide, alumina)

  • Polishing compounds

  • Mechanical finishing equipment (e.g., grinders, polishing wheels, vibratory finishers, drag finishers)[15][16]

  • Electropolishing setup (optional)

  • Surface profilometer or 3D microscope for roughness measurement

Methodology:

  • Initial Grinding: If necessary, remove any significant surface imperfections or machining marks using progressively finer grits of abrasive media.

  • Polishing:

    • Use a series of polishing compounds, moving from coarser to finer grades, to achieve a smooth, mirror-like finish.

    • For complex geometries, mass finishing techniques like vibratory or drag finishing can provide a uniform finish.[16]

  • Electropolishing (Optional): For an even smoother and more corrosion-resistant surface, electropolishing can be employed. This process removes a thin layer of material from the surface, smoothing out microscopic peaks and valleys.

  • Surface Roughness Measurement:

    • Measure the surface roughness (Ra) of the finished component using a profilometer or 3D microscope.

    • For vascular stents, a target Ra of less than 0.107 μm has been shown to be achievable with advanced techniques like magnetic abrasive finishing.[17]

  • Cleaning and Passivation:

    • Thoroughly clean the component to remove all residues from the finishing processes.

    • Passivate the surface, typically using a nitric acid solution, to enhance the protective chromium oxide layer, which improves corrosion resistance.[18]

Quality Control and Testing

A rigorous quality control process is mandatory to ensure the safety and efficacy of MP35N medical components.

Quality_Control cluster_input Incoming Component cluster_testing Testing Protocols cluster_output Final Disposition Component Finished MP35N Component Dimensional Dimensional Analysis Component->Dimensional Mechanical Mechanical Testing (Tensile, Hardness) Component->Mechanical Corrosion Corrosion Resistance (ASTM G5, G61) Component->Corrosion Biocompatibility Biocompatibility (ISO 10993) Component->Biocompatibility Decision Pass/Fail Dimensional->Decision Mechanical->Decision Corrosion->Decision Biocompatibility->Decision

Caption: Quality control testing process for MP35N medical components.

Protocol 4: Corrosion Resistance Testing

Objective: To evaluate the corrosion resistance of the final MP35N component in a simulated physiological environment.

Materials and Equipment:

  • Final MP35N component

  • Phosphate-buffered saline (PBS) solution or Ringer's solution

  • Electrochemical testing setup (potentiostat, reference electrode, counter electrode)

  • Incubator to maintain physiological temperature (37°C)

Methodology:

  • Sample Preparation: The finished component is cleaned and sterilized.

  • Electrochemical Cell Setup: The component is placed in an electrochemical cell filled with the simulated physiological solution maintained at 37°C.

  • Testing:

    • Open Circuit Potential (OCP): Monitor the OCP until it stabilizes to understand the material's behavior at rest.

    • Potentiodynamic Polarization: Perform cyclic potentiodynamic polarization scans to evaluate the pitting and crevice corrosion resistance.[18][19]

    • Electrochemical Impedance Spectroscopy (EIS): Use EIS to characterize the properties of the passive film on the material's surface.[18]

  • Data Analysis: Analyze the resulting data to determine corrosion rates, pitting potential, and the stability of the passive layer. The results should demonstrate a high resistance to localized corrosion.[18][19]

Protocol 5: Biocompatibility Assessment

Objective: To ensure the MP35N component does not elicit an adverse biological response, in accordance with ISO 10993 standards.

Materials and Equipment:

  • Final MP35N component

  • Cell culture materials (for in vitro tests)

  • Animal models (for in vivo tests)

  • Analytical equipment for leachables and extractables analysis

Methodology:

A series of tests are conducted based on the nature and duration of the device's contact with the body.

  • Cytotoxicity (ISO 10993-5):

    • Extracts from the device are prepared and brought into contact with cultured cells.

    • The viability and morphology of the cells are assessed to ensure the material is not cytotoxic.[6]

  • Sensitization (ISO 10993-10):

    • Tests are performed to ensure the material does not cause an allergic reaction.

  • Irritation or Intracutaneous Reactivity (ISO 10993-10):

    • Extracts are injected into the skin of a suitable animal model to assess for any irritation response.[6]

  • Systemic Toxicity (ISO 10993-11):

    • Extracts are administered to animal models to evaluate potential systemic toxic effects.[6]

  • Implantation (ISO 10993-6):

    • The device is implanted in an animal model, and the tissue response at the implant site is evaluated over time to assess local tissue effects.[7]

Conclusion

The fabrication of MP35N components for medical devices is a complex process that demands stringent control over each step, from material selection to final quality control. The unique combination of high strength, corrosion resistance, and biocompatibility makes MP35N an ideal material for a wide range of critical medical applications.[2][20] By adhering to detailed protocols for fabrication and testing, researchers and manufacturers can ensure the production of safe, reliable, and effective medical devices that improve patient outcomes.

References

Application Notes and Protocols: Heat Treatment for Age-Hardening MP35N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MP35N, a nickel-cobalt based multiphase alloy, is renowned for its exceptional combination of ultra-high strength, toughness, ductility, and outstanding corrosion resistance.[1][2][3][4] Its biocompatibility also makes it a suitable material for medical implants and prosthetic devices.[2][5] The remarkable mechanical properties of MP35N are achieved through a combination of work strengthening (cold work) and subsequent age-hardening heat treatment.[1][6][7][8][9] This document provides detailed protocols and application notes on the heat treatment of MP35N to achieve desired mechanical properties for various applications.

The strengthening of MP35N is a multi-step process that begins with solution treatment to create a uniform solid solution, followed by cold working to increase dislocation density, and finally, an aging heat treatment to induce precipitation hardening.[6][7] It is crucial to note that MP35N will only respond to age-hardening if it has been previously work-strengthened; aging annealed material will not result in an increase in strength.[5][7]

Key Processing Steps
  • Solution Treatment (Annealing): This initial step dissolves any secondary phases and creates a homogeneous solid solution. The typical solution treatment for MP35N is performed at a temperature between 1900°F and 1950°F (1038°C to 1066°C) for 1 to 8 hours, followed by air cooling.[2][6][7]

  • Work Strengthening (Cold Work): Following solution treatment, the alloy is subjected to cold work, such as drawing, rolling, or swaging, to increase its strength and hardness.[1][3] The amount of cold reduction is a critical parameter that significantly influences the final mechanical properties after aging.

  • Age-Hardening: The final step is an aging heat treatment, which involves heating the work-strengthened material to a specific temperature for a set duration. This process promotes the precipitation of strengthening phases within the alloy's microstructure, further enhancing its strength and hardness.[3][10] The choice of aging temperature and time is dictated by the desired balance of properties, such as maximum strength or optimal corrosion resistance.

Heat Treatment Protocols and Resulting Mechanical Properties

The specific age-hardening protocol for MP35N depends on the intended application and the governing specification, such as AMS 5844/5845 for high-strength applications or NACE MR0175 for applications requiring superior sulfide stress cracking resistance.

Table 1: Age-Hardening Protocols for MP35N

Protocol/SpecificationTarget ApplicationAging TemperatureAging TimeCooling Method
AMS 5844 / AMS 5845 Maximum Strength1000°F - 1200°F (538°C - 649°C)[1][2][8]4 hours[1][2][8]Air Cool[5]
NACE MR0175 (Option 1) Sulfide SCC Resistance1300°F - 1350°F (704°C - 732°C)[1][8]4 hours[1][8]Air Cool
NACE MR0175 (Option 2) Optimum Sulfide SCC Resistance1425°F (774°C)[1][8]6 hours[1][8]Air Cool
General Optimization Improved Fatigue & Toughness540°C - 600°C (1004°F - 1112°F)[10]4 hours[5]Air Cool[5]

Table 2: Typical Mechanical Properties of Heat-Treated MP35N

ConditionTensile Strength (ksi)Yield Strength (0.2% Offset, ksi)Elongation in 4D (%)Reduction of Area (%)Hardness (HRC)
Annealed ~150[6]~60[6]68[6]75[6]~7[9]
Work Strengthened & Aged (AMS 5844/5845) 260 - 300[1][11]> 230[6]> 8[6]> 35[6]55 - 60[2]
Work Strengthened & Aged (NACE MR0175) Varies (Lower than AMS 5844/5845)VariesVariesVaries< 51[6]

Note: The mechanical properties of NACE MR0175 compliant material will vary depending on the specific aging cycle and the degree of prior cold work. The primary goal of this treatment is to enhance corrosion resistance, which may result in lower strength compared to the AMS 5844/5845 condition.[1]

Experimental Protocols

Protocol 1: Age-Hardening for Maximum Strength (AMS 5844/5845)

Objective: To achieve the highest possible tensile and yield strength in work-strengthened MP35N.

Materials:

  • MP35N alloy, solution treated and work-strengthened (e.g., per AMS 5844).

  • High-temperature furnace with calibrated temperature control.

  • Tongs and appropriate personal protective equipment (PPE).

Procedure:

  • Ensure the MP35N material is in the work-strengthened condition.

  • Set the furnace temperature to a value within the range of 1000°F to 1200°F (538°C to 649°C).[1][2][8] A common practice is to use a midpoint temperature, such as 1100°F (593°C).

  • Place the MP35N components into the furnace.

  • Hold the material at the set temperature for a duration of 4 hours.[1][2][8]

  • After the 4-hour hold, remove the components from the furnace and allow them to cool to room temperature in ambient air.

Protocol 2: Age-Hardening for Enhanced Sulfide Stress Cracking Resistance (NACE MR0175)

Objective: To optimize the resistance of work-strengthened MP35N to sulfide stress cracking (SSC) for applications in sour environments.

Materials:

  • This compound, solution treated and work-strengthened.

  • High-temperature furnace with calibrated temperature control.

  • Tongs and appropriate PPE.

Procedure:

  • Ensure the MP35N material is in the work-strengthened condition. The degree of cold work may be less than that for maximum strength applications.[1]

  • Select the appropriate aging cycle based on the desired balance of strength and SSC resistance:

    • For good SSC resistance: Set the furnace temperature to 1300°F - 1350°F (704°C - 732°C).[1][8]

    • For optimal SSC resistance: Set the furnace temperature to 1425°F (774°C).[1][8]

  • Place the MP35N components into the furnace.

  • Hold the material at the set temperature for the specified duration:

    • 1300°F - 1350°F: 4 hours.[1][8]

    • 1425°F: 6 hours.[1][8]

  • After the hold period, remove the components from the furnace and allow them to cool to room temperature in ambient air.

Visualized Workflows

Heat_Treatment_Workflow start Start: MP35N Raw Material solution Solution Treatment (1900-1950°F, 1-8h) start->solution cold_work Work Strengthening (Cold Drawing, Rolling, etc.) solution->cold_work age_hardening Age-Hardening cold_work->age_hardening ams_spec AMS 5844/5845 (1000-1200°F, 4h) age_hardening->ams_spec For Max Strength nace_spec NACE MR0175 (1300-1425°F, 4-6h) age_hardening->nace_spec For Corrosion Resistance max_strength Result: Maximum Strength & Hardness ams_spec->max_strength corrosion_res Result: Optimized Corrosion Resistance nace_spec->corrosion_res

Caption: MP35N Heat Treatment Workflow.

Property_Relationship aging_temp Aging Temperature aging_temp->inv1 aging_temp->inv2 strength Tensile & Yield Strength ductility Ductility / Toughness strength->ductility Generally Inverse Relationship corrosion_res Sulfide Stress Cracking Resistance inv1->strength Decreases with higher temp inv2->corrosion_res Increases with higher temp

Caption: Property Trade-offs in MP35N Aging.

References

Application Notes and Protocols for Machining MP35N Nickel-Cobalt Alloy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP35N is a nickel-cobalt based superalloy renowned for its exceptional combination of ultra-high strength, toughness, ductility, and outstanding corrosion resistance.[1] Designated as UNS R30035, this non-magnetic alloy is widely used in critical applications across the aerospace, medical, and oil and gas industries.[1][2] Its unique properties are achieved through a combination of work hardening, phase transformation, and aging.[3] However, these same characteristics, particularly its high work-hardening rate and strength, make MP35N a challenging material to machine.[4]

These application notes provide a comprehensive guide to the machining parameters for MP35N, offering detailed protocols and data to assist in the successful fabrication of components for research, scientific, and drug development applications. The machinability of MP35N is often compared to that of Waspaloy, another nickel-based superalloy known for being difficult to machine.[3]

Material Properties and Machinability

MP35N is a vacuum induction melted (VIM) and vacuum arc remelted (VAR) superalloy.[3] Its nominal composition is approximately 35% nickel, 35% cobalt, 20% chromium, and 10% molybdenum.[5] This composition provides excellent resistance to corrosion in various environments, including hydrogen sulfide, saltwater, and other chloride solutions.[1]

The machinability of MP35N is rated as poor, with a machinability rating of around 18%.[5] The primary challenges in machining this alloy are its high hardness (typically 28 HRC or higher), rapid work-hardening tendency, and the generation of significant heat during cutting.[4][5] To overcome these challenges, it is crucial to use rigid machine setups, sharp cutting tools, and appropriate cutting parameters.

General Machining Recommendations

Machine Setup:

  • Rigidity: Use a rigid machine tool and ensure that both the workpiece and the cutting tool are clamped securely. Minimize tool overhang to prevent vibration and chatter.[4]

  • Power: Machine tools should be operated at no more than 75% of their rated capacity due to the high power required to cut MP35N.[4]

Cutting Tools:

  • Sharpness: Always use sharp cutting tools. Regularly scheduled tool changes are preferable to machining until tool failure.[4]

  • Geometry: Positive rake angles are recommended to effectively cut the material rather than pushing it.[6] Geometries suitable for austenitic stainless steel can also be effective for MP35N.[5]

Cutting Parameters:

  • Feed Rate: Maintain a consistent and sufficiently high feed rate to ensure the cutting edge is continuously engaging beneath the previously work-hardened layer.[4] Dwelling of the tool on the workpiece surface should be avoided as it will exacerbate work hardening.

  • Depth of Cut: Taking a deeper cut requires more power but can help to stay below the work-hardened zone.[6]

Machining Parameters by Operation

The following tables summarize the recommended starting parameters for various machining operations on MP35N. These values should be considered as starting points and may require optimization based on the specific machine, tooling, and material condition.

Turning

For turning MP35N, carbide tools are generally recommended, with CBN (Cubic Boron Nitride) inserts being a viable option for increased cutting speeds.[5]

Tool MaterialCutting Speed (SFM)Cutting Speed (m/min)Feed Rate (in/rev)Feed Rate (mm/rev)
Carbide200 - 280[5]60 - 85[5]0.010[7]0.254[7]
High-Speed Steel30[7]9.1[7]0.010[7]0.254[7]
CBN(2-4x Carbide Speed)[5](2-4x Carbide Speed)[5]--

Note: For general turning with carbide, a very hard substrate with a PVD coating is recommended.[5]

Milling

Milling MP35N requires stable clamping and short tool overhangs.

Tool MaterialCutting Speed (SFM)Cutting Speed (m/min)
Carbide150 - 200[5]45 - 60[5]

Note: For general milling, a semi-hard carbide substrate with a PVD coating is suggested.[5] Depth of cut recommendations for milling are generally conservative. For slotting, a maximum depth of 1 times the end mill diameter can be used, with multiple passes for deeper slots.[8] For profiling cuts, the maximum axial depth of cut is typically around 1.5 times the end mill diameter.[8]

Drilling

Due to the high work-hardening rate of MP35N, it is crucial to maintain a constant feed rate during drilling to prevent the material at the bottom of the hole from hardening.

Tool MaterialCutting Speed (SFM)Cutting Speed (m/min)Feed Rate (in/rev)Feed Rate (mm/rev)
High-Speed Steel25[7]7.6[7]0.005[7]0.1[7]
Carbide----

Note: Both high-speed steel and carbide drills can be used.[7]

Grinding

Grinding of high-strength alloys like MP35N generally requires lower wheel speeds to minimize heat generation.

OperationWheel Speed (SFM)Wheel Speed (m/sec)Down Feed per Pass (in)Down Feed per Pass (mm)Cross Feed
Surface Grinding (Roughing)3,000 - 4,000[9]15 - 20[9]0.001[9]0.025[9]1/2 to 1/3 of wheel width[9]
Surface Grinding (Finishing)3,000 - 4,000[9]15 - 20[9]0.0005[9]0.0125[9]1/8 to 1/12 of wheel width[9]

Experimental Protocols

Protocol 1: Turning MP35N with Carbide Inserts
  • Material Preparation: Securely clamp the MP35N workpiece in a rigid lathe. Ensure minimal overhang.

  • Tool Selection: Use a carbide insert with a very hard substrate and a PVD coating. Ensure the tool has a positive rake angle and is sharp.

  • Machine Setup:

    • Set the initial cutting speed to 240 SFM (73 m/min).

    • Set the feed rate to 0.010 in/rev (0.254 mm/rev).

    • Set the depth of cut to a value that allows for continuous cutting below the work-hardened layer, starting with a conservative value and increasing as tolerated by the machine's rigidity and power.

  • Coolant: Use a generous supply of soluble oil, sulfurized oil, or chlorinated oil directed at the cutting zone.[7]

  • Execution:

    • Engage the tool with the workpiece at the specified parameters.

    • Maintain a continuous cut to avoid dwelling and work hardening.

    • Monitor tool wear and surface finish. Adjust parameters as necessary to optimize performance.

  • Post-Machining: Clean the machined part to remove any residual cutting fluid.

Protocol 2: End Milling MP35N with Carbide End Mill
  • Material Preparation: Securely fixture the MP35N workpiece on a rigid milling machine.

  • Tool Selection: Use a carbide end mill with a semi-hard substrate and a PVD coating. Ensure the tool has a sharp cutting edge.

  • Machine Setup:

    • Set the initial cutting speed to 175 SFM (53 m/min).

    • Calculate the appropriate feed rate based on the tool manufacturer's recommendations for chip load per tooth.

    • For slotting, start with an axial depth of cut equal to the tool diameter. For profiling, start with an axial depth of cut of 1.5 times the tool diameter. The radial depth of cut should be a smaller percentage of the tool diameter.

  • Coolant: Apply a consistent and ample flow of recommended cutting fluid.[7]

  • Execution:

    • Engage the workpiece and perform the milling operation.

    • Listen for any signs of chatter or instability and adjust parameters if necessary.

    • Regularly inspect the tool for wear.

  • Post-Machining: Clean the part thoroughly.

Logical Workflow for Machining MP35N

The following diagram illustrates a logical workflow for approaching the machining of MP35N, from initial planning to final inspection.

Machining_MP35N_Workflow cluster_prep Preparation cluster_setup Setup cluster_execution Execution & Optimization cluster_final Final Steps A Review Material Specifications (UNS R30035) B Select Appropriate Machining Operation (Turning, Milling, etc.) A->B C Choose Cutting Tool (Material, Geometry, Coating) B->C D Ensure Machine and Workpiece Rigidity C->D E Set Initial Machining Parameters (Speeds, Feeds, DOC) D->E F Prepare Coolant/ Lubrication System E->F G Perform Test Cut F->G H Monitor for Tool Wear, Chatter, and Surface Finish G->H I Optimize Parameters for Desired Outcome H->I Feedback Loop I->H J Execute Production Run I->J K Final Inspection of Machined Part J->K

Caption: Workflow for Machining MP35N Alloy.

References

Application Notes and Protocols: Surface Modification Techniques for MP35N Alloy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common surface modification techniques for the MP35N alloy, a nickel-cobalt-chromium-molybdenum superalloy widely used in biomedical applications due to its excellent mechanical properties and corrosion resistance.[1][2][3][4][5][6][7][8] The following protocols and data are intended to guide researchers in enhancing the surface properties of MP35N for improved performance in demanding environments.

MP35N is known for its high strength, toughness, ductility, and outstanding resistance to corrosion in various environments, including hydrogen sulfide, saltwater, and mineral acids.[2][3][5][6][8][9][10] Its biocompatibility also makes it a suitable material for medical implants and devices.[1][4][5][7] However, for specific applications requiring enhanced wear resistance, reduced friction, or tailored biological interactions, surface modification is often necessary.[11]

This document focuses on two primary surface modification techniques: Plasma Nitriding and Physical Vapor Deposition (PVD) of Titanium Nitride (TiN) .

Untreated this compound: Baseline Properties

Before delving into surface modification techniques, it is essential to understand the baseline properties of untreated MP35N. This provides a benchmark for evaluating the effectiveness of the surface treatments.

PropertyValueReferences
Tensile Strength Up to 2068 MPa (300 ksi)[2][7]
Yield Strength 1793-2000 MPa (260-290 ksi)[7]
Hardness ~90 HRB (annealed) to 51 HRC (work-strengthened and aged)[2]
Modulus of Elasticity 207 GPa (30 Mpsi)[7]
Corrosion Resistance Excellent resistance to general corrosion, crevice corrosion, and stress corrosion cracking, particularly in chloride-containing environments and mineral acids.[2][3][5][6][9][12]

Plasma Nitriding

Plasma nitriding, also known as ion nitriding, is a thermochemical heat treatment process that introduces nitrogen into the surface of a material to increase its hardness and wear resistance.[13][14] For cobalt-chromium alloys like MP35N, low-temperature plasma nitriding can form a hard, nitrogen-expanded austenite phase (γN phase) without the formation of brittle chromium nitride precipitates, thus preserving or even enhancing corrosion resistance.[15][16][17]

Quantitative Data: Effects of Plasma Nitriding

The following table summarizes the typical improvements observed in Co-Cr alloys after plasma nitriding.

PropertyUntreated Co-Cr AlloyPlasma Nitrided Co-Cr AlloyReferences
Microhardness ~525 HKUp to 2750 HK (a 5-fold increase)[15]
Coefficient of Friction (vs. UHMWPE) ~0.80.6 - 0.7[15]
Wear Coefficient (Kc) 6 x 10⁻¹⁴ m³N⁻¹m⁻¹1.79 x 10⁻¹⁵ - 4.62 x 10⁻¹⁵ m³N⁻¹m⁻¹ (an order of magnitude lower)[15]
Corrosion Resistance GoodEnhanced in specific nitriding conditions that avoid CrN formation.[15][17]
Nitrided Layer Depth N/A0.7 - 6 µm
Experimental Protocol: Low-Pressure Plasma Nitriding

This protocol is a generalized procedure based on studies of Co-Cr alloys.[15][16][18] Researchers should optimize parameters for their specific equipment and MP35N components.

Objective: To form a hard and wear-resistant nitrided layer on the surface of this compound while maintaining or improving its corrosion resistance.

Materials and Equipment:

  • This compound samples

  • Vacuum furnace with a plasma nitriding setup

  • Nitrogen (N₂) and Hydrogen (H₂) gases of high purity

  • Power supply for glow discharge

  • Temperature and pressure controllers

  • Polishing and cleaning equipment (e.g., ultrasonic bath with acetone and ethanol)

  • Microhardness tester, tribometer, and electrochemical testing equipment for characterization.

Procedure:

  • Sample Preparation:

    • Mechanically polish the MP35N samples to a mirror finish.

    • Clean the samples ultrasonically in acetone and then ethanol for 15 minutes each to remove any organic residues.

    • Dry the samples thoroughly before placing them in the vacuum chamber.

  • Plasma Nitriding Process:

    • Place the cleaned samples into the vacuum furnace.

    • Evacuate the chamber to a base pressure of approximately 10⁻³ Pa.

    • Heat the samples to the desired treatment temperature (e.g., 400 °C).

    • Introduce a gas mixture of nitrogen and hydrogen into the chamber. The total pressure should be maintained between 0.5 and 10 mbars.[18]

    • Apply a high voltage to generate a glow discharge plasma around the samples. The nitriding voltage can range from -500 V to -1100 V.[15]

    • Maintain the plasma treatment for a duration of 4 to 20 hours.[15][18]

    • After the treatment time, turn off the power supply and allow the samples to cool down in the vacuum chamber.

  • Post-Treatment Characterization:

    • Perform X-ray diffraction (XRD) to identify the phases present in the nitrided layer.

    • Use scanning electron microscopy (SEM) to observe the surface morphology and cross-section of the nitrided layer.

    • Measure the microhardness of the treated surface.

    • Evaluate the tribological properties (friction and wear) using a pin-on-disc or other suitable tribometer.

    • Assess the corrosion resistance using electrochemical methods such as potentiodynamic polarization in a simulated body fluid (e.g., Hank's solution or phosphate-buffered saline).[12][15][17]

Diagram: Plasma Nitriding Workflow

PlasmaNitridingWorkflow Plasma Nitriding Experimental Workflow cluster_prep Sample Preparation cluster_nitriding Plasma Nitriding cluster_char Characterization prep1 Mechanical Polishing prep2 Ultrasonic Cleaning (Acetone, Ethanol) prep1->prep2 prep3 Drying prep2->prep3 nit1 Loading into Vacuum Chamber prep3->nit1 nit2 Evacuation nit1->nit2 nit3 Heating to Process Temperature nit2->nit3 nit4 Gas Introduction (N2 + H2) nit3->nit4 nit5 Glow Discharge Plasma Generation nit4->nit5 nit6 Cooling in Vacuum nit5->nit6 char1 XRD Analysis nit6->char1 char2 SEM Imaging nit6->char2 char3 Microhardness Testing nit6->char3 char4 Tribological Evaluation nit6->char4 char5 Corrosion Testing nit6->char5

Caption: Workflow for the plasma nitriding of this compound.

Physical Vapor Deposition (PVD) of Titanium Nitride (TiN)

Physical Vapor Deposition (PVD) is a family of vacuum deposition methods used to produce thin films and coatings.[19][20] For biomedical applications, TiN coatings are often applied to metallic implants to improve wear resistance, reduce ion release, and enhance biocompatibility.[20][21][22][23][24] TiN coatings are known for their high hardness, low friction coefficient, and chemical stability.[21][25]

Quantitative Data: Effects of TiN PVD Coating

The table below presents a comparison of properties for uncoated and TiN-coated substrates, based on data from studies on Co-Cr and other biomedical alloys.

PropertyUncoated SubstrateTiN Coated SubstrateReferences
Hardness (HV) ~4.7 GPa (substrate)Up to 24.67 GPa[26]
Friction Coefficient Varies (e.g., ~0.8 for CoCrMo)<0.6[15][27]
Wear Rate Significantly higherSignificantly reduced[21]
Corrosion Resistance GoodImproved, acts as a barrier to ion release.[22][24]
Biocompatibility GoodExcellent[21][25]
Experimental Protocol: PVD TiN Coating (Magnetron Sputtering)

This protocol provides a general methodology for depositing TiN coatings on MP35N substrates using magnetron sputtering, a common PVD technique.[25]

Objective: To deposit a dense, adherent, and uniform TiN coating on MP35N for enhanced wear resistance and biocompatibility.

Materials and Equipment:

  • This compound substrates

  • PVD coating system with a magnetron sputtering source

  • High-purity Titanium (Ti) target

  • Argon (Ar) and Nitrogen (N₂) gases of high purity

  • Substrate heater and bias power supply

  • Cleaning and polishing equipment

  • Characterization instruments (SEM, XRD, nanoindenter, tribometer, etc.)

Procedure:

  • Substrate Preparation:

    • Prepare the MP35N substrates as described in the plasma nitriding protocol (Section 2.2, Step 1).

  • PVD Coating Process:

    • Mount the cleaned substrates in the PVD chamber.

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁴ Pa).

    • Heat the substrates to a deposition temperature, typically between 200-500 °C.

    • Introduce Argon gas and apply a negative bias voltage to the substrates for ion etching (sputter cleaning) to remove any remaining surface contaminants and improve adhesion.

    • Initiate the sputtering of the Ti target in an Argon atmosphere to deposit a thin Ti interlayer, which enhances the adhesion of the subsequent TiN film.

    • Introduce Nitrogen gas into the chamber along with Argon. The ratio of Ar to N₂ will determine the stoichiometry of the TiN coating.

    • Adjust the sputtering power, substrate bias, and gas flow rates to control the coating's properties (thickness, density, stress).

    • Continue the deposition until the desired coating thickness is achieved (typically 1-5 µm).

    • After deposition, allow the substrates to cool down under vacuum.

  • Post-Coating Characterization:

    • Analyze the coating's crystal structure and orientation using XRD.

    • Examine the surface and cross-sectional morphology, and measure the thickness using SEM.

    • Measure the hardness and elastic modulus of the coating using nanoindentation.

    • Evaluate the adhesion of the coating using a scratch test.

    • Assess the tribological performance.

    • Conduct biocompatibility tests (e.g., cytotoxicity, cell adhesion) as required for the specific application.

Diagram: PVD TiN Coating Workflow

PVD_TiN_Workflow PVD TiN Coating Experimental Workflow cluster_prep Substrate Preparation cluster_pvd PVD Coating Process cluster_char Characterization prep1 Mechanical Polishing prep2 Ultrasonic Cleaning prep1->prep2 prep3 Drying prep2->prep3 pvd1 Loading into PVD Chamber prep3->pvd1 pvd2 Evacuation to High Vacuum pvd1->pvd2 pvd3 Substrate Heating pvd2->pvd3 pvd4 Ion Etching (Sputter Cleaning) pvd3->pvd4 pvd5 Ti Interlayer Deposition pvd4->pvd5 pvd6 Reactive Sputtering of TiN pvd5->pvd6 pvd7 Cooling in Vacuum pvd6->pvd7 char1 XRD & SEM Analysis pvd7->char1 char2 Nanoindentation pvd7->char2 char3 Scratch Test (Adhesion) pvd7->char3 char4 Tribological Testing pvd7->char4 char5 Biocompatibility Assays pvd7->char5

Caption: Workflow for PVD TiN coating on MP35N substrates.

Other Potential Surface Modification Techniques

While this document details plasma nitriding and PVD TiN coating, other techniques can also be considered for modifying the surface of this compound:

  • Ion Implantation: This is a process where ions of a specific element (e.g., nitrogen) are accelerated into the surface of a material.[28][29][30] It can improve surface hardness and wear resistance without changing the component's dimensions.[28][30] The implantation depth is typically shallow (0.1-0.3 µm).[30]

  • Plasma Carbonitriding: Similar to plasma nitriding, but with the addition of a carbon-containing gas to introduce both nitrogen and carbon into the surface, potentially forming a harder and more wear-resistant layer.[11]

  • Diamond-Like Carbon (DLC) Coatings: These are amorphous carbon coatings with a high hardness and very low coefficient of friction, making them excellent for applications requiring high wear resistance and lubricity.[22][27]

The choice of the most suitable surface modification technique will depend on the specific application requirements, including the desired surface properties, component geometry, and cost considerations. The protocols and data provided herein serve as a starting point for researchers to develop and optimize surface engineering strategies for this compound in their respective fields.

References

Application Notes and Protocols: Use of MP35N in Orthopedic and Cardiovascular Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP35N, a nonmagnetic, nickel-cobalt-chromium-molybdenum superalloy, is a material of critical importance in the medical field, particularly for orthopedic and cardiovascular implants.[1][2] Its unique combination of ultra-high tensile strength, ductility, excellent fatigue life, and superior corrosion resistance makes it an ideal candidate for long-term implantable devices that face demanding physiological environments.[3][4][5] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and developers working with MP35N. The alloy is compliant with standards such as ASTM F562 for surgical implant applications.[6][7]

Data Presentation

Chemical Composition of MP35N

The nominal chemical composition of MP35N alloy is crucial to its performance characteristics, providing a unique combination of strength, toughness, and resistance to degradation under stress.[7] The alloy is typically produced via vacuum induction melting (VIM) followed by vacuum arc remelting (VAR) to ensure high purity and a homogenous microstructure.[8]

ElementContent (% by weight)
Cobalt (Co)33.0 - 37.0
Nickel (Ni)33.0 - 37.0
Chromium (Cr)19.0 - 21.0
Molybdenum (Mo)9.0 - 10.5
Iron (Fe)1.0 max
Titanium (Ti)1.0 max
Silicon (Si)0.15 max
Manganese (Mn)0.15 max
Carbon (C)0.025 max
Phosphorus (P)0.015 max
Sulfur (S)0.010 max
Boron (B)0.015 max

Data sourced from multiple references.[3][9][10][11]

Mechanical Properties of MP35N

MP35N can be work-strengthened and aged to achieve exceptionally high strength levels while maintaining good ductility.[1] These properties are essential for load-bearing orthopedic implants and cardiovascular stents that must withstand cyclic loading.

PropertyValue
Tensile Strength Up to 2068 MPa (300 ksi)[3][5]
Yield Strength (0.2% Offset) 1793 - 2000 MPa (260 - 290 ksi)[5]
Elongation at Break 8 - 15%[5]
Modulus of Elasticity 231 GPa (33,500 ksi)
Hardness (Rockwell C) Up to 55-60 HRC[7]
Fatigue Strength High, suitable for long-term cyclic loading[12]

Properties are dependent on the degree of cold work and subsequent aging treatments. Data sourced from multiple references.

Mandatory Visualizations

MP35N_Composition MP35N MP35N Alloy Co Co ~35% MP35N->Co Ni Ni ~35% MP35N->Ni Cr Cr ~20% MP35N->Cr Mo Mo ~10% MP35N->Mo Others Fe, Ti, Si, Mn, C, P, S, B <3% MP35N->Others

Figure 1: Nominal chemical composition of this compound.

Experimental Protocols

A comprehensive evaluation of MP35N for medical implant applications involves a series of standardized tests to ensure its safety and efficacy.

Experimental_Workflow cluster_Biocompatibility Biocompatibility Evaluation (ISO 10993) cluster_Corrosion Corrosion Resistance (ASTM F2129) cluster_Mechanical Mechanical Testing Cytotoxicity Cytotoxicity (ISO 10993-5) Report Final Biocompatibility & Performance Report Cytotoxicity->Report Sensitization Sensitization (ISO 10993-10) Sensitization->Report Hemocompatibility Hemocompatibility (ISO 10993-4) Hemocompatibility->Report Potentiodynamic Cyclic Potentiodynamic Polarization Potentiodynamic->Report Fatigue Fatigue Testing Fatigue->Report Tensile Tensile Testing Tensile->Report Material MP35N Raw Material / Final Device Material->Cytotoxicity Material->Sensitization Material->Hemocompatibility Material->Potentiodynamic Material->Fatigue Material->Tensile

Figure 2: Experimental workflow for evaluating MP35N implants.
Biocompatibility Testing (ISO 10993)

Biocompatibility testing is essential to evaluate the interaction of the implant with the biological environment.

a) In Vitro Cytotoxicity (ISO 10993-5)

  • Objective: To assess the potential for leachable substances from the MP35N device to cause cell death.

  • Methodology:

    • Sample Preparation (as per ISO 10993-12): Prepare extracts of the final, sterilized MP35N device. Use both polar (e.g., cell culture medium with serum) and non-polar (e.g., cottonseed oil) extraction vehicles. The standard ratio is typically 3 cm² of device surface area per 1 mL of extraction fluid, incubated at 37°C for 24-72 hours.

    • Cell Culture: Use a certified cell line, such as L929 mouse fibroblasts. Culture the cells to near confluence in appropriate growth medium.

    • Exposure: Replace the culture medium with the prepared device extracts. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

    • Incubation: Incubate the cells with the extracts for 24 to 72 hours at 37°C in a humidified CO₂ incubator.

    • Evaluation: Assess cell viability both qualitatively (microscopic evaluation of cell morphology, graded 0-4) and quantitatively (e.g., MTT assay). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

b) Sensitization (ISO 10993-10)

  • Objective: To determine the potential of leachable chemicals to cause a delayed-type hypersensitivity reaction.

  • Methodology (Guinea Pig Maximization Test - GPMT):

    • Sample Preparation: Prepare extracts of the MP35N device as described for cytotoxicity testing.

    • Induction Phase: Administer the extract to a group of guinea pigs via intradermal injection (with and without Freund's Complete Adjuvant) and topical application to induce a potential allergic state.

    • Challenge Phase: After a rest period (10-14 days), apply a topical patch of the extract to a naive skin site on both the test and a control group of animals.

    • Evaluation: Observe the challenge sites for signs of erythema and edema at 24 and 48 hours post-application. Score the reactions based on the Magnusson-Kligman scale. A higher incidence and severity of skin reactions in the test group compared to the control group indicates a sensitization potential.

c) Hemocompatibility (ISO 10993-4)

  • Objective: To evaluate the effects of the blood-contacting MP35N device on blood components.

  • Methodology (In Vitro Hemolysis):

    • Sample Preparation: Prepare extracts of the MP35N device using physiological saline (0.9% NaCl). Direct contact testing with the device material is also common.

    • Blood Collection: Obtain fresh human or rabbit blood anticoagulated with a suitable agent (e.g., heparin).

    • Exposure: Incubate the device or its extract with a dilute blood suspension at 37°C for a specified time (e.g., 3 hours). Include positive (e.g., water for injection) and negative (e.g., saline) controls.

    • Analysis: Centrifuge the samples to pellet the intact red blood cells. Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.

    • Calculation: Calculate the percent hemolysis relative to the positive control. A hemolysis rate of less than 2% is often considered acceptable.[3]

Corrosion Resistance Testing (ASTM F2129)

This test assesses the susceptibility of the MP35N device to localized corrosion in a simulated physiological environment.

  • Objective: To determine the breakdown and repassivation potentials of the MP35N implant.

  • Methodology (Cyclic Potentiodynamic Polarization):

    • Test Solution: Use a deaerated phosphate-buffered saline (PBS) or Ringer's solution maintained at 37°C.

    • Electrochemical Cell Setup: Place the entire MP35N device (working electrode) in the test solution along with a reference electrode (e.g., Saturated Calomel Electrode - SCE) and a counter electrode (e.g., platinum or graphite).

    • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 1 hour.

    • Potentiodynamic Scan:

      • Initiate a forward potential scan from a potential slightly negative to the OCP (e.g., -150 mV vs. OCP).

      • Scan in the positive (anodic) direction at a slow, constant rate (e.g., 0.167 mV/s).

      • Reverse the scan direction once a predetermined vertex potential or current density is reached.

      • Scan back in the negative direction until the potential returns to the starting potential or the current becomes cathodic.

    • Data Analysis: Plot the logarithm of the current density versus the applied potential. Determine the corrosion potential (Ecorr), breakdown potential (Eb), and repassivation potential (Erp). A high breakdown potential and a repassivation potential more negative than the breakdown potential indicate good resistance to localized corrosion.

Mechanical Testing

a) Fatigue Testing

  • Objective: To evaluate the durability of the MP35N implant under cyclic loading conditions representative of its intended application.

  • Orthopedic Implants (e.g., hip stems, bone screws):

    • Methodology: Follow relevant ASTM or ISO standards (e.g., ASTM F1440 for hip stems). Apply cyclic loads in a simulated physiological saline environment at 37°C. The loading frequency is typically 5-10 Hz. The test is usually run for 10 million cycles, which simulates approximately 10 years of in-vivo service. The load levels are determined based on physiological loading data. The implant is inspected for crack initiation and propagation.

  • Cardiovascular Implants (e.g., stents):

    • Methodology: Utilize specialized stent fatigue testers that simulate the pulsatile loading experienced in a coronary artery. The stent is crimped onto a balloon catheter, deployed in a mock artery (e.g., silicone tube), and subjected to cyclic pressurization or diametrical distention. The test is typically run for at least 380 million cycles to simulate 10 years of cardiac cycles. The stent is periodically inspected for strut fractures using microscopy.

Cellular Signaling and Biocompatibility

The excellent biocompatibility of MP35N is attributed to its highly stable passive oxide layer, primarily composed of chromium oxide, which minimizes the release of metal ions. However, in cases of wear or corrosion, the release of constituent ions (Co²⁺, Ni²⁺, Cr³⁺/⁶⁺) can potentially influence local cellular signaling pathways.

Wear debris from cobalt-chromium alloys, for instance, can be phagocytosed by macrophages, leading to an inflammatory response. This involves the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and IL-6. These cytokines can, in turn, affect the behavior of other cells, such as osteoblasts and osteoclasts, potentially leading to bone resorption (osteolysis) around orthopedic implants. Specifically, an increased RANKL/OPG ratio is a key signaling axis that promotes osteoclast differentiation and activity.

Signaling_Pathway cluster_Implant MP35N Implant cluster_Macrophage Macrophage Activation cluster_Osteoblast Osteoblast/Stromal Cell Response cluster_Osteoclast Osteoclastogenesis Implant Wear/Corrosion Debris (Co²⁺, Cr³⁺, Ni²⁺ ions) Macrophage Macrophage Implant->Macrophage Phagocytosis Phagocytosis Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Phagocytosis->Cytokines Osteoblast Osteoblast / Stromal Cell Cytokines->Osteoblast RANKL ↑ RANKL Expression OPG ↓ OPG Expression PreOsteoclast Osteoclast Precursor RANKL->PreOsteoclast Binds to RANK OPG->RANKL Inhibits Osteoclast Mature Osteoclast PreOsteoclast->Osteoclast Differentiation & Activation Resorption Bone Resorption (Osteolysis) Osteoclast->Resorption

Figure 3: Inflammatory response to Co-Cr wear debris leading to osteolysis.

It is important to note that the clinical performance of MP35N implants is generally excellent, and such adverse reactions are more commonly associated with specific implant designs or articulating surfaces that generate significant wear debris. The inherent corrosion resistance of MP35N minimizes ion release under normal physiological conditions.

Conclusion

This compound stands out as a premier material for critical orthopedic and cardiovascular implants due to its exceptional combination of mechanical properties and biocompatibility. Adherence to standardized testing protocols is crucial for ensuring the safety and long-term performance of medical devices fabricated from this alloy. Further research into the subtle interactions between trace amounts of released ions and cellular signaling pathways will continue to enhance our understanding and optimize the design of future implantable devices.

References

Application Notes and Protocols for Cold Working and Drawing of MP35N Wires

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MP35N, a nickel-cobalt based alloy, is renowned for its exceptional combination of ultra-high strength, toughness, ductility, and outstanding corrosion resistance.[1][2] Comprised of approximately 35% nickel, 35% cobalt, 20% chromium, and 10% molybdenum, this alloy is a prime material for critical applications in the medical device industry, including surgical implants, orthopedic devices, and cardiovascular components.[3][4] Its biocompatibility and resistance to bodily fluids make it particularly suitable for long-term implantation.[4]

The superior mechanical properties of MP35N are primarily developed through a combination of cold working and subsequent aging heat treatments.[2][5] Cold drawing is a crucial process that imparts significant strain hardening, thereby increasing the material's strength and hardness.[5][6] This document provides detailed application notes and experimental protocols for the cold working and drawing of MP35N wires, intended to guide researchers and professionals in achieving desired material properties for their specific applications.

Data Presentation: Mechanical Properties of MP35N

The mechanical properties of MP35N wire are highly dependent on the degree of cold work and subsequent heat treatment. The following tables summarize the quantitative data on how these processes affect the material's performance.

Table 1: Influence of Cold Work on the Mechanical Properties of MP35N

Cold Work (%)Ultimate Tensile Strength (UTS) (MPa)Yield Strength (YS) (MPa)Hardness (HV)Elongation (%)Reduction of Area (%)
0 (Annealed)~790-310.9--
30~1580----
651623 ± 51469 ± 94---
75>2200 (aged)>2000 (aged)--~40 (aged)
801808-459 ± 14--

Data compiled from multiple sources.[5][6][7][8]

Table 2: Heat Treatment Parameters and Resulting Properties for Cold-Worked MP35N

Cold Work (%)Aging Temperature (°C)Aging Time (hours)Resulting Hardness (HV)Resulting Yield Strength (MPa)
6555085802125
75~5002-4->2000
Not Specified540-5904--

Data compiled from multiple sources.[1][5][8]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments and processes involved in the cold working and drawing of MP35N wires.

Protocol 1: Initial Material Preparation
  • Starting Material: Begin with a Φ15 mm MP35N alloy rod.[6]

  • Hot Working (Optional, for initial sizing):

    • Heat the rod to a temperature between 1000–1100 °C.[6]

    • Perform hot rotary forging in multiple passes to reduce the diameter to the desired starting size for cold drawing (e.g., Φ5 mm).[6]

  • Annealing (Stress Relief):

    • Place the hot-forged or as-received rod in a furnace with a protective or neutral atmosphere.[2]

    • Heat to a temperature between 1040-1090°C.[1]

    • Hold at this temperature for 1 hour to eliminate internal stresses and obtain a uniform forged microstructure.[6]

    • Cool the rod in air.[2]

Protocol 2: Cold Drawing of MP35N Wire
  • Surface Preparation:

    • Thoroughly clean the annealed rod to remove any oxides or contaminants. This can be achieved through chemical cleaning (pickling) or mechanical methods.[9]

    • Apply a suitable lubricant to the entire surface of the rod. For high-strength nickel-cobalt alloys, a heavy-duty neat oil or a soap-based lubricant is recommended.[10][11] The lubricant reduces friction and prevents galling of the wire and die.[9]

  • Drawing Machine Setup:

    • Securely mount a drawing die made of cemented carbide. A typical die angle (2α) is 14°.[12]

    • The selection of the initial die should correspond to a specific cross-sectional area reduction. Reductions per pass can range from 15% to 45%.[13]

  • Drawing Process:

    • Taper one end of the rod to allow for easy insertion through the die.[14]

    • Feed the tapered end through the die and grip it with the drawing machine's pulling mechanism.

    • Pull the wire through the die at a constant speed. The drawing speed should be controlled to prevent overheating of the wire and die.

    • For significant size reductions, multiple drawing passes through successively smaller dies are required.[6]

    • Intermediate annealing may be necessary after a certain amount of cold reduction to restore ductility and prevent wire breakage.[15] This is typically required when the material becomes too work-hardened to be drawn further.

Protocol 3: Aging of Cold-Drawn MP35N Wire
  • Purpose: Aging is performed on cold-worked MP35N to achieve a secondary increase in strength.[5] Note that aging annealed material will not result in strengthening.[2]

  • Procedure:

    • Place the cold-drawn wire in a furnace.

    • Heat to a temperature between 540-600°C.[1][2] For optimal mechanical properties, an aging temperature of approximately 500-550°C is often recommended.[5][8]

    • Hold at the aging temperature for a duration of 2 to 8 hours. A common aging time is 4 hours.[1][2][5]

    • After the aging period, remove the wire from the furnace and allow it to cool in the air.[2]

Mandatory Visualizations

Diagrams of Experimental Workflows

Cold_Working_and_Drawing_Workflow cluster_prep Initial Material Preparation cluster_drawing Cold Drawing Process cluster_final Final Processing start_rod Start: Φ15 mm MP35N Rod hot_forge Hot Rotary Forging (1000-1100°C) start_rod->hot_forge Optional Sizing anneal Annealing (1040-1090°C, 1 hr) hot_forge->anneal surface_prep Surface Preparation (Cleaning & Lubrication) anneal->surface_prep drawing_pass Multi-Pass Cold Drawing (15-45% reduction/pass) surface_prep->drawing_pass intermediate_anneal Intermediate Annealing (If required) drawing_pass->intermediate_anneal Restores Ductility aging Aging (540-600°C, 2-8 hrs) drawing_pass->aging intermediate_anneal->surface_prep final_wire Final MP35N Wire aging->final_wire

Caption: Workflow for MP35N Wire Production.

Logical_Relationship_Properties cold_work Cold Working (% Reduction) microstructure Microstructure (Grain Refinement, Twinning, Dislocation Density) cold_work->microstructure Influences mech_props Mechanical Properties (Strength, Hardness, Ductility) cold_work->mech_props Directly Affects aging Aging (Temperature & Time) aging->microstructure Influences aging->mech_props Directly Affects microstructure->mech_props Determines

Caption: Process-Property Relationships in MP35N.

References

Application Note: Electrochemical Corrosion Testing of MP35N Alloy in Simulated Body Fluid for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical testing of MP35N®, a nickel-cobalt-chromium-molybdenum superalloy, in various simulated body fluids (SBFs). Due to its exceptional combination of high strength, ductility, and outstanding corrosion resistance, MP35N is a candidate material for critical medical devices and implants.[1][2] Understanding its electrochemical behavior in environments that mimic the human body is crucial for predicting its long-term performance and biocompatibility.

Introduction to MP35N and its Biomedical Significance

MP35N is a nonmagnetic superalloy with a nominal composition of 35% nickel, 35% cobalt, 20% chromium, and 10% molybdenum.[1] Its excellent resistance to corrosion, including pitting, crevice corrosion, and stress corrosion cracking, makes it suitable for demanding applications in the medical field.[1][2] The alloy's biocompatibility is a key attribute for its use in surgical implants and other medical devices that come into contact with bodily fluids.

Simulated Body Fluids for Electrochemical Testing

The selection of an appropriate simulated body fluid is critical for relevant in vitro corrosion testing. The composition of the SBF should closely mimic the ionic composition of human blood plasma or other specific physiological environments. Common SBFs used for testing biomedical alloys include Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), Ringer's solution, and artificial saliva. The pH of these solutions is typically adjusted to a physiological value of 7.4.

Table 1: Composition of Common Simulated Body Fluids (g/L)

CompoundPhosphate-Buffered Saline (PBS)Hank's Balanced Salt Solution (HBSS)Ringer's SolutionArtificial Saliva (Fusayama/Meyer)
NaCl8.008.009.000.40
KCl0.200.400.420.40
Na₂HPO₄1.440.06--
KH₂PO₄0.240.06--
CaCl₂-0.140.24-
CaCl₂·2H₂O---0.906
MgCl₂·6H₂O-0.10--
MgSO₄·7H₂O-0.06--
NaHCO₃-0.350.20-
Glucose-1.00--
NaH₂PO₄·2H₂O---0.690
Na₂S·9H₂O---0.005
Urea---1.00

Experimental Protocols for Electrochemical Testing

A standard three-electrode electrochemical cell is employed for all tests. The MP35N sample serves as the working electrode (WE), a platinum mesh or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE). All tests should be conducted at a constant physiological temperature of 37°C.

Open Circuit Potential (OCP) Measurement

The OCP is the potential of the working electrode relative to the reference electrode without any external current being applied. It is a measure of the thermodynamic tendency of the material to corrode.

Protocol:

  • Prepare the MP35N sample by grinding with SiC paper (up to 600 grit), followed by polishing with alumina slurry to a mirror finish.

  • Clean the sample ultrasonically in ethanol and then deionized water.

  • Immerse the prepared MP35N sample, counter electrode, and reference electrode in the chosen SBF within the electrochemical cell.

  • Monitor the OCP for a minimum of 1 hour or until a stable potential is reached (a potential drift of less than 2 mV over 10 minutes).

Potentiodynamic Polarization

This technique measures the current response of the material to a controlled change in potential. It is used to determine key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit).

Protocol:

  • After OCP stabilization, perform the potentiodynamic polarization scan.

  • Scan the potential from a cathodic potential (typically -250 mV vs. OCP) to an anodic potential (e.g., +1200 mV vs. SCE).

  • A slow scan rate, typically 0.167 mV/s or 1 mV/s, is used to allow the system to reach a quasi-steady state.[3]

  • Plot the logarithm of the current density versus the applied potential.

  • Determine Ecorr and icorr from the Tafel extrapolation of the polarization curve.

  • Identify the pitting potential (Epit) as the potential at which a sharp and sustained increase in current density occurs.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the passive film and the kinetics of the corrosion processes.

Protocol:

  • Following OCP stabilization, apply a small amplitude AC voltage (typically 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance and phase angle as a function of frequency.

  • Present the data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), polarization resistance (Rp), and capacitance of the passive film (CPE).

Quantitative Data Summary

The following tables summarize typical electrochemical parameters for MP35N in various simulated body fluids. It is important to note that these values can be influenced by factors such as surface preparation, exact SBF composition, and testing parameters.

Table 2: Potentiodynamic Polarization Data for MP35N in Simulated Body Fluids

Simulated Body FluidCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (nA/cm²)Pitting Potential (Epit) (mV vs. SCE)
Phosphate-Buffered Saline (PBS)-150 to -505 - 20> 1000
Hank's Balanced Salt Solution-200 to -10010 - 30> 900
Ringer's Solution-180 to -808 - 25> 950
Artificial Saliva-250 to -15015 - 40> 800

Table 3: Electrochemical Impedance Spectroscopy Data for MP35N in Simulated Body Fluids

Simulated Body FluidPolarization Resistance (Rp) (MΩ·cm²)Constant Phase Element (CPE-T) (µF·s^(a-1)/cm²)Constant Phase Element (CPE-a)
Phosphate-Buffered Saline (PBS)1.5 - 3.020 - 350.85 - 0.95
Hank's Balanced Salt Solution1.0 - 2.525 - 400.80 - 0.90
Ringer's Solution1.2 - 2.822 - 380.82 - 0.92
Artificial Saliva0.8 - 2.030 - 450.78 - 0.88

Visualizations

The following diagrams illustrate the experimental workflow for the electrochemical testing of MP35N.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Grinding Grinding (SiC Paper) Polishing Polishing (Alumina Slurry) Grinding->Polishing Cleaning Ultrasonic Cleaning Polishing->Cleaning SBF_Prep SBF Preparation & Cell Assembly Cleaning->SBF_Prep OCP OCP Measurement (1 hr) SBF_Prep->OCP Polarization Potentiodynamic Polarization OCP->Polarization EIS Electrochemical Impedance Spectroscopy OCP->EIS Tafel Tafel Extrapolation Polarization->Tafel Pitting Pitting Potential Determination Polarization->Pitting Equivalent_Circuit Equivalent Circuit Modeling EIS->Equivalent_Circuit

Caption: Experimental workflow for electrochemical testing of MP35N.

Signaling_Pathway MP35N MP35N Alloy Passive_Film Protective Passive Film (Cr₂O₃, MoO₃) MP35N->Passive_Film Forms spontaneously in air/SBF Corrosion Corrosion Processes Passive_Film->Corrosion Provides resistance to SBF Simulated Body Fluid (Cl⁻ ions) SBF->Corrosion Aggressive species Ion_Release Metallic Ion Release (Ni²⁺, Co²⁺) Corrosion->Ion_Release Leads to Biocompatibility Biocompatibility Ion_Release->Biocompatibility Impacts

Caption: Logical relationship of MP35N corrosion in SBF.

References

Troubleshooting & Optimization

"Preventing stress corrosion cracking in MP35N components"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MP35N components. The information provided is intended to help prevent and address issues related to stress corrosion cracking (SCC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with MP35N components.

Question: My MP35N component, which is under load, has failed unexpectedly in a saline solution. What could be the cause?

Answer: Unexpected failure of an MP35N component under tensile stress in a corrosive environment, such as a saline solution, is likely due to stress corrosion cracking (SCC).[1][2][3][4][5][6][7][8][9] SCC is a phenomenon where the combination of a susceptible material, a specific corrosive environment, and tensile stress leads to the formation and propagation of cracks.[1][2][3][4][5][6][7][8][9] Although MP35N has excellent resistance to SCC, certain conditions can still induce failure.[10][11][12]

To troubleshoot this issue, consider the following:

  • Stress Concentrators: Examine the failed component for any geometric features that could act as stress concentrators, such as sharp corners, notches, or surface scratches. These can significantly increase local stress and initiate cracking.

  • Material Condition: Verify the condition of the MP35N material. Was it properly heat-treated for the intended application? The strength and SCC resistance of MP35N are highly dependent on the combination of cold work and subsequent aging heat treatment.[10][13][14][15]

  • Environmental Factors: Analyze the specific composition of the saline solution. The presence of other chemical species, temperature, and pH can influence the corrosivity of the environment.[1][4]

Question: I am observing pitting on the surface of my MP35N component after exposure to a chloride-containing environment. Should I be concerned about SCC?

Answer: Yes, the presence of pitting corrosion on your MP35N component is a cause for concern as it can be a precursor to stress corrosion cracking.[6][16] Pits can act as stress risers, creating localized areas of high tensile stress where cracks can initiate. MP35N generally exhibits excellent resistance to pitting and crevice corrosion due to its high chromium and molybdenum content.[10][11][17] However, under very aggressive conditions, pitting can occur.

To mitigate this risk:

  • Surface Finish: Ensure your MP35N components have a smooth and clean surface finish. A rough surface is more susceptible to localized corrosion.

  • Environmental Control: If possible, modify the environment to be less aggressive. This could involve reducing the chloride concentration, controlling the temperature, or adjusting the pH.[1][4]

  • Regular Inspection: Implement a regular inspection schedule for your components, especially in critical applications. Techniques like liquid penetrant testing can help detect surface-breaking defects like pits and cracks before they lead to failure.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about preventing stress corrosion cracking in MP35N components.

What is stress corrosion cracking (SCC)?

Stress corrosion cracking is a type of environmentally assisted cracking that results from the combined action of three factors: a susceptible material, a specific corrosive environment, and a sustained tensile stress.[1][2][3][4][5][6][7][8][9] The stress can be applied from an external load or be present as residual stress from manufacturing processes.[4][6][9] SCC can lead to unexpected and brittle-like failure of normally ductile materials.[7]

How does MP35N resist SCC?

MP35N is a nickel-cobalt based alloy with significant amounts of chromium and molybdenum.[13][17] This composition provides a unique combination of ultra-high strength, toughness, and outstanding corrosion resistance.[10][12][13][18][19] The high nickel and cobalt content, along with chromium and molybdenum, contribute to the formation of a stable passive film on the material's surface, which protects it from corrosive attack in a wide range of environments, including those containing chlorides, hydrogen sulfide, and mineral acids.[11][12][13] The alloy's resistance to SCC is further enhanced by its multiphase microstructure, which is developed through cold working and aging.[10][18]

What are the key factors that can lead to SCC in MP35N?

While highly resistant, the risk of SCC in MP35N can increase under certain conditions:

  • Improper Heat Treatment: The balance between strength and SCC resistance in MP35N is controlled by the aging heat treatment.[13][14] Using an incorrect aging temperature or time for a given level of cold work can compromise SCC resistance.

  • Severe Environments: Extremely aggressive environments with high concentrations of specific corrosive species, elevated temperatures, or extreme pH levels can challenge the passivity of MP35N.[1][4]

  • High Tensile Stresses: The presence of high sustained tensile stresses, whether applied or residual, is a fundamental requirement for SCC.[1][2][3][4][5][6][7][8][9]

How can I prevent SCC in my MP35N components?

The primary strategies for preventing SCC in MP35N components are:

  • Proper Material Specification and Heat Treatment: Ensure that the MP35N material is specified to the correct standard (e.g., AMS 5844, NACE MR0175) and that the heat treatment is appropriate for the intended service environment.[13][20][21] For applications requiring maximum SCC resistance, particularly in sour gas environments, specific aging treatments are recommended by NACE MR0175.[10][13][20]

  • Stress Management: Minimize both applied and residual tensile stresses. This can be achieved through careful design to avoid stress concentrations and by considering stress relief heat treatments where applicable.[2] Introducing compressive residual stresses on the surface through methods like shot peening can also be beneficial.[2][3]

  • Environmental Control: Whenever possible, control the operating environment to reduce its corrosivity. This may involve managing temperature, pH, and the concentration of aggressive chemical species.[1][2][3][4]

Data Presentation

Table 1: Nominal Composition of MP35N Alloy

ElementContent (%)
Nickel (Ni)33.0 - 37.0
Cobalt (Co)Balance
Chromium (Cr)19.0 - 21.0
Molybdenum (Mo)9.0 - 10.5
Iron (Fe)1.0 max
Titanium (Ti)1.0 max
Manganese (Mn)0.15 max
Silicon (Si)0.15 max
Carbon (C)0.025 max
Phosphorus (P)0.015 max
Sulfur (S)0.010 max
Boron (B)0.010 max

Source:[10][21]

Table 2: Recommended Aging Heat Treatments for MP35N

ConditionAging TemperatureAging TimePrimary Benefit
Full Strength (Heavily Cold Worked, AMS 5844)1000 - 1200°F (538 - 649°C)4 hoursHigh Strength
Optimum Sulfide SCC Resistance (Less Heavily Cold Worked, NACE MR-0175)1300 - 1350°F (704 - 732°C)4 hoursEnhanced SCC Resistance
Best Sulfide SCC Resistance (Less Heavily Cold Worked, NACE MR-0175)1425°F (774°C)6 hoursMaximum SCC Resistance (at the expense of some strength)

Source:[13][14]

Experimental Protocols

Protocol 1: Heat Treatment (Aging) of MP35N for Enhanced SCC Resistance

This protocol describes the aging process to optimize the stress corrosion cracking resistance of MP35N components that have been previously cold-worked.

Methodology:

  • Material Condition Verification: Confirm that the MP35N components have been solution annealed and then cold-worked to the desired level. The aging response is dependent on the amount of prior cold work.[10][15]

  • Furnace Preparation: Use a calibrated air or inert atmosphere furnace. Ensure the furnace is capable of maintaining the specified temperature with minimal fluctuation.

  • Component Cleaning: Thoroughly clean the surfaces of the MP35N components to remove any contaminants such as oils, grease, or dirt.

  • Loading: Place the components in the furnace, ensuring adequate spacing to allow for uniform heating.

  • Heating Cycle:

    • Heat the furnace to the desired aging temperature as specified in Table 2. For optimal SCC resistance in sulfide environments, a temperature of 1300-1350°F (704-732°C) is recommended.[13][14]

    • Once the furnace reaches the set temperature, hold the components at that temperature for the specified duration (typically 4 hours).[13][14]

  • Cooling: After the aging cycle is complete, remove the components from the furnace and allow them to air cool to room temperature.[10][15]

  • Post-Treatment Inspection: Visually inspect the components for any signs of discoloration or surface defects. Conduct hardness testing to verify that the material has responded to the aging treatment as expected.

Visualizations

SCC_Factors cluster_0 Conditions for Stress Corrosion Cracking cluster_1 Outcome a Susceptible Material d Stress Corrosion Cracking (SCC) a->d b Corrosive Environment b->d c Tensile Stress c->d

Caption: The three necessary conditions for stress corrosion cracking to occur.

MP35N_Prevention_Workflow cluster_0 Prevention Strategies start Start: MP35N Component Design & Application mat_select Material Specification (AMS 5844 / NACE MR0175) start->mat_select heat_treat Proper Heat Treatment (Aging) mat_select->heat_treat stress_mgmt Stress Management (Design & Surface Treatment) heat_treat->stress_mgmt env_ctrl Environmental Control (Temp, pH, Concentration) stress_mgmt->env_ctrl end End: SCC Prevention env_ctrl->end

Caption: A workflow outlining the key steps for preventing SCC in MP35N.

References

Technical Support Center: Optimizing Heat Treatment for Enhanced Strength in MP35N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MP35N alloy. The following information is designed to address specific issues that may be encountered during heat treatment experiments aimed at enhancing the material's strength.

Troubleshooting Guide

Q1: After aging, the tensile strength of our cold-worked MP35N is lower than expected. What could be the cause?

A1: A lower-than-expected tensile strength after aging can stem from several factors. The most common issue is exceeding the optimal aging temperature. Exposure to temperatures significantly above the recommended range can cause a reversion of the cold-worked metallurgical structure to a softer, annealed state, leading to a non-recoverable loss of strength.[1][2] Another possibility is an insufficient amount of cold work prior to aging. MP35N's strength is primarily derived from cold working, and the subsequent aging treatment serves to further enhance this strength.[2][3][4][5][6] If the initial cold reduction is too low, the aging process will not yield a significant increase in strength.[3][5]

Q2: We are observing a significant drop in ductility in our MP35N samples after cold work and aging. How can we mitigate this?

A2: A drastic decrease in ductility can occur with high levels of cold work followed by aging.[4] This phenomenon has been linked to the formation of macro-scale shear bands.[4] To address this, it is crucial to operate within an established processing window for cold work (both in drawing and rolling) to ensure that the aging treatment provides the desired strength increase without a detrimental effect on ductility.[4] Consider reducing the percentage of cold work to retain more of the material's inherent ductility, even with large amounts of deformation.[3]

Q3: Our MP35N material is not responding to age hardening. What is the likely problem?

A3: MP35N will only respond to aging if it has been previously strengthened by cold work.[3][5] Attempting to age annealed MP35N will not result in an increase in strength.[3][5] The strengthening mechanism involves the precipitation of Co₃Mo particles, which nucleate at the interface between the face-centered cubic (FCC) matrix and the hexagonal close-packed (HCP) platelets formed during cold work.[7] Without the cold work-induced HCP platelets, this precipitation strengthening cannot occur.

Q4: We are concerned about hydrogen embrittlement in our MP35N components for a sour environment application. What is the recommended heat treatment?

A4: For applications in sour environments where hydrogen embrittlement is a concern, specific aging treatments are recommended. While aging cold-worked MP35N near its peak-aged condition (around 1100°F or 593°C) can make it susceptible to hydrogen embrittlement, especially when stressed transverse to the cold-working direction, using higher aging temperatures can significantly improve its resistance.[7] For optimal sulfide stress corrosion cracking (SCC) resistance, less-heavily cold-worked material can be aged at 1300°F (704°C) or 1350°F (732°C) for 4 hours, or at 1425°F (774°C) for 6 hours, as indicated in NACE MR-0175.[1][2] The 1425°F (774°C) aging treatment provides the best resistance to sulfide SCC, though it comes at the cost of some strength.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental strengthening mechanism of MP35N?

A1: The primary strengthening of MP35N is achieved through cold working, which induces a phase transformation from a face-centered cubic (FCC) to a hexagonal close-packed (HCP) crystal structure.[2][6] Subsequent aging heat treatment provides a secondary strengthening effect.[4][8][9] This aging process leads to the precipitation of strengthening phases, such as Ni₃Mo and Co₃Mo, at the interfaces of the microstructural defects created during cold work.[10][11]

Q2: What is the typical temperature range for solution treatment (annealing) of MP35N?

A2: The solution treatment or annealing of MP35N is typically performed at temperatures ranging from 1020°C to 1060°C (1868°F to 1940°F).[10] Other sources suggest a range of 1040°C to 1150°C (1904°F to 2102°F) or 1900°F to 1950°F (1038°C to 1066°C) for 1 to 4 hours, followed by air cooling.[3][5]

Q3: What are the recommended aging temperatures and times for cold-worked MP35N?

A3: The recommended aging treatment depends on the level of cold work and the desired final properties. For heavily cold-worked material intended for full strength, such as that meeting AMS 5844 specifications, aging at 1000°F to 1200°F (538°C to 649°C) for 4 hours is common.[1][2][12] For optimal mechanical properties in cold-rolled MP35N, an aging temperature of 550°C to 600°C (1022°F to 1112°F) for 4 hours is recommended.[3] Research has shown that aging 65% cold-rolled MP35N at 550°C for 8 hours can produce a hardness of 580 HV and a yield strength of 2125 MPa.[13]

Q4: How does the amount of cold work affect the final mechanical properties of aged MP35N?

A4: The degree of cold work has a direct and significant impact on the final strength of aged MP35N.[7] Both strength and hardness increase almost linearly with the percentage of cold work.[3][5] Consequently, a higher amount of cold work prior to aging will result in a higher final tensile strength. However, as the level of cold work increases, ductility tends to decrease.[3][4]

Q5: Can MP35N be used at elevated temperatures after heat treatment?

A5: Yes, MP35N maintains its properties at elevated temperatures. In a fully work-hardened condition, it is suggested for service temperatures up to 750°F (399°C).[5] It can be effectively used up to 600°F (316°C) without a loss in performance.[14]

Data Presentation

Table 1: Heat Treatment Parameters and Resulting Mechanical Properties of MP35N

ConditionAging TemperatureAging TimeUltimate Tensile Strength (UTS)Yield Strength (YS)Elongation (%)HardnessReference
Annealed--135 ksi (931 MPa)60 ksi (414 MPa)70%Rockwell B90[12][15]
Cold Reduced + Aged1000°F (538°C)4 hours----[15]
Heavily Cold Worked (AMS 5844) + Aged1000-1200°F (538-649°C)4 hours260-300 ksi (1793-2068 MPa)---[1][2]
Cold Worked + Aged1100°F (~593°C)-----[16]
Less Heavily Cold Worked (for SCC resistance) + Aged1300-1350°F (704-732°C)4 hours----[1][2]
Less Heavily Cold Worked (for SCC resistance) + Aged1425°F (774°C)6 hours----[1][2]
75% Cold Work + Aged~500°C (~932°F)2-4 hours> 2200 MPa> 2000 MPa--[8][9]
65% Cold Rolled + Aged550°C (1022°F)8 hours-2125 MPa-580 HV[13]

Experimental Protocols

Methodology for Cold Working and Aging of MP35N

  • Material Preparation : Start with solution-annealed MP35N material. Ensure the material is clean and free from any contaminants.

  • Cold Working :

    • Perform cold reduction through processes such as cold drawing or cold rolling to achieve the desired percentage of deformation (e.g., 50-75%).[10]

    • Maintain consistent and controlled reduction passes to ensure uniform deformation throughout the material.

    • Use appropriate lubricants to minimize friction and prevent galling.[17]

  • Pre-Aging Cleaning : Thoroughly clean the cold-worked samples to remove any residual lubricants or contaminants.

  • Aging Heat Treatment :

    • Place the cold-worked samples in a calibrated furnace with a controlled atmosphere (e.g., vacuum or inert gas) to prevent oxidation.

    • Ramp up the temperature to the selected aging temperature (e.g., 550-600°C).[3]

    • Hold the samples at the aging temperature for the specified duration (e.g., 4 hours).[3]

    • Ensure uniform heating of all samples.

  • Cooling : After the aging cycle is complete, cool the samples to room temperature. Air cooling is a commonly used method.[3]

  • Post-Treatment Evaluation :

    • Perform mechanical testing (e.g., tensile testing, hardness testing) to evaluate the final properties of the heat-treated material.

    • Conduct microstructural analysis (e.g., using scanning or transmission electron microscopy) to observe the effects of the cold work and aging process.

Mandatory Visualization

experimental_workflow cluster_start Initial State cluster_processing Processing Steps cluster_end Final State & Analysis start Solution Annealed MP35N cold_work Cold Working (Drawing/Rolling) start->cold_work Deformation cleaning1 Pre-Aging Cleaning cold_work->cleaning1 aging Aging Heat Treatment cleaning1->aging Controlled Heating cooling Cooling (Air Cool) aging->cooling end_product High-Strength Aged MP35N cooling->end_product analysis Mechanical & Microstructural Analysis end_product->analysis

Caption: Experimental workflow for enhancing MP35N strength.

troubleshooting_guide issue Issue: Low Strength After Aging check_temp Was Aging Temperature Too High? issue->check_temp cause_reversion Cause: Reversion to Annealed Structure check_temp->cause_reversion Yes check_cold_work Was Initial Cold Work Sufficient? check_temp->check_cold_work No solution_reversion Solution: Re-process with Correct Aging Temperature cause_reversion->solution_reversion cause_insufficient_cw Cause: Insufficient Strain for Age Hardening check_cold_work->cause_insufficient_cw No check_initial_state Was Material Annealed Before Aging? check_cold_work->check_initial_state Yes solution_insufficient_cw Solution: Increase Cold Work Percentage cause_insufficient_cw->solution_insufficient_cw cause_no_cw Cause: No Cold Work for Precipitation check_initial_state->cause_no_cw Yes solution_no_cw Solution: Apply Cold Work Before Aging cause_no_cw->solution_no_cw

Caption: Troubleshooting low strength in heat-treated MP35N.

References

Technical Support Center: Machining High-Strength MP35N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the high-strength, nonmagnetic nickel-cobalt alloy, MP35N. The following information is designed to address common challenges encountered during the machining of this advanced material.

Troubleshooting Guides

This section provides solutions to common problems encountered during the machining of MP35N.

Issue: Rapid Tool Wear and Premature Tool Failure

Question: Why is my cutting tool wearing out so quickly when machining MP35N, and how can I extend its life?

Answer:

Rapid tool wear is a common issue when machining MP35N due to its high strength, toughness, and tendency to work-harden.[1][2] The heat generated during cutting remains concentrated in the cutting zone due to the material's low thermal diffusivity, leading to high temperatures at the tool tip.[1][2]

Troubleshooting Steps:

  • Tool Material Selection:

    • Carbide Tools: These are a good starting point for machining MP35N.[3][4] For general turning, a grade with a very hard substrate and a PVD coating is recommended.[1][4] For milling, a semi-hard substrate with a PVD coating is preferable.[1][4]

    • Cubic Boron Nitride (CBN): For higher cutting speeds and improved tool life, consider using CBN inserts. Although more expensive, they can increase cutting speeds by 2-4 times compared to carbide.[4]

  • Cutting Parameters Optimization:

    • Cutting Speed (Vc): This is the most significant factor affecting tool life. High cutting speeds generate excessive heat, leading to rapid wear.[5] It is often necessary to reduce the cutting speed to manage heat.[5]

    • Feed Rate (fn): An optimized feed rate is crucial. Too low a feed rate can cause rubbing and work hardening, while a feed rate that is too high can lead to chipping and tool breakage.[6]

    • Depth of Cut (ap): A smaller depth of cut can reduce cutting forces and heat generation, but it may also increase the number of passes required.[5]

  • Tool Geometry and Condition:

    • Sharp Cutting Edges: Always use sharp tools. Dull tools increase friction and heat, which accelerates work hardening.[6] Geometries suitable for austenitic stainless steel often work well with MP35N.[4]

    • Positive Rake Angle: Tools with a positive rake angle can reduce cutting forces and heat generation.

  • Coolant and Lubrication:

    • Effective Cooling: Proper cooling is essential to dissipate heat from the cutting zone.[7] Flood cooling with soluble oils, sulfurized oils, or chlorinated oils is recommended.[3]

    • High-Pressure Coolant: This can be very effective in breaking and evacuating chips, as well as delivering coolant directly to the cutting edge.

    • Minimum Quantity Lubrication (MQL): MQL can be an effective alternative to flood cooling, providing lubrication with minimal coolant usage.[7]

  • Machine and Workpiece Stability:

    • Rigid Setup: Ensure both the workpiece and the cutting tool are held rigidly. Any vibration can lead to inconsistent cutting forces and premature tool failure.[4]

    • Short Tool Overhang: Minimize the distance the tool extends from the holder to reduce the chance of vibration.[4]

Issue: Poor Surface Finish

Question: I am experiencing a rough or inconsistent surface finish on my machined MP35N parts. What are the likely causes and how can I improve it?

Answer:

Achieving a good surface finish on MP35N can be challenging due to its "gummy" nature, tendency to form a built-up edge (BUE) on the tool, and susceptibility to work hardening.[1]

Troubleshooting Steps:

  • Address Tooling Issues:

    • Built-Up Edge (BUE): A BUE is the adhesion of workpiece material to the cutting tool face, which can periodically break off and mar the machined surface. To mitigate this:

      • Increase the cutting speed within the recommended range.

      • Use a coated tool with good lubricity.

      • Improve the application of cutting fluid.

    • Tool Wear: A worn tool will produce a poor surface finish. Refer to the troubleshooting guide for "Rapid Tool Wear" to address this.

  • Optimize Cutting Parameters:

    • Feed Rate: The feed rate has a direct impact on the theoretical surface roughness. A lower feed rate will generally produce a smoother finish.[8]

    • Cutting Speed: While a higher cutting speed can sometimes improve surface finish by reducing BUE, an excessively high speed can lead to tool wear and a rougher surface.

    • Depth of Cut: A very small depth of cut can lead to rubbing instead of cutting, which can work-harden the surface and degrade the finish.

  • Improve Chip Control:

    • Chip Breakers: Use tools with chip breakers to produce smaller, more manageable chips that are less likely to damage the workpiece surface.

    • Coolant Application: Use high-pressure coolant to effectively break and flush chips away from the cutting zone.

  • Minimize Vibrations:

    • Any vibration in the machining setup will be transferred to the surface finish. Ensure a rigid machine, tool holder, and workpiece clamping.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting machining parameters for MP35N?

A1: The machinability of MP35N depends on its condition (e.g., solution heat-treated, cold-drawn, aged).[3] However, the following are general starting parameters:

Machining OperationCutting Speed (sfm)Cutting Speed (m/min)Feed Rate (in/rev)Feed Rate (mm/rev)
Turning30 - 859.1 - 260.0100.254
Drilling257.60.0050.1
Milling150 - 20045 - 60--

Data compiled from multiple sources.[3][4]

Q2: How does the work-hardening tendency of MP35N affect machining?

A2: MP35N has a high work-hardening rate, which means that the material becomes significantly harder as it is machined.[1][2] This hardened layer is then more difficult to cut in subsequent passes, leading to increased tool wear and cutting forces. To mitigate work hardening, it is crucial to use sharp tools, maintain a constant and appropriate feed rate to avoid dwelling, and use effective cooling.[6]

Q3: What type of cutting fluid is most effective for machining MP35N?

A3: Due to the high heat generation, a cutting fluid with excellent cooling and lubricating properties is essential. Recommended cutting fluids include soluble oils, sulfurized oils, or chlorinated oils.[3] The choice of fluid can also depend on the specific machining operation and environmental considerations.

Q4: Can MP35N be machined in its aged condition?

A4: Yes, MP35N can be machined in the cold-worked-and-aged condition.[7] However, it is important to note that the material will be at its highest strength and hardness in this state, making it even more challenging to machine. The machining parameters will need to be adjusted accordingly, typically requiring lower cutting speeds and potentially more robust tooling.

Q5: Are there any safety precautions to consider when machining MP35N?

A5: MP35N contains cobalt, and inhaling dust or fumes generated during machining can be hazardous.[3] It is important to use proper ventilation and/or a dust collection system. Additionally, direct skin contact with the material and cutting fluids should be minimized through the use of appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Evaluation of Tool Wear in Turning MP35N

Objective: To systematically evaluate the wear of different cutting tool materials and coatings when turning MP35N.

Methodology:

  • Workpiece Material: MP35N bar stock of a specific diameter and in a known condition (e.g., AMS 5844 - solution treated and cold worked).

  • Cutting Tools: A selection of turning inserts with different substrates (e.g., carbide, CBN) and coatings (e.g., TiAlN, AlTiN).

  • Machining Center: A rigid and calibrated CNC lathe.

  • Cutting Parameters:

    • Set a constant cutting speed, feed rate, and depth of cut for each tool to be tested.

    • Ensure a consistent application of a specified cutting fluid.

  • Procedure:

    • Mount a new cutting insert and perform a series of turning passes for a predetermined cutting time or length.

    • Periodically interrupt the machining to measure the flank wear of the tool using a toolmaker's microscope or a digital microscope.

    • Record the wear measurements at each interval.

    • Continue until a predetermined wear criterion is reached (e.g., 0.3 mm average flank wear).

  • Data Analysis:

    • Plot tool wear versus cutting time for each tool.

    • Compare the tool life of the different inserts under the same cutting conditions.

Diagrams

TroubleshootingWorkflow Start Machining Issue Identified (e.g., Poor Tool Life) CheckTool Step 1: Evaluate Cutting Tool Start->CheckTool CheckParams Step 2: Review Machining Parameters CheckTool->CheckParams Tool OK NotResolved Issue Persists CheckTool->NotResolved Tool Issue Found & Corrected, but problem remains CheckCoolant Step 3: Assess Coolant/Lubrication CheckParams->CheckCoolant Parameters OK CheckParams->NotResolved Parameter Issue Found & Corrected, but problem remains CheckSetup Step 4: Verify Machine & Workpiece Stability CheckCoolant->CheckSetup Coolant OK CheckCoolant->NotResolved Coolant Issue Found & Corrected, but problem remains Resolved Issue Resolved CheckSetup->Resolved Setup OK CheckSetup->NotResolved Setup Issue Found & Corrected, but problem remains Consult Consult Tooling Specialist or Material Supplier NotResolved->Consult

Caption: Troubleshooting workflow for machining issues.

ExperimentalWorkflow Define Define Objective e.g., Optimize Surface Finish Select Select Variables - Cutting Speed - Feed Rate - Tool Coating Define->Select Setup Experimental Setup - Mount MP35N Workpiece - Install Cutting Tool - Program CNC Machine Select->Setup Execute Execute Machining Tests - Vary one parameter at a time - Maintain other parameters constant Setup->Execute Measure Measure Outputs - Surface Roughness (Ra) - Tool Wear Execute->Measure Analyze Analyze Data - Plot Surface Roughness vs. Cutting Parameters - Identify Optimal Settings Measure->Analyze Validate Validate Findings - Conduct confirmation runs with optimal parameters Analyze->Validate

Caption: Experimental workflow for optimizing machining parameters.

References

Technical Support Center: Minimizing Galling and Wear in MP35N Fasteners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing galling and wear of MP35N fasteners during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is MP35N and why is it used for fasteners in research and pharmaceutical applications?

MP35N is a nickel-cobalt based superalloy known for its exceptional combination of ultra-high strength, toughness, ductility, and outstanding corrosion resistance.[1][2] Its composition typically includes approximately 35% nickel, 35% cobalt, 20% chromium, and 10% molybdenum.[3] This unique combination of properties makes it an ideal material for critical fastener applications in demanding environments.[4]

For researchers and drug development professionals, MP35N is often selected for its:

  • Biocompatibility: It is well-tolerated by biological systems, making it suitable for medical implants and devices.[5]

  • Excellent Corrosion Resistance: MP35N exhibits exceptional resistance to corrosion in various media, including bodily fluids, saline solutions, and sterilizing agents.[4][6]

  • High Strength: Its high strength-to-weight ratio is crucial for designing robust and reliable experimental setups and medical devices.[3]

  • Performance at Extreme Temperatures: MP35N maintains its properties at both cryogenic and elevated temperatures, making it suitable for a wide range of experimental conditions.[7]

Q2: We are experiencing fastener seizure during the assembly of our experimental rig. What is causing this and how can we prevent it?

The phenomenon you are observing is likely galling , also known as cold welding. It is a severe form of adhesive wear that occurs when two metal surfaces in sliding contact under high pressure weld together.[8] This is a common issue with fasteners made from materials that form a protective oxide layer, such as stainless steel and MP35N.[9]

Immediate Troubleshooting Steps:

  • Stop Tightening: If you feel a sudden increase in resistance, do not apply more force. Continuing to tighten will worsen the galling and may lead to fastener fracture.

  • Loosen and Inspect: Carefully try to loosen the fastener. If it can be removed, inspect the threads for signs of damage, such as tearing or a rough, torn appearance.

  • Clean and Lubricate: If the threads are not severely damaged, clean both the male and female threads thoroughly and apply a suitable lubricant before reassembly.

Preventative Measures:

  • Reduce Installation Speed: High-speed tightening with power tools generates significant heat, which is a major contributor to galling. Slowing down the installation speed allows for heat dissipation.[1][8]

  • Use Lubricants: Applying a lubricant is one of the most effective ways to prevent galling.[10] For general laboratory use, lubricants containing molybdenum disulfide (MoS2) or PTFE are highly effective.[1] In high-vacuum environments, low outgassing greases such as those with a PFPE base oil are recommended.[11][12][13]

  • Ensure Proper Alignment: Misaligned threads increase contact pressure and the likelihood of galling. Ensure that fasteners are properly aligned before tightening.

  • Use Coarse Threads: Whenever possible, opt for coarse threads over fine threads. Coarse threads have a larger thread allowance and are less prone to galling.[1]

Q3: Can we reuse MP35N fasteners that have experienced minor galling?

Reusing fasteners that have experienced any degree of galling is generally not recommended, especially in critical applications. Galling damages the thread surfaces, which can compromise the preload accuracy and the overall integrity of the fastened joint. Even minor galling can create sites for further wear and potential failure. If a fastener must be reused, it should be thoroughly inspected, the threads chased with a die or tap to remove any adhered material, and then properly cleaned and lubricated. However, for critical experiments or in medical device prototypes, it is always safest to use new, undamaged fasteners.

Q4: How does sterilization affect the performance of MP35N fasteners?

Common sterilization methods can potentially alter the surface properties of MP35N fasteners, which may influence their susceptibility to galling.

  • Autoclaving (Steam Sterilization): This method is generally compatible with MP35N due to its excellent corrosion resistance. However, repeated cycles could potentially affect any applied lubricants. It is crucial to use lubricants that can withstand the high temperatures and pressures of autoclaving.

  • Gamma Irradiation: This method can potentially alter the surface oxide layer of the alloy. While MP35N is highly resistant to corrosion, changes to the surface could subtly affect its friction characteristics.

  • Ethylene Oxide (EtO): This low-temperature method is less likely to affect the metallic properties of MP35N. However, ensure that any lubricant used is compatible with EtO and does not degrade or leave residues.

It is recommended to validate the performance of MP35N fasteners after sterilization, particularly if galling is a concern in your application.

Q5: We are working at cryogenic temperatures. Are there any special considerations for using MP35N fasteners to avoid galling?

MP35N is an excellent material for cryogenic applications as it does not become brittle at low temperatures.[7] However, the potential for galling still exists and may even be exacerbated due to thermal contraction effects.

Recommendations for Cryogenic Applications:

  • Lubrication: Use lubricants specifically designed for cryogenic temperatures and vacuum conditions if applicable. These lubricants maintain their properties at low temperatures.

  • Material Combination: If possible, using a slightly different material for the nut and bolt can reduce the likelihood of self-mating galling. However, this may not always be feasible depending on the experimental requirements.

  • Controlled Tightening: As with room temperature applications, a slow and controlled tightening process is crucial to minimize heat generation from friction.

Quantitative Data on Friction and Wear

The selection of appropriate surface treatments and lubricants can significantly reduce the coefficient of friction and the propensity for galling in MP35N fasteners. Below is a summary of friction factor data for MP35N fasteners with various surface conditions.

Mating Surface CombinationLubricant/CoatingAverage Friction Factor (k)Reduction in Friction vs. PassivatedReference
Passivated MP35N Stud & NutNone (Passivated)0.35-[14]
Silver Coated MP35N Stud & Passivated NutSilver Plating0.22~37%[14]
Silver Coated MP35N Stud & Silver Coated NutSilver Plating0.18~49%[14]
Silver Coated MP35N Stud & SMAG Coated NutSilver Plating & SMAG*0.12~66%[14]

*SMAG is a dry film lubricant containing MoS2, antimony trioxide, and graphite in a sodium silicate binder.[14]

Experimental Protocols

ASTM G98: Standard Test Method for Galling Resistance of Materials

This test method is used to rank the galling resistance of material couples. It involves rotating a cylindrical button against a stationary block under a constant compressive load.[15][16][17]

Methodology:

  • Specimen Preparation:

    • The test utilizes a cylindrical "button" specimen and a flat "block" specimen.

    • Ensure the surfaces of both specimens are clean and free of any contaminants. The standard cleaning procedure involves wiping with a lint-free cloth and a suitable solvent.

    • The surface finish of the specimens should be representative of the application being investigated.

  • Test Procedure:

    • Mount the block securely in the test apparatus.

    • Place the button on the block.

    • Apply a specific, constant compressive load. The load is typically started at a low value and incrementally increased in subsequent tests with new specimens.

    • Rotate the button one full revolution (360°) against the block. The rotation should be slow and continuous.

    • Remove the load and visually inspect the surfaces of both the button and the block for signs of galling.

  • Evaluation:

    • Galling is identified by the presence of torn metal, macroscopic roughening, or protrusions above the original surface.[15] Burnishing or slight scratching is not considered galling.

    • The test is repeated with new specimens at increasing loads until galling is observed.

    • The threshold galling stress is determined as the maximum stress at which galling does not occur.

Visualizations

Galling_Mechanism cluster_0 Initial State cluster_1 Tightening Process cluster_2 Galling Initiation cluster_3 Result A MP35N Fastener Surfaces (with protective oxide layer) B High Contact Pressure & Sliding Motion A->B C Breakdown of Protective Oxide Layer B->C D Metal-to-Metal Contact C->D E Friction & Heat Generation D->E F Adhesion & Material Transfer (Cold Welding) E->F G Seizure of Fastener F->G

Caption: The mechanism of galling in MP35N fasteners.

Galling_Prevention_Workflow Start Galling Prevention Check_Lubrication Is Lubrication Permissible? Start->Check_Lubrication Select_Lubricant Select Appropriate Lubricant (e.g., MoS2, PTFE, Low Outgassing) Check_Lubrication->Select_Lubricant Yes No_Lubrication Consider Surface Modification? Check_Lubrication->No_Lubrication No Control_Installation Control Installation Parameters Select_Lubricant->Control_Installation Surface_Treatment Apply Surface Treatment (e.g., Silver Plating, Coatings) No_Lubrication->Surface_Treatment Yes No_Lubrication->Control_Installation No Surface_Treatment->Control_Installation Slow_Speed Reduce Tightening Speed Control_Installation->Slow_Speed Torque_Control Use Calibrated Torque Wrench Slow_Speed->Torque_Control Inspect_Fasteners Inspect Fasteners for Damage and Cleanliness Torque_Control->Inspect_Fasteners End Minimized Galling Risk Inspect_Fasteners->End

Caption: A workflow for selecting galling prevention strategies.

References

Technical Support Center: Welding Thick Sections of MP35N Alloy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when welding thick sections (>3mm) of MP35N alloy.

Frequently Asked Questions (FAQs)

Q1: What makes welding thick sections of this compound challenging?

A1: MP35N is a nonmagnetic, nickel-cobalt-chromium-molybdenum superalloy known for its ultra-high tensile strength, excellent corrosion resistance, and good ductility.[1] However, its unique properties, derived from a combination of work hardening, phase transformation, and aging, introduce several challenges during welding, especially in thick sections.[1] Key challenges include:

  • High Crack Sensitivity: The alloy is prone to cracking, necessitating strict control over preheating and post-weld heat treatment (PWHT).[2]

  • Heat Affected Zone (HAZ) Weakening: The heat from welding weakens the area adjacent to the weld bead (the HAZ). Restoring strength in this zone is not possible through simple post-weld heat treatment alone; it requires subsequent cold working.[3]

  • Strict Parameter Control: Welding MP35N successfully requires precise control of heat input to avoid expanding the phase transformation brittle zone.[2]

Q2: Which welding processes are recommended for MP35N?

A2: Due to the alloy's sensitivity, low heat input processes are recommended. These include:

  • Laser Beam Welding (LBW) [2]

  • Electron Beam Welding (EBW) [2]

  • Gas Tungsten Arc Welding (GTAW / TIG) [1][3]

GTAW is often used, and its parameters should be carefully controlled to keep heat input approximately 50% to 65% of that used for type 304 stainless steel.[3]

Q3: Is preheating necessary for welding thick-section MP35N?

A3: Yes, for sections thicker than 3mm, a preheating temperature of 300–350°C is recommended.[2] This is a critical step to suppress hydrogen-induced cracking in the heat-affected zone.[2]

Q4: What is the purpose of post-weld heat treatment (PWHT) for MP35N?

A4: PWHT is crucial for MP35N weldments. The primary purpose is stress relief annealing to eliminate residual stresses introduced during welding, which helps prevent cracking and improves dimensional stability.[2][4] It is important to note that while PWHT can relieve stress, it cannot recover the strength lost in the HAZ.[3]

Troubleshooting Guide

This guide addresses common defects and issues encountered when welding thick sections of this compound.

Problem: Cracking in the Weld or Heat-Affected Zone (HAZ)

Q: My MP35N weld has developed cracks either during cooling or after. What are the potential causes and how can I prevent this?

A: Cracking is a significant concern due to the alloy's high crack sensitivity. [2]

  • Causes:

    • Inadequate Preheating: Failure to preheat thick sections can lead to rapid cooling and high thermal stresses, causing hydrogen-induced cracking.[2][5]

    • High Heat Input: Excessive heat input can expand the brittle phase transformation zone, making it susceptible to cracking.[2]

    • High Residual Stress: The welding process naturally induces stress. Without proper post-weld stress relief, these stresses can lead to cracking.[5]

    • Contamination: Contaminants on the base metal or filler wire can introduce impurities that promote cracking.[6]

  • Solutions & Prevention:

    • Implement Strict Preheating: For sections >3mm, preheat the material to 300–350°C.[2]

    • Control Heat Input: Keep the heat input low (≤30 J/mm).[2] This can be achieved by using lower current settings and appropriate travel speeds.[3]

    • Perform Post-Weld Stress Relief: A stress relief anneal at 650°C for one hour, followed by slow furnace cooling, is recommended to eliminate residual stress.[2]

    • Ensure Cleanliness: Thoroughly clean the joint surfaces and filler material before welding to remove any oils, moisture, or other contaminants.[7]

Problem: Porosity in the Weld Bead

Q: I am observing small holes or cavities on the surface and within my weld bead. What is causing this porosity?

A: Porosity occurs when gas gets trapped in the molten weld pool as it solidifies. [6]

  • Causes:

    • Inadequate Shielding Gas: Insufficient gas flow or disruption of the shielding gas by drafts can allow atmospheric contamination.[6][8]

    • Surface Contamination: Dirt, oil, moisture, or rust on the base metal or filler wire can release gas when heated.[7][9]

    • Contaminated Gas: The shielding gas itself may be contaminated with moisture.[8]

  • Solutions & Prevention:

    • Optimize Shielding Gas: Check for adequate gas flow (recommended 9.4 to 11.8 L/min for GTAW).[3] Ensure there are no leaks in the gas lines and shield the welding area from drafts.[8]

    • Thoroughly Clean Materials: Clean the base metal and filler wire immediately before welding.[7]

    • Use Dry Consumables: Store filler materials in a dry, controlled environment.[7]

Problem: Lack of Fusion

Q: The weld metal is not fully bonded with the base metal. What could be the reason for this incomplete fusion?

A: Lack of fusion is a serious defect that weakens the joint. [10]

  • Causes:

    • Insufficient Heat Input: The welding current may be too low to properly melt the base metal.[7][11]

    • Fast Travel Speed: Moving the torch too quickly does not allow enough time for the metals to fuse.[7][12]

    • Incorrect Torch Angle: An improper torch angle can prevent the arc from effectively reaching the root of the joint.[7][8]

    • Surface Contamination: Oxides or other contaminants on the metal surface can inhibit fusion.[7]

  • Solutions & Prevention:

    • Adjust Welding Parameters: Increase the amperage (current) setting to ensure adequate heat.[7]

    • Reduce Travel Speed: Slow down the travel speed to allow the weld pool to properly fuse with the base material.[7]

    • Maintain Correct Torch Angle: Adjust the torch angle to ensure the arc is directed at the leading edge of the weld pool.[8]

    • Clean the Joint: Ensure the weld joint is free of any oxides or contaminants.[7]

Data Presentation: Welding & Heat Treatment Parameters

Table 1: Recommended GTAW Parameters for Thick Section MP35N

Parameter Recommended Value Key Control Point
Preheating Temp. (>3mm) 300 – 350 °C Suppress HAZ hydrogen-induced cracking[2]
Heat Input ≤ 30 J/mm Avoid expansion of the brittle zone[2]
Shielding Gas (Argon) 9.4 – 11.8 L/min Prevent atmospheric contamination[3]
Current (for 6.4mm plate) 100 – 160 A Achieve adequate penetration without excessive heat[3]
Voltage ~10 V Maintain a stable arc[3]
Weld Speed ~140 mm/min Control heat input and bead profile[3]

| Filler Wire | MP35N grade | Ensure Co/Ni ratio matches the base material[2] |

Table 2: Post-Weld Heat Treatment (PWHT) Protocols for MP35N

Treatment Type Temperature Holding Time Cooling Method Purpose
Stress Relief Annealing 650 °C 1 hour Furnace Cool Eliminate residual welding stress[2]
Solution Treatment 1020 – 1060 °C 4 to 8 hours Air Cool Relieve residual stresses and dissolve secondary phases[2][3]

| Aging Treatment | 540 – 600 °C | 4 hours | Air Cool | Optimize microstructure and improve fatigue performance (used after solution treatment and cold work)[2][3] |

Experimental Protocols

Protocol: Gas Tungsten Arc Welding (GTAW) of Thick Section MP35N
  • Material Preparation:

    • Thoroughly clean the joint surfaces of the MP35N base material and the MP35N filler wire to remove all contaminants such as oil, grease, and dirt.

    • For sections thicker than 3mm, prepare the joint with an appropriate bevel to ensure full penetration.

  • Preheating:

    • Uniformly preheat the entire component, or a significant area around the weld joint, to a temperature of 300–350°C.[2]

    • Monitor the temperature using thermocouples or infrared pyrometers to ensure it is maintained throughout the welding process.

  • Welding Execution:

    • Set up the GTAW machine according to the parameters in Table 1. Use direct current electrode negative (DCEN) polarity.

    • Ensure a steady flow of high-purity argon shielding gas at 9.4–11.8 L/min.[3]

    • Maintain a low heat input (≤30 J/mm) by controlling the travel speed (~140 mm/min) and current (100-160 A for 6.4mm plate).[2][3]

    • Use an MP35N filler wire with a composition matching the base metal.[2]

  • Post-Weld Cooling:

    • After welding is complete, allow the component to cool slowly and uniformly from the preheat temperature. Do not accelerate cooling.

  • Post-Weld Heat Treatment (PWHT):

    • Perform a stress relief anneal by heating the welded component in a furnace to 650°C.

    • Hold at this temperature for 1 hour.[2]

    • Allow the component to cool slowly inside the furnace to room temperature.[2]

  • Inspection:

    • After PWHT, conduct non-destructive testing (NDT), such as dye penetrant testing (DPT) or radiographic testing (RT), to inspect for cracks and other defects.

Visualizations

G cluster_prep Phase 1: Preparation cluster_weld Phase 2: Welding Execution cluster_post Phase 3: Post-Weld Treatment cluster_insp Phase 4: Final Inspection p1 Material & Filler Wire Cleaning p2 Joint Preparation (Beveling) p1->p2 p3 Preheating (300-350°C for >3mm) p2->p3 w1 Set GTAW Parameters (Low Heat Input) p3->w1 w2 Execute Weld w1->w2 pw1 Slow Cooling to Room Temp w2->pw1 pw2 Stress Relief Anneal (650°C for 1 hr) pw1->pw2 pw3 Furnace Cooling pw2->pw3 i1 Non-Destructive Testing (NDT) pw3->i1

Caption: Workflow for Welding Thick-Section this compound.

G start Weld Crack Detected q1 Was preheating (300-350°C) applied to the thick section? start->q1 sol1 Action: Implement mandatory preheating protocol. q1->sol1 No q2 Was heat input kept low (≤30 J/mm)? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Reduce current and/or increase travel speed. q2->sol2 No q3 Was post-weld stress relief (650°C, 1hr, furnace cool) performed? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Perform required stress relief annealing. q3->sol3 No q4 Were materials thoroughly cleaned before welding? q3->q4 Yes a3_yes Yes a3_no No sol4 Action: Improve pre-weld cleaning procedures. q4->sol4 No end Review welding procedure for other anomalies. q4->end Yes a4_yes Yes a4_no No

Caption: Troubleshooting Flowchart for Weld Cracking in MP35N.

G start Post-Weld Component Status q1 Is the primary goal to eliminate residual stress? start->q1 stress_relief Perform Stress Relief Anneal 650°C for 1 hour -> Furnace Cool q1->stress_relief Yes q2 Is the goal to restore strength in the HAZ? q1->q2 No haz_strength HAZ strength cannot be restored by heat treatment alone. It requires subsequent cold working followed by aging. q2->haz_strength Yes solution_treat Perform Solution Treatment 1020-1060°C -> Air Cool (To relieve stress and prepare for cold work) q2->solution_treat No, but need to prepare for future cold work

Caption: Decision Diagram for Post-Weld Heat Treatment.

References

"Controlling grain size during MP35N annealing process"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MP35N® alloy. The focus is on controlling grain size during the annealing process to achieve desired material properties.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of MP35N and provides actionable solutions.

Problem Potential Cause Recommended Action
Abnormally Large or Non-uniform Grain Size Annealing temperature is too high or holding time is too long, leading to excessive grain growth.[1][2][3]Reduce the annealing temperature or shorten the holding time. Refer to the Annealing Parameter Guidelines table below for starting points. For instance, annealing at a very high temperature can lead to some grains growing disproportionately large at the expense of smaller ones.[3]
Insufficient cold work prior to annealing. The amount of prior deformation influences the driving force for recrystallization.Ensure the material has undergone sufficient and uniform cold work before the annealing step. The strengthening of MP35N is primarily a result of mechanical working.[4]
Incomplete Recrystallization (Retained Cold-Worked Structure) Annealing temperature is too low or holding time is too short.[5]Increase the annealing temperature or extend the holding time. Cold-worked MP35N has been shown to resist recrystallization up to a critical softening temperature of approximately 810°C (1083 K).[5]
Undesirable Mechanical Properties (e.g., low strength, poor ductility) Post-Annealing and Aging Incorrect annealing parameters leading to a suboptimal grain structure for the subsequent aging process.Verify that the annealing process is producing a fully recrystallized and uniform grain structure before proceeding to the aging step. The final properties are a combination of cold work, annealing, and aging.[4]
Aging an annealed material without prior work strengthening. MP35N will not gain strength from aging if it is in the annealed condition without being work-strengthened first.Ensure that the process flow includes cold working after annealing and before aging if high strength is desired.
Difficulty in Achieving Fine Grain Size The selected annealing temperature is too high, promoting grain growth over nucleation of new grains.To achieve a finer grain size, consider annealing at a lower temperature for a longer duration, provided it is above the recrystallization temperature. For example, one study achieved a 1 µm grain size by annealing at 870°C for two hours.

Frequently Asked Questions (FAQs)

Q1: What is the typical annealing temperature range for MP35N?

A1: The recommended annealing temperature for MP35N is generally between 1038°C and 1090°C (1900°F to 1994°F). However, to achieve a very fine grain structure, lower temperatures around 870°C have been used. The exact temperature depends on the amount of prior cold work and the desired final grain size.

Q2: How does annealing time affect the grain size of MP35N?

A2: At a given annealing temperature, increasing the holding time will generally lead to a larger average grain size.[2] Initially, new, strain-free grains nucleate and grow, consuming the deformed grains (recrystallization). Once recrystallization is complete, further time at temperature will cause the average grain size to increase as larger grains grow by consuming smaller ones (grain growth).

Q3: Can I control grain size through heating and cooling rates?

A3: While the primary factors for grain size control in MP35N are the annealing temperature and holding time, heating and cooling rates can have an effect. Rapid heating can promote the nucleation of more new grains, potentially leading to a finer final grain size. The standard procedure often involves air cooling after annealing.

Q4: What is the relationship between cold work, annealing, and the final properties of MP35N?

A4: The unique properties of MP35N are developed through a combination of cold working, annealing, and aging. Cold working introduces dislocations and strain, which increases the strength and hardness. Annealing is then performed to recrystallize the microstructure, relieving internal stresses and forming new, equiaxed grains. The size of these new grains is critical. Subsequent aging of the cold-worked material at lower temperatures (e.g., 538-649°C) can further increase strength. It is important to note that aging an annealed material without prior cold work will not result in a strength increase.

Q5: How do I measure the grain size of my annealed MP35N sample?

A5: The average grain size of MP35N can be determined using standard metallographic techniques as outlined in ASTM E112.[6] This typically involves preparing a polished and etched cross-section of the material and then using a microscope to analyze the grain structure. Common methods include the comparison procedure, the planimetric (Jeffries) procedure, and the intercept procedures.[6][7]

Quantitative Data Summary

The following table summarizes the relationship between annealing parameters and resulting grain size for MP35N based on available experimental data.

Annealing Temperature (°C)Holding TimeResulting Average Grain Size (µm)Reference
8702 hours~ 1
10501 hour~ 38

Note: This table provides examples from specific studies. Optimal parameters for your application may vary and should be determined experimentally.

Experimental Protocols

Methodology for Determining Average Grain Size (per ASTM E112)

This protocol outlines the general steps for measuring the average grain size of an annealed MP35N sample.

  • Sample Preparation:

    • Cut a representative cross-section from the annealed MP35N material.

    • Mount the sample in a suitable medium (e.g., epoxy resin).

    • Grind the sample surface using successively finer abrasive papers.

    • Polish the ground surface using diamond pastes or other suitable polishing agents to achieve a mirror-like finish.

    • Etch the polished surface to reveal the grain boundaries. A common etchant for MP35N is a solution of 35% H2SO4 and 65% methanol, applied via electropolishing at 12-15 volts at 0°C.

  • Microscopic Examination:

    • Place the prepared sample on the stage of a metallurgical microscope.

    • Select a suitable magnification that clearly resolves the grain structure and allows for the observation of at least 50 grains in the field of view.[8]

  • Grain Size Measurement (Choose one of the following methods):

    • Comparison Method:

      • Compare the live microscopic image with a series of standard graded images (comparison charts) provided in ASTM E112.[6]

      • The charts can be in the form of wall charts, plastic overlays, or eyepiece reticles.[7]

      • Assign the ASTM grain size number (G) from the chart that most closely matches the grain structure of the sample.

    • Planimetric (Jeffries) Method:

      • Place a circle of a known area on the micrograph.[9]

      • Count the number of grains completely within the circle (N_inside).

      • Count the number of grains intersected by the circumference of the circle (N_intercepted).

      • Calculate the number of grains per square millimeter at 1x magnification (N_A) using the appropriate formula from ASTM E112, which takes into account the magnification and the counts of inside and intercepted grains.[7][9]

      • Determine the ASTM grain size number (G) from the calculated N_A value using the tables in ASTM E112.[9]

    • Intercept Method (Heyn Lineal Intercept):

      • Draw one or more straight lines of a known length on the micrograph.

      • Count the number of grains intercepted by the test line(s).

      • Calculate the mean lineal intercept length.

      • Use the formulas provided in ASTM E112 to determine the ASTM grain size number (G).

  • Reporting:

    • Report the average ASTM grain size number (G).

    • Specify the measurement method used (comparison, planimetric, or intercept).

    • Include details of the sample preparation and the magnification used for the analysis.

Visualizations

Grain_Size_Control_Workflow cluster_process MP35N Processing cluster_control Annealing Control Loop Start Start Material (As-received) ColdWork Cold Working (e.g., drawing, rolling) Start->ColdWork Anneal Annealing ColdWork->Anneal Age Aging Anneal->Age SetParams Set Annealing Parameters (Temp, Time) Anneal->SetParams Control Point End Final Product Age->End PerformAnneal Perform Annealing SetParams->PerformAnneal MeasureGrain Measure Grain Size (ASTM E112) PerformAnneal->MeasureGrain Compare Compare to Specification MeasureGrain->Compare Compare->Age Grain Size OK Compare->SetParams Adjust Parameters

Caption: Workflow for MP35N processing with a focus on the iterative annealing control loop.

Troubleshooting_Logic Start Problem: Undesirable Grain Structure Q1 Is grain size abnormally large? Start->Q1 A1_Yes Potential Causes: - Temp too high - Time too long Q1->A1_Yes Yes Q2 Is recrystallization incomplete? Q1->Q2 No S1 Solution: - Decrease Temp - Shorten Time A1_Yes->S1 End Achieve Target Grain Structure S1->End A2_Yes Potential Causes: - Temp too low - Time too short Q2->A2_Yes Yes Q2->End No (Other issue) S2 Solution: - Increase Temp - Extend Time A2_Yes->S2 S2->End

Caption: Logic diagram for troubleshooting common grain size issues in MP35N annealing.

References

Technical Support Center: Mitigating Hydrogen Embrittlement in MP35N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MP35N alloy. The information is designed to help users understand, prevent, and troubleshoot issues related to hydrogen embrittlement during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to hydrogen embrittlement in MP35N components.

Problem: Premature failure of an MP35N component in a hydrogen-rich or corrosive environment.

Possible Cause 1: Inappropriate Heat Treatment

  • Is your MP35N in the cold-worked and aged condition? Aging treatments between 1000°F and 1200°F (538°C and 649°C) are known to increase susceptibility to hydrogen embrittlement, although they maximize strength.[1]

  • Solution: Employ an elevated temperature heat treatment. Heat treating cold-worked MP35N in the range of 1350°F to 1500°F (732°C to 816°C) has been shown to significantly improve resistance to hydrogen embrittlement.[2][3]

Possible Cause 2: Galvanic Coupling

  • Is the MP35N component in electrical contact with a more active metal, such as steel? Galvanic coupling can accelerate hydrogen generation and subsequent embrittlement of MP35N, especially in corrosive solutions.[1]

  • Solution: Electrically isolate the MP35N component from other metals using insulating materials. If isolation is not possible, consider using a material with a similar electrochemical potential to MP35N.

Possible Cause 3: High Applied Stress in Transverse Direction

  • Is the component under high stress, particularly in the direction transverse to the cold working direction? MP35N is more susceptible to hydrogen embrittlement when stressed in the transverse direction.[1]

  • Solution: If possible, design the component so that high tensile stresses are aligned with the direction of cold work.

Troubleshooting Workflow Diagram

start Start: MP35N Component Failure check_heat_treatment Check Heat Treatment History start->check_heat_treatment check_galvanic_coupling Assess Galvanic Coupling check_heat_treatment->check_galvanic_coupling Aging Temp OK improper_heat_treatment Potential Cause: Inappropriate Aging Temperature (1000-1200°F) check_heat_treatment->improper_heat_treatment Aged at 1000-1200°F check_stress_orientation Analyze Stress Orientation check_galvanic_coupling->check_stress_orientation No galvanic_coupling_issue Potential Cause: Coupled with Active Metal (e.g., Steel) check_galvanic_coupling->galvanic_coupling_issue Yes stress_issue Potential Cause: High Transverse Stress check_stress_orientation->stress_issue Transverse mitigation_heat_treat Mitigation: Re-age at 1350-1500°F improper_heat_treatment->mitigation_heat_treat mitigation_isolate Mitigation: Electrically Isolate Component galvanic_coupling_issue->mitigation_isolate mitigation_redesign Mitigation: Redesign for Longitudinal Stress stress_issue->mitigation_redesign cluster_processing Material Processing cluster_properties Resulting Properties cold_work Cold Work aging Aging Heat Treatment cold_work->aging low_temp_age Low Temp Age (1000-1200°F) aging->low_temp_age Option 1 high_temp_age High Temp Age (1350-1500°F) aging->high_temp_age Option 2 strength Strength high_strength High strength->high_strength medium_strength Medium-High strength->medium_strength he_resistance HE Resistance low_he_resistance Low he_resistance->low_he_resistance high_he_resistance High he_resistance->high_he_resistance low_temp_age->strength leads to low_temp_age->he_resistance leads to high_temp_age->strength leads to high_temp_age->he_resistance leads to start Start prep_specimen Prepare C-Ring Specimen start->prep_specimen apply_stress Apply Stress to Specimen (e.g., 100% of Yield Strength) prep_specimen->apply_stress setup_env Place in Test Vessel with NACE Solution apply_stress->setup_env galvanic_couple Add Galvanic Couple (Optional) setup_env->galvanic_couple saturate_h2s Saturate with H2S galvanic_couple->saturate_h2s Yes/No monitor Monitor for Cracking saturate_h2s->monitor record_failure Record Time to Failure monitor->record_failure Crack Detected record_no_failure Record No Failure after >100 Days monitor->record_no_failure Test Duration Met end End record_failure->end record_no_failure->end

References

"Surface passivation techniques to improve MP35N corrosion resistance"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MP35N alloy. The focus is on surface passivation techniques to enhance corrosion resistance, a critical aspect for biomedical and other high-performance applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of passivating MP35N?

A1: The primary purpose of passivating MP35N, a nickel-cobalt-chromium-molybdenum alloy, is to enhance its corrosion resistance. This is achieved by removing surface contaminants, such as iron particles, and promoting the formation of a thin, inert, and stable oxide layer on the alloy's surface. This passive layer, rich in chromium oxide, acts as a barrier against corrosive environments, which is particularly crucial for in-vivo applications to prevent ion leaching and ensure biocompatibility.

Q2: Which passivation method is most suitable for my MP35N component?

A2: The choice of passivation method depends on the specific application, required corrosion resistance, and the geometry of the component.

  • Nitric Acid Passivation: A traditional and widely used method that effectively removes surface iron and promotes the formation of a chromium-rich passive layer.

  • Citric Acid Passivation: A more environmentally friendly and safer alternative to nitric acid. It is particularly effective at chelating iron and is often preferred for biomedical applications.

  • Aging Heat Treatment: This process involves heating the material in a controlled atmosphere to promote the precipitation of strengthening phases and the formation of a stable oxide layer. It can be used in conjunction with chemical passivation for enhanced performance.

Q3: How can I verify the effectiveness of the passivation treatment?

A3: Several methods can be used to verify the effectiveness of the passivation treatment:

  • Visual Inspection: The surface should be clean, free of discoloration, and have a uniform appearance.

  • Copper Sulfate Test: This is a simple, qualitative test to detect the presence of free iron on the surface. A copper-colored deposit indicates incomplete passivation.

  • Electrochemical Testing: Techniques like potentiodynamic polarization can provide quantitative data on the corrosion resistance, such as the corrosion potential (Ecorr) and pitting potential (Epit). A more positive Epit indicates better resistance to localized corrosion.

  • Surface Analysis Techniques: X-ray Photoelectron Spectroscopy (XPS) can be used to determine the chemical composition and thickness of the passive layer.

Troubleshooting Guides

Issue 1: Discoloration or Staining on the MP35N Surface After Passivation

  • Possible Cause 1: Inadequate Cleaning: Residual organic or inorganic contaminants on the surface can interfere with the passivation process, leading to staining.

    • Solution: Ensure a thorough pre-cleaning step. This may involve ultrasonic cleaning in a series of solvents (e.g., acetone, isopropyl alcohol) and alkaline solutions to remove all oils, greases, and other contaminants.

  • Possible Cause 2: Contaminated Passivation Bath: The acid bath may be contaminated with dissolved metals or other impurities, which can redeposit on the surface.

    • Solution: Monitor the concentration and purity of the passivation bath regularly. Replace the bath when it becomes saturated with metallic ions or as recommended by your internal procedures.

  • Possible Cause 3: Improper Rinsing: Incomplete rinsing after passivation can leave residual acid on the surface, which can cause staining upon drying.

    • Solution: Implement a multi-stage rinsing process with deionized water. Ensure that the rinse water is clean and that the component is thoroughly rinsed to remove all traces of the passivation acid.

Issue 2: The Passivated MP35N Fails the Copper Sulfate Test

  • Possible Cause 1: Incomplete Removal of Free Iron: The passivation time or acid concentration may have been insufficient to remove all the free iron from the surface.

    • Solution: Increase the passivation time or the acid concentration within the recommended range. Ensure uniform exposure of all surfaces to the acid.

  • Possible Cause 2: Re-contamination After Passivation: The component may have been contaminated with iron particles after the passivation step, for example, from handling with steel tools.

    • Solution: Use non-ferrous tools (e.g., plastic or passivated stainless steel) for handling passivated components. Ensure a clean environment for drying and storage.

Issue 3: Poor Corrosion Resistance Despite Successful Passivation

  • Possible Cause 1: Incorrect Passivation Parameters: The chosen passivation parameters (acid type, concentration, temperature, time) may not be optimal for the specific MP35N component or the intended service environment.

    • Solution: Review and optimize the passivation protocol. Consider consulting relevant standards such as ASTM F86 for guidance on surface preparation of metallic surgical implants.

  • Possible Cause 2: Presence of Surface Defects: Surface imperfections such as scratches, pits, or inclusions can act as initiation sites for corrosion, even on a passivated surface.

    • Solution: Implement appropriate surface finishing techniques, such as electropolishing, before the final passivation step to achieve a smooth and defect-free surface.

Quantitative Data on Passivation of MP35N

Passivation TechniqueEnvironmentCorrosion Rate (mpy)Pitting Potential (V vs. SCE)Source
UnpassivatedSimulated Body Fluid~0.15~0.45Fictionalized Data for Illustration
Nitric Acid PassivationSimulated Body Fluid< 0.01> 0.80Fictionalized Data for Illustration
Citric Acid PassivationSimulated Body Fluid< 0.01> 0.75Fictionalized Data for Illustration
Aging Heat TreatmentSimulated Body Fluid< 0.005> 0.90Fictionalized Data for Illustration

Note: The data in this table is illustrative and may not represent actual experimental results. The corrosion performance of passivated MP35N can vary significantly depending on the exact process parameters and the specific corrosive environment.

Experimental Protocols

1. Nitric Acid Passivation (Based on ASTM A967)

  • Pre-cleaning: Ultrasonically clean the MP35N component in an alkaline cleaning solution for 15-30 minutes, followed by a thorough rinse with deionized water.

  • Passivation: Immerse the component in a 20-50% (v/v) nitric acid solution at a temperature of 20-60°C for 30-60 minutes.

  • Rinsing: Rinse the component thoroughly with deionized water. A multi-stage rinse is recommended.

  • Drying: Dry the component using a clean, oil-free method, such as warm air drying.

2. Citric Acid Passivation

  • Pre-cleaning: Follow the same pre-cleaning procedure as for nitric acid passivation.

  • Passivation: Immerse the component in a 4-10% (w/v) citric acid solution at a temperature of 40-70°C for 20-60 minutes.

  • Rinsing: Rinse the component thoroughly with deionized water.

  • Drying: Dry the component using a clean, oil-free method.

Visualizations

experimental_workflow cluster_pre Pre-Treatment cluster_passivation Passivation cluster_post Post-Treatment & Verification start MP35N Component clean Alkaline Ultrasonic Cleaning start->clean rinse1 DI Water Rinse clean->rinse1 passivate Acid Immersion (Nitric or Citric) rinse1->passivate rinse2 DI Water Rinse passivate->rinse2 dry Clean Drying rinse2->dry verify Verification (e.g., Copper Sulfate Test) dry->verify final Passivated Component verify->final

Caption: A typical experimental workflow for the chemical passivation of this compound.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Surface Discoloration cause1 Inadequate Cleaning issue->cause1 cause2 Contaminated Bath issue->cause2 cause3 Improper Rinsing issue->cause3 sol1 Enhance Pre-cleaning Protocol cause1->sol1 sol2 Replace Passivation Bath cause2->sol2 sol3 Improve Rinsing Procedure cause3->sol3

Caption: A troubleshooting flowchart for addressing surface discoloration on passivated MP35N.

Technical Support Center: Failure Analysis of MP35N Components in Marine Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MP35N® alloy components in marine environments.

Frequently Asked Questions (FAQs)

Q1: What are the most common failure modes of MP35N components in marine environments?

A1: While MP35N is highly resistant to many forms of corrosion, failures in marine environments are most commonly attributed to:

  • Hydrogen Embrittlement: This is a primary concern, especially when MP35N is galvanically coupled with more active metals (like carbon steel or aluminum) or in the presence of cathodic protection systems.[1] Hydrogen atoms can diffuse into the metal matrix, reducing its ductility and leading to premature failure under stress.

  • Crevice Corrosion: In stagnant seawater or under deposits, oxygen depletion within crevices can lead to localized corrosion.[2][3] Although MP35N has excellent resistance, severe crevice conditions can initiate corrosion.

  • Pitting Corrosion: While MP35N's high chromium and molybdenum content provides excellent resistance to pitting, this form of localized corrosion can still occur in aggressive chloride-rich environments, particularly at elevated temperatures.[1][2]

  • Stress Corrosion Cracking (SCC): MP35N is highly resistant to SCC in seawater.[2][4][5][6] However, in very specific and aggressive sour service environments (containing hydrogen sulfide), the risk of SCC increases, especially at elevated temperatures.[4]

Q2: My MP35N fastener, which is in contact with a steel structure, failed unexpectedly. What is the likely cause?

A2: The most probable cause of failure is hydrogen embrittlement due to galvanic coupling.[1][7] When MP35N (a noble metal) is in electrical contact with a more active metal like steel in an electrolyte (seawater), the steel corrodes preferentially, generating hydrogen atoms that can be absorbed by the MP35N, leading to embrittlement and fracture under tensile stress.

Q3: We observed localized corrosion on our MP35N component in a seawater-cooled heat exchanger. What could be the issue?

A3: This is likely due to crevice corrosion . In areas with restricted fluid flow, such as under gaskets, seals, or biofouling, the local environment can become depleted of oxygen and enriched in chloride ions, creating an aggressive acidic condition that can break down MP35N's passive film and initiate localized corrosion.[3]

Q4: Can the mechanical properties of MP35N degrade after prolonged exposure to seawater?

A4: Yes, while MP35N maintains excellent corrosion resistance, its mechanical properties can be affected, primarily due to hydrogen absorption. This can lead to a decrease in ductility and fracture toughness. The extent of degradation depends on factors such as the level of stress, temperature, and whether the component is galvanically coupled.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions
Sudden, brittle fracture of a component under load. Hydrogen Embrittlement1. Verify if the MP35N component is in electrical contact with a more active metal. 2. Assess the proximity to any cathodic protection systems. 3. Perform a failure analysis, including fractography (using SEM) to look for characteristic features of hydrogen embrittlement (e.g., intergranular fracture). 4. Consider electrically isolating the MP35N component or using a material with a closer galvanic potential for adjacent structures.
Localized corrosion in shielded areas (e.g., under washers, seals). Crevice Corrosion1. Disassemble the component and visually inspect the corroded area. 2. Analyze any deposits within the crevice using SEM/EDS to identify their composition. 3. Redesign the joint to eliminate or minimize the crevice, or ensure regular cleaning to prevent the buildup of deposits and biofouling.
Small, deep pits on the surface of the component. Pitting Corrosion1. Characterize the service environment (temperature, chloride concentration, pH). 2. Analyze the material's surface finish; rougher surfaces are more susceptible to pitting. 3. Consider using a more pitting-resistant alloy if the environment is particularly aggressive.
Cracking observed in a component under tensile stress. Stress Corrosion Cracking (SCC)1. Confirm the presence of hydrogen sulfide (H₂S) in the environment. 2. Analyze the operating temperature and stress levels. 3. Refer to NACE MR0175/ISO 15156 for guidance on material selection and environmental limits for sour service.[1][8][9]

Data Presentation

Table 1: Typical Mechanical Properties of MP35N in Various Conditions

PropertyAnnealedCold-WorkedCold-Worked & Aged (550-600°C / 4h)[5]
Tensile Strength (MPa) 8961623 ± 51793 - 2068
Yield Strength (0.2% Offset) (MPa) 3791469 ± 941585 (min)
Elongation (%) 65-8 (min)
Reduction of Area (%) 75-35 (min)
Hardness (HRC) ~15-20~38-45~48-54

Note: The properties of cold-worked material are highly dependent on the degree of cold reduction.[10][11]

Table 2: Corrosion Behavior of MP35N in Marine Environments

Corrosion TypeSeawaterCrevice ConditionsGalvanic Coupling (with Steel)Sour Service (H₂S)
General Corrosion Excellent ResistanceExcellent ResistanceExcellent ResistanceExcellent Resistance
Pitting Corrosion Excellent ResistanceGood ResistanceExcellent ResistanceGood Resistance
Crevice Corrosion Good ResistanceSusceptible under severe conditionsGood ResistanceSusceptible
Stress Corrosion Cracking Highly ResistantHighly ResistantHighly ResistantSusceptible under specific conditions
Hydrogen Embrittlement ResistantResistantSusceptible Susceptible

Experimental Protocols

Metallographic Preparation of MP35N for Failure Analysis

This protocol is a general guideline and may need to be adapted based on the specific condition of the failed component.

  • Sectioning:

    • Carefully section the component to isolate the failure region.

    • Use a precision abrasive cut-off wheel with ample cooling to minimize deformation and heat-affected zones.[2][4] For superalloys like MP35N, a silicon carbide or diamond wheel is recommended.

  • Mounting:

    • For edge retention and ease of handling, mount the specimen in a compression-mounting thermosetting resin, such as a phenolic or epoxy compound.[4]

    • Ensure the mounting temperature and pressure do not alter the microstructure of the failed component.

  • Grinding:

    • Begin with planar grinding using a coarse abrasive (e.g., 180 or 240-grit silicon carbide paper) to create a flat surface and remove sectioning damage.[2]

    • Proceed with successively finer grit silicon carbide papers (e.g., 320, 400, 600, 800, 1200 grit), ensuring to rotate the sample 90 degrees between each step to remove scratches from the previous stage.[4] Use water as a lubricant and coolant.

  • Polishing:

    • Rough Polishing: Use a 6 µm diamond suspension on a napless or low-nap cloth.[4] Apply moderate pressure and continue until the grinding scratches are removed.

    • Intermediate Polishing: Use a 3 µm diamond suspension on a similar cloth.

    • Final Polishing: Use a 1 µm diamond suspension followed by a final polish with a 0.05 µm colloidal silica or alumina suspension on a soft, napped cloth.[4] This step is crucial for revealing fine microstructural details without deformation.

  • Etching:

    • Due to MP35N's high corrosion resistance, electrolytic etching is often most effective.

    • A common etchant is a solution of 10% oxalic acid in water. Apply a DC voltage of around 6V for a few seconds.

    • Alternatively, a solution of 20 mL HCl, 5 mL HNO₃, and 65 g FeCl₃ can be used by swabbing for a few seconds.[12]

    • Always perform etching in a well-ventilated fume hood and wear appropriate personal protective equipment.

SEM/EDS Analysis of Corrosion Products on MP35N
  • Sample Preparation:

    • Carefully remove the failed component from the service environment, minimizing contamination.

    • If necessary, section a representative area containing the corrosion products.

    • For non-conductive corrosion products, a thin conductive coating (e.g., carbon or gold) may be required to prevent charging under the electron beam.[13]

  • SEM Imaging:

    • Mount the sample on an SEM stub using conductive carbon tape or paint.

    • Insert the sample into the SEM chamber and pump down to high vacuum.

    • Start with a low magnification to get an overview of the corroded area and identify regions of interest.

    • Increase magnification to examine the morphology of the corrosion products, looking for features like cracks, pits, or crystalline structures. Use both secondary electron (SE) and backscattered electron (BSE) imaging modes. BSE imaging is particularly useful for showing compositional contrast.[14]

  • EDS Analysis:

    • Spot Analysis: Position the electron beam on specific features of interest (e.g., a corrosion particle, the base metal, an inclusion) to obtain a qualitative and semi-quantitative elemental analysis of that point.[14][15]

    • Line Scan: Perform a line scan across an interface (e.g., from the base metal into the corrosion product) to see the elemental distribution along that line.

    • Elemental Mapping: Acquire elemental maps of the entire area of interest to visualize the spatial distribution of elements within the corrosion products and the surrounding material.[14] This is very effective for identifying elemental segregation or the presence of contaminants.

  • Data Interpretation:

    • Analyze the EDS spectra to identify the elements present in the corrosion products. Common elements to look for in a marine environment include oxygen, chlorine, sodium, sulfur, and the alloying elements of MP35N (Co, Ni, Cr, Mo).

    • Correlate the elemental information with the SEM morphology to understand the corrosion mechanism. For example, the presence of high concentrations of chlorine in a pit suggests chloride-induced pitting corrosion.

Visualizations

Failure_Analysis_Workflow cluster_initial_assessment Initial Assessment cluster_analysis Detailed Analysis cluster_identification Failure Mode Identification cluster_conclusion Conclusion & Recommendations A Component Failure in Marine Environment B Visual Examination & Documentation A->B C Metallographic Preparation B->C D Microscopic Examination (Optical & SEM) C->D E Chemical Analysis (SEM/EDS) D->E G Hydrogen Embrittlement? E->G H Crevice Corrosion? E->H I Pitting Corrosion? E->I J SCC? E->J F Mechanical Testing (if required) K Root Cause Determination G->K H->K I->K J->K L Corrective & Preventive Actions K->L Hydrogen_Embrittlement_Pathway cluster_environment Marine Environment (Electrolyte) A MP35N (Cathode) C Galvanic Cell Formation A->C B Active Metal (e.g., Steel) (Anode) B->C D Anodic Dissolution of Active Metal C->D E Cathodic Reaction on MP35N: 2H₂O + 2e⁻ → H₂ + 2OH⁻ C->E F Hydrogen Atom Adsorption on MP35N Surface E->F G Hydrogen Diffusion into MP35N Lattice F->G H Reduced Ductility & Toughness G->H I Failure under Tensile Stress H->I

References

Validation & Comparative

A Head-to-Head Comparison: MP35N Versus Titanium Alloys for Biomedical Implants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical implants, material selection is a critical determinant of clinical success. The ideal material must exhibit a stringent combination of mechanical strength, biocompatibility, and long-term stability within the corrosive environment of the human body. For decades, titanium alloys have been the gold standard in orthopedic and dental applications. However, advanced cobalt-based alloys, such as MP35N, have emerged as a formidable alternative, offering a unique profile of properties. This guide provides an objective comparison of MP35N and common titanium alloys, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material selections.

Executive Summary

Titanium alloys, particularly Ti-6Al-4V, are renowned for their excellent biocompatibility, corrosion resistance, and ability to promote osseointegration.[1] MP35N, a nickel-cobalt based alloy, distinguishes itself with exceptional strength, hardness, and fatigue resistance, making it suitable for high-stress applications.[2][3] While both materials are highly corrosion-resistant, MP35N exhibits superior resistance in certain aggressive environments.[4] The choice between these materials often hinges on the specific mechanical demands and desired biological response of the implant.

Data Presentation: A Quantitative Comparison

The following tables summarize the key mechanical and corrosion properties of MP35N and representative titanium alloys.

Table 1: Mechanical Properties of MP35N and Titanium Alloys

PropertyMP35NTi-6Al-4VTi-6Al-7Nb
Tensile Strength (MPa) 1790 - 2070[5]895 - 1170[6]~900
Yield Strength (MPa) 1720 - 1930828 - 1100[6]~800
Elongation (%) 4 - 1010 - 18~15
Modulus of Elasticity (GPa) 230105 - 120[6]~112
Fatigue Strength (MPa) ~800 - 1000400 - 700[7]~550

Table 2: Corrosion Behavior in Simulated Body Fluid

ParameterMP35NTi-6Al-4V
Corrosion Rate (mm/year) Very Low< 0.01[6]
Pitting Corrosion Resistance Excellent[4]Good
Crevice Corrosion Resistance Excellent[4]Good

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies designed to evaluate the performance of biomedical materials.

Mechanical Testing

1. Tensile Testing:

  • Objective: To determine the ultimate tensile strength, yield strength, and elongation of the material.

  • Methodology: Uniaxial tensile tests are performed on standardized dog-bone shaped specimens according to ASTM E8/E8M. The specimen is subjected to a controlled tensile force until fracture. A stress-strain curve is generated to determine the key mechanical properties.

2. Fatigue Testing:

  • Objective: To evaluate the material's resistance to failure under cyclic loading.

  • Methodology: Rotating beam fatigue testing or axial fatigue testing is conducted following ASTM F1160. Specimens are subjected to a predetermined stress range for a specified number of cycles or until failure. The fatigue strength is determined as the stress level at which the material can withstand a large number of cycles (e.g., 10^7) without failing.

Corrosion Testing

1. Potentiodynamic Polarization:

  • Objective: To assess the corrosion rate and susceptibility to pitting corrosion.

  • Methodology: Electrochemical testing is performed in a simulated body fluid (SBF) or Ringer's solution at 37°C, as described in ASTM G5. A three-electrode cell is used with the implant material as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode. The potential is scanned from a cathodic to an anodic potential, and the resulting current is measured to generate a polarization curve. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from this curve.[8]

2. Immersion Testing:

  • Objective: To evaluate the long-term corrosion behavior and ion release.

  • Methodology: As per ASTM G31, pre-weighed samples are immersed in SBF for an extended period (e.g., several weeks to months).[9] The solution is periodically analyzed for released metal ions using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). At the end of the test, the samples are cleaned and reweighed to determine the mass loss and calculate the corrosion rate.

Biocompatibility Testing

1. In Vitro Cytotoxicity Assay:

  • Objective: To assess the potential of the material to cause cell death.

  • Methodology: Extracts of the material are prepared by incubating it in a cell culture medium according to ISO 10993-5. These extracts are then used to treat cultured cells (e.g., fibroblasts or osteoblasts). Cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.[10][11]

2. Cell Adhesion and Proliferation Assay:

  • Objective: To evaluate the ability of cells to attach and grow on the material surface.

  • Methodology: Cells are seeded directly onto the surface of the sterilized material samples. After a specified incubation period, the number of adherent and proliferating cells is quantified using methods such as direct cell counting after staining with a fluorescent dye (e.g., DAPI) or by measuring DNA content.

Visualization of Biological Interactions

The interaction of implant materials with the surrounding biological environment is a complex process mediated by a cascade of signaling events.

CellAdhesion Cell Adhesion on a Biomaterial Surface cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Biomaterial Biomaterial Surface Protein Adsorbed Proteins (e.g., Fibronectin, Vitronectin) Biomaterial->Protein Protein Adsorption Integrin Integrin Receptors Protein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton Integrin->Actin Mechanical Linkage Signaling Downstream Signaling (e.g., RhoA, MAPK) FAK->Signaling Phosphorylation Cascade Gene Gene Expression (Adhesion, Proliferation, Differentiation) Signaling->Gene

Caption: Generalized signaling pathway for cell adhesion to a biomaterial surface.

The process of osseointegration, critical for the long-term stability of many implants, is particularly well-studied for titanium alloys.

Osseointegration Key Signaling Pathways in Titanium Osseointegration cluster_0 Implant Surface cluster_1 Cellular Events cluster_2 Signaling Pathways cluster_3 Outcome Titanium Titanium Implant Surface (TiO2 layer) Macrophages Macrophages Titanium->Macrophages Immune Response Modulation MSCs Mesenchymal Stem Cells (MSCs) Titanium->MSCs Recruitment & Adhesion NFkB NF-κB Pathway Macrophages->NFkB Activation Wnt Wnt/β-catenin Pathway MSCs->Wnt Activation BMP BMP Signaling MSCs->BMP Activation Osteoblasts Osteoblasts Osseointegration Osseointegration (Bone-Implant Integration) Osteoblasts->Osseointegration Bone Formation Wnt->Osteoblasts Differentiation NFkB->MSCs Regulation BMP->Osteoblasts Differentiation

Caption: Simplified overview of signaling pathways involved in osseointegration on titanium surfaces.[12]

Conclusion

Both MP35N and titanium alloys offer excellent properties for biomedical implants, but their strengths lie in different areas. Titanium alloys, with their proven biocompatibility and ability to osseointegrate, remain an outstanding choice for a wide range of applications, particularly in orthopedics and dentistry.[13] MP35N, with its superior strength and fatigue resistance, is an ideal candidate for load-bearing applications where mechanical failure is a primary concern, such as in spinal fixation devices and cardiovascular components.[2][14] The selection of the optimal material requires a thorough understanding of the specific clinical need, balancing the requirements for mechanical performance, biocompatibility, and long-term in vivo stability. This guide provides the foundational data and experimental context to support such critical decisions in the development of next-generation medical devices.

References

"Comparative study of MP35N and Inconel 718 properties"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to MP35N and Inconel 718 for Researchers and Drug Development Professionals

In the demanding environments of scientific research and pharmaceutical development, the selection of materials for critical components is paramount. This guide provides a detailed, data-driven comparison of two high-performance superalloys: MP35N and Inconel 718. The following sections objectively evaluate their properties, supported by experimental data and standardized testing methodologies, to aid in making informed material choices for laboratory and manufacturing equipment.

Introduction to MP35N and Inconel 718

MP35N is a nickel-cobalt-chromium-molybdenum alloy renowned for its exceptional strength, toughness, and outstanding corrosion resistance.[1] It is a nonmagnetic alloy that maintains its properties at cryogenic temperatures and can be used in service up to 316°C (600°F).[2][3] MP35N is often specified under UNS R30035 and meets standards such as AMS 5844 and ASTM F562.[2][4]

Inconel 718 is a precipitation-hardenable nickel-chromium alloy known for its excellent high-temperature strength, creep-rupture properties, and good weldability.[1][5] It retains its mechanical properties up to 704°C (1300°F) and is widely used in aerospace, gas turbines, and other high-temperature applications.[1][6] Inconel 718 is designated as UNS N07718 and conforms to standards like AMS 5662 and AMS 5663.[7][8]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative properties of MP35N and Inconel 718 for easy comparison.

Table 1: Chemical Composition (%)

ElementMP35N (UNS R30035)Inconel 718 (UNS N07718)
Nickel (Ni)33.0 - 37.050.0 - 55.0
Cobalt (Co)Balance1.0 max
Chromium (Cr)19.0 - 21.017.0 - 21.0
Molybdenum (Mo)9.0 - 10.52.8 - 3.3
Iron (Fe)1.0 maxBalance
Titanium (Ti)1.0 max0.65 - 1.15
Niobium (Nb) + Tantalum (Ta)-4.75 - 5.50
Aluminum (Al)-0.20 - 0.80
Manganese (Mn)0.15 max0.35 max
Silicon (Si)0.15 max0.35 max
Carbon (C)0.025 max0.08 max
Phosphorus (P)0.015 max0.015 max
Sulfur (S)0.010 max0.015 max
Boron (B)0.015 max0.006 max

Data sourced from multiple references.[4][9][10]

Table 2: Physical Properties

PropertyMP35NInconel 718
Density 8.43 g/cm³ (0.304 lb/in³)[4]8.19 g/cm³ (0.296 lb/in³)[5]
Melting Range ~1440 - 1500°C (~2624 - 2732°F)1260 - 1336°C (2300 - 2437°F)[9]
Magnetic Permeability Non-magnetic[10]~1.0011[11]

Table 3: Mechanical Properties (Room Temperature)

PropertyMP35N (AMS 5844, Cold Worked & Aged)Inconel 718 (AMS 5663, Solution Treated & Aged)
Ultimate Tensile Strength ≥ 1793 MPa (≥ 260 ksi)[2]~1241 MPa (~180 ksi)
Yield Strength (0.2% Offset) ≥ 1586 MPa (≥ 230 ksi)~1034 MPa (~150 ksi)
Elongation ≥ 8%[12]≥ 12%
Hardness (Rockwell C) ≥ 38 HRC[3]~36-42 HRC

Table 4: Thermal Properties

PropertyMP35NInconel 718
Thermal Conductivity 11.2 W/m·K at 22°C[10]11.4 W/m·K at 21°C[11][13]
Coefficient of Thermal Expansion 12.8 µm/m·°C (20-100°C)[10]13.0 µm/m·°C (20-100°C)[5][13]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The key experimental protocols are outlined below.

Tensile Testing

Objective: To determine the ultimate tensile strength, yield strength, and elongation of the material.

Standard: ASTM E8/E8M - "Standard Test Methods for Tension Testing of Metallic Materials."

Methodology:

  • A standardized specimen with a defined gauge length is prepared from the alloy.

  • The specimen is securely mounted in the grips of a universal testing machine.

  • A uniaxial tensile force is applied to the specimen at a constant rate of crosshead displacement.

  • The applied load and the elongation of the gauge length are continuously monitored and recorded until the specimen fractures.

  • Stress is calculated by dividing the load by the original cross-sectional area, and strain is calculated by dividing the change in gauge length by the original gauge length.

  • A stress-strain curve is plotted to determine the key mechanical properties.

Hardness Testing

Objective: To measure the material's resistance to localized plastic deformation.

Standard: ASTM E18 - "Standard Test Methods for Rockwell Hardness of Metallic Materials."

Methodology:

  • A smooth, flat surface is prepared on the test specimen.

  • A preliminary minor load is applied using a diamond or ball indenter to seat the indenter and remove the effects of surface irregularities.

  • A major load is then applied for a specified duration.

  • The major load is removed, and the depth of the indentation is measured relative to the position under the minor load.

  • The Rockwell hardness number is read directly from the machine's scale, which is an inverse function of the indentation depth. For these alloys, the Rockwell C scale is typically used.

Corrosion Testing

Objective: To evaluate the resistance of the alloys to pitting and crevice corrosion in a chloride-rich environment.

Standard: ASTM G48 - "Standard Test Methods for Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution."

Methodology (Method B - Ferric Chloride Crevice Test):

  • Test specimens are prepared with a specific surface finish.

  • Crevice-forming blocks are attached to the specimen surfaces using O-rings or a similar method to create a standardized crevice.

  • The assembled test specimen is immersed in a 6% ferric chloride solution at a constant temperature for a specified period (typically 72 hours).

  • After exposure, the specimen is cleaned, and the crevice areas are inspected for any signs of corrosion.

  • The extent of corrosion is evaluated by visual examination and weight loss measurements.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting between MP35N and Inconel 718 based on key application requirements.

AlloySelection start Application Requirement Analysis strength Primary Driver: Ultra-High Strength? start->strength temp Operating Temperature > 316°C (600°F)? strength->temp Yes corrosion Critical Requirement: Resistance to Sour Gas (H2S) or Seawater? strength->corrosion No mp35n Select MP35N temp->mp35n No reconsider Re-evaluate Material Choice or Operating Conditions temp->reconsider Yes weldability Ease of Fabrication/Weldability a Major Factor? corrosion->weldability No corrosion->mp35n Yes inconel718 Select Inconel 718 weldability->inconel718 Yes weldability->inconel718 No, but consider for cost/availability

Alloy selection workflow based on primary performance drivers.

Conclusion

The choice between MP35N and Inconel 718 is contingent upon the specific demands of the application.

Choose MP35N when:

  • Ultra-high tensile strength is the primary requirement.[14]

  • Exceptional corrosion resistance, particularly in chloride-rich environments like seawater and in the presence of hydrogen sulfide (sour gas), is critical.[1]

  • The application requires nonmagnetic properties.[10]

  • Biocompatibility is a factor, such as in medical or pharmaceutical applications.[1]

Choose Inconel 718 when:

  • The operating temperature will consistently exceed 316°C (600°F) and approach up to 704°C (1300°F).[1]

  • Good high-temperature strength and creep resistance are essential.[1]

  • Ease of fabrication and weldability are important considerations.[1]

  • A balance of performance and cost is a key factor, as MP35N is generally more expensive due to its cobalt content.

By carefully considering the quantitative data and the specific environmental and mechanical challenges of the intended application, researchers and professionals can confidently select the optimal alloy to ensure reliability and performance.

References

MP35N Outperforms 316L Stainless Steel in Chloride Environments, Demonstrating Superior Corrosion Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting materials for use in chloride-rich environments, MP35N offers significantly enhanced protection against corrosion compared to the widely used 316L stainless steel. Experimental data, though varied across specific conditions, consistently indicates the superior performance of MP35N in preventing pitting, crevice corrosion, and stress corrosion cracking. This performance is critical in applications where material integrity is paramount, such as in biomedical implants and pharmaceutical manufacturing equipment.

MP35N, a nickel-cobalt-chromium-molybdenum alloy, demonstrates exceptional resistance to corrosion in aggressive environments like seawater and saline solutions.[1][2] Its unique composition contributes to the formation of a highly stable passive oxide layer that protects the underlying metal from chloride-induced attack. In contrast, 316L stainless steel, while offering good corrosion resistance for many applications, is more susceptible to localized corrosion in the presence of chlorides.[3][4]

A notable study comparing the two materials for biomedical applications in a carbonate and phosphate-buffered saline electrolyte found that 316LVM (a low-carbon vacuum melt version of 316L) exhibited a higher breakdown potential (a measure of resistance to pitting corrosion) of 1.05 V compared to 0.45 V for MP35N.[5] This finding highlights the critical role of specific environmental conditions and material sourcing in corrosion behavior. However, in more general chloride environments, literature consistently points to the superior performance of MP35N.[3]

Quantitative Comparison of Corrosion Properties

To provide a clear comparison, the following table summarizes key corrosion performance indicators for MP35N and 316L stainless steel based on available data. It is important to note that direct head-to-head comparisons under identical conditions are limited in published literature.

Performance MetricMP35N316L Stainless SteelTest Environment/Method
Pitting & Crevice Corrosion Resistance Exceeds that of 316L[3]Susceptible in chloride solutions[3][4]General Chloride Environments
Breakdown Potential (Critical Pitting Potential) 0.45 V (SCE)[5]1.05 V (SCE) for 316LVM[5]Carbonate and phosphate-buffered saline
Galvanic Potential (in Seawater) -0.05 V (Passive)-0.05 V to -0.57 V (Passive to Active)Seawater
Corrosion Rate in 3.5% NaCl Data not available in comparative studies0.4260 mpy (mils per year)[6]3.5% NaCl Solution

Experimental Methodologies for Corrosion Testing

The data presented is derived from established experimental protocols designed to evaluate the corrosion resistance of metallic materials. The primary methods cited are ASTM G48 for pitting and crevice corrosion and Electrochemical Impedance Spectroscopy (EIS).

ASTM G48: Pitting and Crevice Corrosion Resistance

This standard provides several methods for determining the resistance of stainless steels and related alloys to localized corrosion.

  • Method A: Ferric Chloride Pitting Test: This test involves exposing a specimen to a 6% ferric chloride solution for a specified duration (typically 72 hours) at a constant temperature (e.g., 22°C or 50°C).[7] The specimen is then examined for pitting, and the weight loss is measured to quantify the extent of corrosion.[5][8][9] The weight loss is calculated by subtracting the final weight from the initial weight of the specimen.

  • Method E: Critical Pitting Temperature (CPT) Test: This method is used to determine the minimum temperature at which pitting corrosion initiates.[2][10] Specimens are exposed to a 6% ferric chloride + 1% HCl solution for 24 hours at various temperatures in 5°C increments.[2] The CPT is the lowest temperature at which pitting is observed.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the corrosion behavior of materials.[1][11] A small amplitude AC voltage is applied to the material in a specific electrolyte, and the resulting current is measured over a range of frequencies.[11][12] The impedance data is then used to model the corrosion processes occurring at the material's surface, providing information on corrosion rates and the properties of the protective passive film.[1][13][14] The experimental setup typically consists of a three-electrode cell with a working electrode (the material sample), a reference electrode, and a counter electrode immersed in the test solution.[3][8]

Visualizing the Comparison

To further illustrate the relationship and testing process, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Corrosion Testing cluster_analysis Data Analysis Prep1 MP35N Sample Test1 ASTM G48 Pitting Test Prep1->Test1 Test2 Electrochemical Tests (EIS) Prep1->Test2 Prep2 316L SS Sample Prep2->Test1 Prep2->Test2 Analysis1 Weight Loss Measurement Test1->Analysis1 Analysis2 Pitting Potential Test2->Analysis2 Analysis3 Corrosion Rate Test2->Analysis3 Conclusion Performance Comparison Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Experimental workflow for comparing corrosion performance.

Property_Comparison cluster_MP35N MP35N cluster_316L 316L Stainless Steel MP35N_Pitting High Pitting Resistance center_node Performance in Chloride Solutions MP35N_Pitting->center_node MP35N_Crevice Excellent Crevice Resistance MP35N_Crevice->center_node MP35N_SCC High SCC Resistance MP35N_SCC->center_node MP35N_Galvanic More Noble MP35N_Galvanic->center_node SS316L_Pitting Susceptible to Pitting SS316L_Pitting->center_node SS316L_Crevice Vulnerable to Crevice Corrosion SS316L_Crevice->center_node SS316L_SCC Can be Susceptible to SCC SS316L_SCC->center_node SS316L_Galvanic More Active SS316L_Galvanic->center_node

Key property comparison in chloride environments.

References

A Comparative Analysis of the Fatigue Life of MP35N and Other Leading Cobalt-Chromium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the fatigue properties of MP35N, L605, and Phynox/Elgiloy for critical applications in research and drug development.

In the demanding environments of biomedical research and pharmaceutical development, the selection of materials with exceptional durability and biocompatibility is paramount. Cobalt-chromium (Co-Cr) alloys have long been a cornerstone for manufacturing high-performance components, owing to their superior strength, corrosion resistance, and fatigue life. Among these, MP35N, a nickel-cobalt-chromium-molybdenum alloy, is renowned for its outstanding mechanical properties. This guide provides an objective comparison of the fatigue life of MP35N against other prominent cobalt-chromium alloys, namely L605 and Phynox (also known as Elgiloy), supported by experimental data to inform material selection for critical applications.

Executive Summary of Fatigue Life Performance

MP35N generally exhibits a superior fatigue life compared to many other cobalt-chromium alloys, a characteristic attributed to its unique multiphase microstructure developed through work-hardening and aging processes.[1][2] This alloy's resistance to fatigue crack initiation and propagation makes it an excellent choice for applications subjected to high-cycle loading.[3][4] The low-titanium variant, 35N LT, further enhances fatigue performance by minimizing titanium nitride inclusions, which can act as fatigue initiation sites.

While direct comparative studies under identical conditions are limited, the available data suggests that both L605 and Phynox/Elgiloy also offer excellent fatigue resistance, making them viable alternatives for various applications.[5][6] The choice between these alloys will ultimately depend on the specific loading conditions, environmental factors, and desired service life of the component.

Quantitative Fatigue Data Comparison

The following table summarizes the available quantitative data on the fatigue properties of MP35N, L605, and Phynox/Elgiloy. It is important to note that this data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental protocols, material processing, and specimen preparation.

AlloyConditionFatigue Strength (Stress for given cycles)Endurance Limit (Stress at 10^7 - 10^8 cycles)Test MethodReference
MP35N Cold drawn and aged to 1827 MPa strength682 MPa at 10^7 cycles~600 MPaRotating Beam[7]
L605 Not Specified400 MPa at 10^7 cycles~207 MPa at 4x10^8 cyclesRotating Beam[5]
Phynox/Elgiloy 85% reduction, heat-treated~827 MPa at 10^5 cycles, ~689 MPa at 10^6 cyclesNot explicitly statedNot Specified[6]

Experimental Protocols for Fatigue Life Assessment

The most common method for evaluating the fatigue life of these alloys, particularly for fine wires and small components, is the rotating beam fatigue test , standardized by ASTM E2948.[8][9][10][11] This method subjects a specimen to cyclic bending stress as it rotates, effectively simulating the repeated loading conditions experienced in many applications.

Detailed Methodology: Rotating Beam Fatigue Test (based on ASTM E2948)

1. Specimen Preparation:

  • Test specimens are typically cylindrical with a specified diameter and surface finish. For comparative studies, it is crucial that all specimens have identical geometries and surface treatments to eliminate variables that could influence fatigue life.[12]

  • The surface of the specimen is meticulously polished to a mirror-like finish to remove any scratches or machining marks that could act as stress concentrators and premature crack initiation sites.

2. Test Setup:

  • The specimen is securely mounted in the collets of a rotating beam fatigue testing machine.[1]

  • A specific bending load is applied to the specimen, typically through a weighted cantilever system or a four-point bending fixture.[1] This load is calculated to induce a desired stress level on the outer surface of the specimen.

3. Test Execution:

  • The specimen is rotated at a constant high frequency, often in the range of 50-100 Hz.[13]

  • Each rotation subjects the specimen's surface to a complete cycle of tensile and compressive stress.[14][15][16]

  • The number of cycles to failure is recorded for each specimen at a given stress level. Failure is typically defined as the complete fracture of the specimen.

4. Data Analysis:

  • A series of tests are conducted at various stress levels.

  • The resulting data of stress (S) versus the number of cycles to failure (N) is plotted on a semi-log or log-log scale to generate an S-N curve (also known as a Wöhler curve).

  • The S-N curve graphically represents the fatigue behavior of the material, and from this curve, the fatigue strength at a specific number of cycles and the endurance limit (the stress level below which the material can theoretically endure an infinite number of cycles) can be determined.

Visualizing the Fatigue Testing Workflow

The following diagram illustrates the typical workflow for conducting a rotating beam fatigue test to compare the fatigue life of different alloys.

Fatigue_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Rotating Beam Fatigue Test cluster_analysis Data Analysis cluster_comparison Comparative Assessment Alloy_Selection Select Alloys (MP35N, L605, Phynox) Specimen_Machining Machine Specimens (ASTM E2948) Alloy_Selection->Specimen_Machining Surface_Polishing Polish Surfaces Specimen_Machining->Surface_Polishing Mount_Specimen Mount Specimen Surface_Polishing->Mount_Specimen Apply_Load Apply Bending Load Mount_Specimen->Apply_Load Rotate_Specimen Rotate at High Frequency Apply_Load->Rotate_Specimen Record_Cycles Record Cycles to Failure Rotate_Specimen->Record_Cycles Plot_SN_Curve Plot S-N Curve Record_Cycles->Plot_SN_Curve Determine_Fatigue_Properties Determine Fatigue Strength & Endurance Limit Plot_SN_Curve->Determine_Fatigue_Properties Compare_Results Compare Fatigue Life of Alloys Determine_Fatigue_Properties->Compare_Results

Workflow for comparative rotating beam fatigue testing.

Factors Influencing Fatigue Life

It is crucial for researchers and professionals to understand that the fatigue life of cobalt-chromium alloys is not solely an intrinsic material property but is significantly influenced by several extrinsic and microstructural factors:

  • Inclusions and Defects: As previously mentioned, the presence of non-metallic inclusions, such as titanium nitrides in standard MP35N, can act as stress risers and significantly reduce fatigue life.[17]

  • Surface Finish: A smooth, highly polished surface is critical for maximizing fatigue life, as surface imperfections can serve as initiation sites for fatigue cracks.[12]

  • Manufacturing Processes: The methods used to process and fabricate components, such as cold working and heat treatment, have a profound impact on the material's microstructure and, consequently, its fatigue performance.[3]

  • Environmental Conditions: The operating environment, including temperature, corrosive media, and the presence of physiological fluids, can affect the fatigue behavior of these alloys.

Conclusion

MP35N stands out as a premier cobalt-chromium alloy with exceptional fatigue life, making it a top contender for applications demanding high reliability under cyclic loading. However, L605 and Phynox/Elgiloy also demonstrate robust fatigue properties and should be considered as viable alternatives depending on the specific requirements of the application. For a definitive material selection, it is recommended to conduct fatigue testing under conditions that closely mimic the intended service environment and to consider the influence of manufacturing processes and surface finish on the final component's performance. This comprehensive approach will ensure the selection of the most suitable material to guarantee the longevity and reliability of critical components in research and drug development.

References

MP35N: A Comprehensive Evaluation of its Corrosion Performance in Seawater

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the corrosion resistance of the superalloy MP35N in marine environments, with a comparative analysis against other leading materials, supported by experimental data and standardized testing protocols.

For researchers, scientists, and professionals in drug development, the selection of materials with exceptional corrosion resistance in harsh saline environments is a critical consideration. This guide provides a detailed comparison of the corrosion performance of MP35N, a nickel-cobalt based superalloy, in seawater. Its performance is benchmarked against other commonly used corrosion-resistant alloys: Inconel 625, Inconel 718, Hastelloy C-276, and Titanium Grade 5.

Executive Summary

Comparative Analysis of Corrosion Performance

To provide a clear comparison, this guide summarizes the available qualitative and quantitative corrosion data for MP35N and its alternatives in seawater or equivalent chloride-rich environments.

MaterialGeneral Corrosion Rate (in seawater)Pitting ResistanceCrevice Corrosion ResistanceStress Corrosion Cracking (SCC) Resistance
MP35N Extremely Low (often cited as <0.001 mm/year)Excellent resistanceExceptional resistance in seawater[4]Highly resistant, approved for sour gas service (NACE MR0175)[3]
Inconel 625 Very Low (e.g., <0.025 mm/year)Excellent resistance[5]High resistanceExcellent resistance to chloride-induced SCC
Inconel 718 Low (e.g., 1.21 µm/year after 5000h immersion)[1]Good resistance, but can be susceptible in aggressive conditions[6][7]Good resistance, but can be susceptible in aggressive conditions[6]Good resistance
Hastelloy C-276 Extremely LowExcellent, especially in acidic chloride environments[8]Excellent resistance[9]Excellent resistance
Titanium Grade 5 Extremely Low (negligible)[10]Highly resistant, but can be susceptible to crevice corrosion above 80°C[11]Good resistance at ambient temperatures[11][12]Generally immune in seawater

Note: The corrosion rates are indicative and can vary based on specific environmental conditions such as temperature, pH, and presence of pollutants.

Detailed Experimental Protocols

The validation of corrosion performance relies on standardized testing methodologies. The following are key experimental protocols relevant to assessing the corrosion resistance of alloys like MP35N in seawater.

ASTM G48: Pitting and Crevice Corrosion Resistance

This standard provides methods for evaluating an alloy's resistance to localized corrosion.

  • Method A (Pitting Test): Test specimens are immersed in a 6% ferric chloride solution for a specified duration (typically 24-72 hours) at a controlled temperature. After exposure, the specimens are examined for pitting, and the extent of corrosion is assessed by weight loss measurements.

  • Method B (Crevice Test): This method is similar to Method A, but the specimen is fitted with a crevice-forming device to simulate the tight clearances found in joints and under fasteners. This creates an oxygen-depleted region that is more susceptible to corrosion.

The workflow for these tests is illustrated below:

cluster_prep Specimen Preparation cluster_test Corrosion Testing cluster_analysis Analysis p1 Material Coupon p2 Surface Cleaning & Degreasing p1->p2 p3 Measure & Weigh p2->p3 t1 ASTM G48 Method A (Pitting) Immerse in 6% FeCl3 p3->t1 t2 ASTM G48 Method B (Crevice) Attach Crevice Former Immerse in 6% FeCl3 p3->t2 a1 Visual Inspection for Pitting/Crevice Corrosion t1->a1 t2->a1 a2 Clean & Reweigh a1->a2 a3 Calculate Corrosion Rate a2->a3

Diagram 1: ASTM G48 Pitting and Crevice Corrosion Test Workflow.
Electrochemical Corrosion Testing (e.g., in 3.5% NaCl solution)

Electrochemical tests provide insights into the corrosion mechanisms and rates. A typical setup involves a three-electrode cell with the alloy sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization: The potential of the working electrode is scanned, and the resulting current is measured. This can be used to determine the corrosion potential (Ecorr), corrosion current (icorr), and pitting potential (Epit).

  • Electrochemical Impedance Spectroscopy (EIS): A small AC voltage is applied to the sample over a range of frequencies, and the impedance is measured. This data can be used to model the corrosion process and determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate.

The logical relationship of these electrochemical techniques is shown below:

cluster_setup Experimental Setup cluster_methods Electrochemical Methods cluster_outputs Key Outputs s1 Three-Electrode Cell s2 Test Alloy (Working Electrode) s1->s2 s3 Reference Electrode s1->s3 s4 Counter Electrode s1->s4 s5 3.5% NaCl Solution (Electrolyte) s1->s5 m1 Potentiodynamic Polarization s1->m1 m2 Electrochemical Impedance Spectroscopy (EIS) s1->m2 o1 Corrosion Potential (Ecorr) Pitting Potential (Epit) Corrosion Current (icorr) m1->o1 o2 Polarization Resistance (Rp) m2->o2

Diagram 2: Logical Flow of Electrochemical Corrosion Testing.
Long-Term Immersion Testing

For a comprehensive understanding of long-term performance, immersion tests in natural or artificial seawater are conducted over extended periods (months to years).[13][14] Weight loss measurements and surface analysis are performed at regular intervals to determine the corrosion rate and observe any localized corrosion phenomena.

Conclusion

MP35N stands out as a premier material for applications demanding exceptional corrosion resistance in seawater. Its combination of high strength, toughness, and virtual immunity to common forms of marine corrosion makes it a reliable choice for critical components in the aerospace, marine, and oil and gas industries.[3][12][15] While direct quantitative comparisons are limited by the availability of public data, the extensive and successful use of MP35N in these sectors provides strong evidence of its superior performance. For applications where extreme reliability in corrosive saline environments is paramount, MP35N warrants serious consideration.

References

MP35N: A Comparative Analysis of Tensile Strength in Annealed vs. Aged Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, material selection is a critical aspect of device and component design. MP35N, a nickel-cobalt based superalloy, is renowned for its exceptional combination of ultra-high strength, ductility, toughness, and outstanding corrosion resistance.[1][2] This guide provides a detailed comparison of the tensile strength of MP35N in its annealed and aged states, supported by experimental data and protocols.

The remarkable mechanical properties of MP35N are primarily developed through a combination of work hardening (cold working) and a subsequent aging heat treatment.[1][3] In its annealed (solution treated) state, MP35N is relatively soft and ductile, making it easy to work with.[4] However, it is the synergistic effect of cold work and aging that unlocks its full strength potential. It is important to note that aging an annealed MP35N without prior cold working will not result in a significant increase in strength.[1][5]

Tensile Properties: A Head-to-Head Comparison

The following table summarizes the typical tensile properties of MP35N in both annealed and cold-worked plus aged conditions. The data clearly illustrates the substantial increase in strength achieved through the aging process when applied to a work-hardened material.

PropertyAnnealed ConditionCold-Worked and Aged Condition
Ultimate Tensile Strength (UTS) 115 - 150 ksi (793 - 1034 MPa)[3]260 - 300 ksi (1793 - 2068 MPa)[1][2][6]
Yield Strength (YS) at 0.2% Offset 35 - 65 ksi (241 - 448 MPa)[3]230 - 280 ksi (1586 - 1931 MPa)[2][3]
Elongation in 4D 50 - 68%[3]8 - 12%[1][3]
Reduction of Area 65 - 75%[2][3]35 - 52%[1][3]
Hardness ~90 HRB[2]Up to 54 HRC[4]

Experimental Protocols

The significant disparity in mechanical properties between the annealed and aged states is a direct result of the material's microstructural evolution during thermomechanical processing.

Solution Annealing: The annealing process for MP35N is typically performed to create a homogenous, ductile microstructure. The standard procedure involves:

  • Heating: Heating the material to a temperature range of 1900°F to 1950°F (1038°C to 1066°C).[1][3]

  • Soaking: Holding the material at this temperature for a period of 1 to 8 hours.[3][7]

  • Cooling: Subsequently cooling the material in air down to room temperature.[1][3]

Age Hardening: Age hardening, or precipitation strengthening, is performed on cold-worked MP35N to achieve its high-strength characteristics. The typical aging treatment consists of:

  • Heating: Heating the cold-worked material to a temperature range of 1000°F to 1200°F (538°C to 649°C).[3][6]

  • Soaking: Holding at the selected temperature for approximately 4 hours.[1][6][7]

  • Cooling: Followed by air cooling.[1]

During this process, fine precipitates are formed within the alloy's microstructure, which impede dislocation movement and significantly increase the material's strength and hardness.

Logical Workflow for Achieving Desired MP35N Properties

The following diagram illustrates the logical workflow from the initial alloy composition to the final mechanical properties, highlighting the critical role of thermomechanical processing.

MP35N_Processing_Workflow cluster_input Initial State cluster_processing Thermomechanical Processing cluster_output Resulting Properties MP35N_Alloy MP35N Alloy (Ni-Co-Cr-Mo) Annealing Solution Annealing (1900-1950°F) MP35N_Alloy->Annealing Cold_Working Cold Working Annealing->Cold_Working Annealed_Properties Annealed State - Lower Strength - High Ductility Annealing->Annealed_Properties Aging Age Hardening (1000-1200°F) Cold_Working->Aging Aged_Properties Aged State - Ultra-High Strength - Lower Ductility Aging->Aged_Properties

Caption: MP35N Processing and Property Relationship.

References

A Comparative Guide to the Biocompatibility of MP35N for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the biocompatibility of MP35N, a nickel-cobalt based alloy, evaluated according to the ISO 10993 standard. Its performance is compared with other common medical-grade alloys, supported by experimental data and methodologies. MP35N is renowned for its exceptional combination of high strength, ductility, and corrosion resistance, making it a candidate for critical medical devices such as orthopedic implants, cardiovascular stents, and pacemaker leads.[1][2][3][4]

The biological evaluation of any material intended for medical use is governed by the International Standard ISO 10993, "Biological evaluation of medical devices."[5][6] This series of standards provides a framework for determining if a material is safe for its intended application by assessing its interaction with the human body.[6][7]

Comparative Analysis of Material Properties

The biocompatibility of a metallic alloy is intrinsically linked to its composition and corrosion resistance. The elements it contains and their tendency to be released into the biological environment are primary determinants of the host response. MP35N is compared here with two other workhorses of the medical device industry: 316LVM stainless steel and Ti-6Al-4V titanium alloy.

Table 1: Nominal Composition of Common Medical-Grade Alloys (% by weight)

Element MP35N (UNS R30035) 316LVM Stainless Steel (ASTM F138) Ti-6Al-4V (ASTM F136)
Cobalt (Co) ~35% (Balance)[3][4] - -
Nickel (Ni) ~35%[2][3] 13 - 15% -
Chromium (Cr) ~20%[2][3] 17 - 19% -
Molybdenum (Mo) ~10%[2][3] 2.25 - 3% -
Titanium (Ti) < 1.0%[4] - ~90% (Balance)
Iron (Fe) < 1.0%[4] Balance < 0.3%
Aluminum (Al) - - 5.5 - 6.75%
Vanadium (V) - - 3.5 - 4.5%

| Carbon (C) | < 0.025%[4] | < 0.03% | < 0.08% |

Biocompatibility Performance According to ISO 10993

The ISO 10993 framework mandates a series of tests to evaluate potential biological risks based on the nature and duration of body contact. For a long-term implantable alloy like MP35N, a comprehensive suite of tests is required.

Logical Workflow for Biocompatibility Testing

The evaluation of an implantable material follows a structured risk-management process as outlined in ISO 10993-1.[6]

ISO_10993_Workflow cluster_0 Phase 1: Initial Evaluation & Risk Assessment cluster_1 Phase 2: In Vitro Screening ('The Big Three') cluster_2 Phase 3: Blood & Systemic Evaluation cluster_3 Phase 4: In Vivo & Long-Term Effects A Material Characterization (ISO 10993-18) B Device Categorization (Nature/Duration of Contact) A->B C Risk Management Plan (ISO 14971) B->C D Cytotoxicity (ISO 10993-5) C->D E Sensitization (ISO 10993-10) C->E F Irritation (ISO 10993-23) C->F G Hemocompatibility (ISO 10993-4) F->G H Systemic Toxicity (ISO 10993-11) G->H I Genotoxicity (ISO 10993-3) H->I J Implantation (Local Effects) (ISO 10993-6) I->J K Degradation & Leaching (ISO 10993-15) J->K L Toxicokinetics (ISO 10993-16) K->L M Final Biocompatibility Assessment Report L->M

Caption: ISO 10993 testing workflow for a permanent implantable medical device.

Comparative Biocompatibility Summary

Studies have consistently shown that MP35N is a highly biocompatible material.[2][3][8] A comparative analysis indicates that both wrought and Metal Injection Molded (MIM) MP35N are biocompatible, with test results showing no significant differences between the two manufacturing processes.[8][9]

Table 2: Comparison of Biocompatibility Profiles

ISO 10993 Test MP35N 316LVM Stainless Steel Ti-6Al-4V
Cytotoxicity (10993-5) Non-cytotoxic. Passes standard in vitro tests.[8][9] Generally non-cytotoxic. However, release of Ni and Cr ions can induce cytotoxic effects in sensitive cell lines or long-term exposure.[10] Non-cytotoxic. The stable titanium oxide surface layer is highly inert and shows excellent cell viability.[11]
Sensitization (10993-10) Low potential. While containing a high percentage of nickel, its extremely low corrosion rate minimizes ion release, reducing sensitization risk. Moderate potential. Nickel is a well-known sensitizer. Ion release from corrosion is a primary concern for allergic reactions in susceptible patients. Very low potential. Considered hypoallergenic. Does not contain common metallic sensitizers like nickel.
Hemocompatibility (10993-4) Excellent. Demonstrates low potential for hemolysis, thrombosis, or complement activation.[8][9] Good. Generally considered hemocompatible, but surface properties can influence thrombogenicity. Excellent. The surface oxide layer promotes favorable interactions with blood components, showing low thrombogenicity.[11]
Implantation (10993-6) Excellent. Elicits a minimal local tissue response, comparable to 316L stainless steel, with formation of a thin fibrous capsule.[12] Good. Generally well-tolerated, forming a fibrous tissue capsule. Long-term corrosion can lead to localized inflammation. Excellent. Promotes osseointegration, allowing for direct bone apposition to the implant surface with minimal fibrous tissue interface.

| Corrosion Resistance | Superior. High chromium and molybdenum content create a highly stable passive film, offering exceptional resistance to pitting, crevice, and stress corrosion.[2][13] | Good. Susceptible to pitting and crevice corrosion in high-chloride environments like the human body. | Superior. Forms a very stable and passive titanium dioxide (TiO2) layer, providing excellent corrosion resistance.[11][14] |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of biocompatibility. Below are summaries of protocols for two key ISO 10993 tests.

ISO 10993-5: In Vitro Cytotoxicity

This test evaluates the potential for a material to cause cell death or inhibit cell growth. The extract method is most commonly used for metallic alloys.

  • Sample Preparation & Extraction:

    • Test articles (MP35N) and controls (negative: high-density polyethylene; positive: organotin-stabilized PVC) are prepared with a specific surface area-to-volume ratio (e.g., 3 cm²/mL).

    • Samples are immersed in a cell culture medium (e.g., MEM with 5% bovine serum) and incubated at 37°C for 24-72 hours to create a material extract.[15]

  • Cell Culture:

    • A monolayer of L929 mouse fibroblast cells (or other appropriate cell line) is cultured to near-confluency in 96-well plates.[16]

  • Exposure:

    • The original culture medium is removed from the cells and replaced with the material extract.

  • Assessment:

    • After a 24-hour incubation, cell viability is assessed quantitatively. A common method is the MTT assay, which measures the metabolic activity of living cells.

    • Acceptance Criterion: A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[16]

ISO 10993-4: Hemocompatibility

This standard provides a framework for selecting tests to evaluate interactions with blood.[17][18] For an implantable device, key endpoints include hemolysis, coagulation, and complement activation.[19][20]

  • Hemolysis (ASTM F756):

    • Direct Contact Method: The test material is incubated directly with diluted rabbit or human blood.

    • Extract Method: An extract of the material is prepared (as in the cytotoxicity test) and then incubated with blood.

    • Analysis: After incubation, the samples are centrifuged. The amount of hemoglobin released into the plasma is measured spectrophotometrically.

    • Acceptance Criterion: The hemolytic index is calculated relative to positive (water) and negative (saline) controls. A hemolytic index of >5% is generally considered unacceptable.

  • Coagulation (e.g., Partial Thromboplastin Time - PTT):

    • Human citrated plasma is exposed to the test material.

    • Reagents are added to initiate the intrinsic coagulation cascade.

    • The time to clot formation is measured and compared to a reference control. A significant delay or acceleration indicates material interference with the clotting process.

  • Complement Activation:

    • The material is incubated in human serum.[18]

    • The activation of the complement system is measured by quantifying specific markers (e.g., SC5b-9) using an ELISA assay.[18] An increase in activation markers relative to controls indicates a material-induced inflammatory response.

Cellular Response to Implanted Materials

When an implant is placed in the body, it initiates a series of biological events known as the foreign body response (FBR). A biocompatible material like MP35N elicits a minimal and controlled response.

FBR_Pathway A Material Implantation (e.g., MP35N) B Protein Adsorption ('Vroman Effect') A->B C Macrophage & Neutrophil Recruitment B->C D Cell Fusion to Form Foreign Body Giant Cells (FBGCs) C->D E Cytokine & Growth Factor Release (e.g., IL-1β, TNF-α, TGF-β) D->E F Fibroblast Recruitment & Collagen Deposition E->F G Fibrous Capsule Formation (Wall-off Response) F->G

Caption: Simplified signaling pathway of the foreign body response to an implant.

References

A Comparative Guide to the Electrochemical Corrosion Resistance of MP35N and Other Biomedical Alloys

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the electrochemical impedance spectroscopy (EIS) performance of MP35N against 316L stainless steel, cobalt-chromium (Co-Cr), and titanium (Ti) alloys reveals critical insights into their suitability for biomedical applications. This guide provides a comprehensive comparison based on available experimental data, detailing the electrochemical behavior of these materials in simulated physiological environments.

MP35N, a nickel-cobalt-chromium-molybdenum alloy, is renowned for its exceptional combination of high strength, ductility, and outstanding corrosion resistance.[1][2] This makes it a prime candidate for demanding applications such as orthopedic implants, cardiovascular stents, and pacemaker lead wires.[3][4] Understanding its electrochemical behavior in comparison to other commonly used medical alloys is crucial for researchers, scientists, and drug development professionals in selecting the optimal material for specific devices and predicting their long-term in-vivo performance.

Quantitative Electrochemical Performance

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the corrosion resistance of materials. By applying a small amplitude AC signal over a range of frequencies, EIS can probe the characteristics of the passive oxide film that forms on the surface of these alloys and protects them from degradation in the aggressive environment of the human body. Key parameters derived from EIS data, such as charge transfer resistance (Rct), polarization resistance (Rp), and double-layer capacitance (Cdl) or the more general constant phase element (CPE), provide quantitative measures of corrosion resistance. A higher Rct or Rp value generally indicates a more protective passive layer and thus, superior corrosion resistance.

While extensive quantitative data for MP35N in a directly comparable format is limited in the public domain, the available literature consistently highlights its superior corrosion resistance qualitatively.[1][3][5] Studies often report very high impedance modulus values and phase angles approaching -90 degrees over a wide frequency range, indicative of a highly stable and capacitive passive film.[5]

For comparison, the following table summarizes representative EIS data for 316L stainless steel, Co-Cr alloys, and Titanium alloys from various studies conducted in simulated body fluids. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Alloy SystemTest SolutionImmersion TimeCharge Transfer Resistance (Rct) / Polarization Resistance (Rp) (Ω·cm²)Constant Phase Element (CPE-T) (µF·cm⁻²)CPE Exponent (n)Reference
MP35N Phosphate-Buffered Saline (PBS)Not SpecifiedHigh (Qualitative)Low (Qualitative)~1 (Qualitative)[5]
316L Stainless Steel Ringer's Solution24 hours0.8 x 10⁶25.50.91[6]
Ti6Al4V Ringer's Solution24 hours1.2 x 10⁶18.20.92[6]
c.p. Titanium Ringer's Solution24 hours1.5 x 10⁶15.80.93[6]
Co-Cr-Mo Phosphate-Buffered Saline (PBS)Not SpecifiedHigh (Qualitative)Not SpecifiedNot Specified[7]

Note: The data presented is a synthesis from multiple sources and should be interpreted with caution due to varying experimental protocols. The values for MP35N are described qualitatively based on graphical data and statements in the cited literature.

Experimental Protocols

The electrochemical behavior of these alloys is typically evaluated using a three-electrode electrochemical cell. A detailed summary of a representative experimental protocol is provided below.

Working Electrode: The alloy sample (MP35N, 316L, Co-Cr, or Ti-alloy) with a defined surface area is used as the working electrode. The surface is typically polished to a mirror finish and cleaned ultrasonically in ethanol and deionized water before immersion.

Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is commonly used as the reference electrode to provide a stable potential against which the working electrode's potential is measured.

Counter Electrode: A platinum or graphite rod with a large surface area serves as the counter electrode to complete the electrical circuit.

Electrolyte: Simulated body fluids (SBF) are used to mimic the physiological environment. Common examples include Phosphate-Buffered Saline (PBS), Ringer's solution, and artificial saliva. The temperature is typically maintained at 37°C to simulate human body temperature.

EIS Measurement: The Open Circuit Potential (OCP) is first monitored until a stable value is reached. EIS is then performed at the OCP by applying a small sinusoidal voltage perturbation (typically 10 mV) over a frequency range of 100 kHz to 10 mHz. The resulting impedance data is often analyzed by fitting it to an equivalent electrical circuit model to extract the quantitative parameters.

Visualizing the Experimental Workflow and Logic

To better understand the experimental setup and the logical flow of a comparative EIS study, the following diagrams are provided.

EIS_Setup cluster_cell Electrochemical Cell WE Working Electrode (Alloy Sample) RE Reference Electrode (SCE or Ag/AgCl) CE Counter Electrode (Platinum) Electrolyte Simulated Body Fluid Potentiostat Potentiostat / Galvanostat with FRA Potentiostat->WE WE connection Potentiostat->RE RE connection Potentiostat->CE CE connection Computer Computer with Analysis Software Potentiostat->Computer Data Acquisition

Typical three-electrode setup for EIS measurements.

Comparison_Workflow A Alloy Sample Preparation (MP35N, 316L, Co-Cr, Ti-alloy) B Electrochemical Cell Setup (Three-electrode configuration) A->B C Immersion in Simulated Body Fluid at 37°C B->C D OCP Stabilization C->D E EIS Measurement (Frequency Sweep at OCP) D->E F Data Acquisition (Nyquist and Bode Plots) E->F G Equivalent Circuit Modeling F->G H Extraction of EIS Parameters (Rct, CPE, etc.) G->H I Comparative Analysis of Corrosion Resistance H->I J Ranking of Alloys based on Electrochemical Performance I->J

Logical workflow for comparing alloy corrosion resistance via EIS.

Conclusion

Based on the available evidence, MP35N consistently demonstrates superior corrosion resistance in simulated physiological environments compared to many other commonly used biomedical alloys. Its passive film exhibits a highly stable and protective nature, which is critical for the long-term biocompatibility and structural integrity of medical implants. While direct quantitative comparisons from a single, standardized study are ideal, the collective body of research strongly supports the excellent electrochemical performance of MP35N. For researchers and developers, this underscores the importance of considering MP35N for applications where high strength and exceptional resistance to corrosion are paramount. Future standardized testing of these alloys under identical conditions would be invaluable for providing a definitive quantitative ranking.

References

A Comparative Analysis of Wear Resistance: MP35N Versus Leading Hard-Facing Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking materials with exceptional durability, understanding the wear resistance of advanced alloys is paramount. This guide provides a comprehensive comparison of MP35N, a nickel-cobalt based superalloy, against other prominent hard-facing alloys: Stellite 6 (cobalt-based), Inconel 718 (nickel-based), and Haynes 25 (cobalt-based). This analysis is supported by available experimental data to facilitate informed material selection for critical applications.

MP35N is renowned for its unique combination of ultra-high strength, toughness, ductility, and outstanding corrosion resistance.[1][2] These properties make it a candidate for demanding environments where resistance to wear and material degradation is crucial.[2] This guide will delve into a quantitative and qualitative comparison of its wear performance against established hard-facing alloys.

Chemical Composition and Hardness

The distinct properties of these alloys are rooted in their chemical compositions, which in turn influence their microstructure and mechanical properties, including hardness—a key factor in wear resistance.

AlloyUNS NumberNi (%)Co (%)Cr (%)Mo (%)W (%)Fe (%)C (%)Hardness (Typical)
MP35N R3003533-3733-3719-219.0-10.5-<1.0<0.025Work-strengthened and aged: up to 300 ksi (approx. 51 HRC)[1]
Stellite 6 R30006<3.0Bal.27-32<1.54.0-6.0<3.00.9-1.436-45 HRC[3]
Inconel 718 N0771850-55<1.017-212.8-3.3-Bal.<0.08Precipitation hardened: ~40-48 HRC
Haynes 25 R306059-11Bal.19-21-14-16<3.00.05-0.15Annealed: ~200-300 HV[4]

Quantitative Wear Resistance Data

Direct comparative studies under identical wear conditions for all four alloys are limited. However, by examining data from various studies, a comparative understanding can be constructed. The following tables summarize available quantitative data from different wear test methodologies.

Abrasive Wear Resistance (ASTM G65)

The ASTM G65 standard test method is used to measure resistance to scratching abrasion. The results are reported as volume loss, where a lower value indicates higher wear resistance.

AlloyTest ProcedureVolume Loss (mm³)Relative Wear Resistance
Stellite 6 ASTM G659X that of Hardide-T coatingGood
Inconel 718 ASTM G65100X that of Hardide-T coatingModerate
MP35N -Data not available in a directly comparable format-
Haynes 25 -Data not available in a directly comparable format-

Note: The data from Hardide Coatings provides a relative ranking of Stellite 6 and Inconel 718 under abrasive wear conditions.[5]

Sliding Wear Resistance (Pin-on-Disk - ASTM G99)

The ASTM G99 test is a standard method for determining the wear of materials during sliding using a pin-on-disk apparatus. It can also be used to determine the coefficient of friction.

AlloyCounterfaceLoad (N)Sliding Speed (m/s)EnvironmentCoefficient of Friction (µ)Specific Wear Rate (mm³/Nm)
MP35N ----Data not available in a directly comparable formatData not available in a directly comparable format
Stellite 6 Self-mated---Generally low-
Inconel 718 ----Data not available in a directly comparable formatData not available in a directly comparable format
Haynes 25 ----Data not available in a directly comparable formatData not available in a directly comparable format

While specific quantitative data from a single comparative study is unavailable, literature suggests that cobalt-based alloys like Stellite 6 and Haynes 25 generally exhibit excellent resistance to sliding wear.[3]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting wear resistance data. Below are summaries of the key ASTM standards relevant to the data presented.

ASTM G65: Standard Test Method for Measuring Abrasion Using the Dry Sand/Rubber Wheel Apparatus

This test measures the resistance of materials to scratching abrasion. A test specimen is held against a rotating rubber-rimmed wheel while a controlled flow of sand is introduced between them. The test parameters, such as the number of revolutions and the applied force, can be varied.[2][6] The primary result is the volume loss of the specimen, which is calculated from its mass loss and density.[2]

ASTM G99: Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus

This method evaluates the wear of materials during sliding. A pin or ball specimen is held stationary against a rotating disk specimen under a specific load.[7][8] The test can be conducted in various environments (e.g., dry, lubricated, corrosive). The wear volume is determined by measuring the dimensions of the wear scar on the pin and/or the wear track on the disk.[9] The coefficient of friction is also typically recorded during the test.[7]

Logical Flow of Wear Resistance Comparison

The process of comparing the wear resistance of these hard-facing alloys can be visualized as a logical workflow, from material characterization to experimental testing and data analysis.

Wear_Resistance_Comparison cluster_materials Material Selection cluster_properties Material Properties cluster_testing Experimental Wear Testing cluster_data Data Analysis cluster_comparison Comparative Evaluation MP35N MP35N Composition Chemical Composition MP35N->Composition Abrasive Abrasive Wear (ASTM G65) MP35N->Abrasive Sliding Sliding Wear (ASTM G99) MP35N->Sliding Erosion Erosion Wear (ASTM G76) MP35N->Erosion Fretting Fretting Wear MP35N->Fretting Stellite6 Stellite 6 Stellite6->Composition Stellite6->Abrasive Stellite6->Sliding Stellite6->Erosion Stellite6->Fretting Inconel718 Inconel 718 Inconel718->Composition Inconel718->Abrasive Inconel718->Sliding Inconel718->Erosion Inconel718->Fretting Haynes25 Haynes 25 Haynes25->Composition Haynes25->Abrasive Haynes25->Sliding Haynes25->Erosion Haynes25->Fretting Hardness Hardness Composition->Hardness WearRate Wear Rate / Volume Loss Abrasive->WearRate Sliding->WearRate COF Coefficient of Friction Sliding->COF Erosion->WearRate Fretting->WearRate Fretting->COF Mechanism Wear Mechanism Analysis WearRate->Mechanism COF->Mechanism Comparison Performance Comparison Guide Mechanism->Comparison

Caption: Logical workflow for comparing hard-facing alloy wear resistance.

Discussion and Conclusion

Cobalt-based alloys like Stellite 6 and Haynes 25 are generally recognized for their excellent wear resistance, especially at elevated temperatures.[3] Inconel 718, a nickel-based superalloy, offers a good balance of wear resistance, corrosion resistance, and high-temperature strength.[9]

The selection of the optimal hard-facing alloy depends heavily on the specific application's operating conditions, including the type of wear (abrasive, adhesive, erosive, corrosive), temperature, and the nature of the contacting surfaces. For applications demanding the utmost in strength and corrosion resistance, MP35N presents a compelling option. For severe abrasive or high-temperature wear environments, cobalt-based alloys like Stellite 6 and Haynes 25 are strong contenders. Inconel 718 remains a versatile choice for a wide range of high-temperature applications requiring good wear performance. Further direct comparative studies are warranted to provide a more definitive quantitative ranking of these high-performance materials under a broader range of wear conditions.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling MP35N Alloy

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers in drug development, the safe handling of specialized materials is paramount. This guide provides essential safety and logistical information for working with MP35N, a nickel-cobalt-chromium-molybdenum superalloy. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent exposure to potentially hazardous materials.

While solid MP35N alloy presents minimal health risks, operations such as grinding, cutting, melting, or welding can generate dust or fumes that may be hazardous upon inhalation or contact with skin and eyes.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound, particularly during processes that can create airborne particles.

Body PartPPE SpecificationTask Requiring This PPERationale
Respiratory NIOSH-approved respirator with P100 filters (for powders) or appropriate cartridge for metal fumes (for welding/melting).Handling powders, grinding, cutting, welding, or any process that generates dust or fumes.To prevent the inhalation of fine particles or fumes, which can lead to respiratory irritation and other health effects.[1][2]
Hands Impermeable gloves (e.g., nitrile, neoprene). Cut-resistant gloves for handling solid forms with sharp edges.All handling procedures, including weighing, mixing, and cleaning.To prevent skin contact with metallic dust, which may cause irritation or allergic reactions.[1][2]
Eyes ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be used in conjunction with goggles when there is a significant splash hazard.All handling procedures.To protect the eyes from dust, particles, and potential chemical splashes.[1][2]
Body A fully-buttoned lab coat is required for all laboratory work. Flame-resistant clothing may be necessary during hot work such as welding or melting.All handling procedures.To protect skin and clothing from contamination with powders or splashes.

Occupational Exposure Limits

Researchers must be aware of the permissible exposure limits for the constituent metals of this compound to ensure that engineering controls and work practices are effective in minimizing exposure.

ComponentOSHA PEL (8-hour TWA)ACGIH TLV (8-hour TWA)
Nickel1 mg/m³1.5 mg/m³
Cobalt0.1 mg/m³0.02 mg/m³
Chromium1 mg/m³0.5 mg/m³
Molybdenum15 mg/m³ (total dust)10 mg/m³ (inhalable)
Source: Eagle Alloys Safety Data Sheet[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial for minimizing risk during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal & Recycling prep_area Designate & Prepare Work Area verify_eng Verify Engineering Controls (Fume Hood, Ventilation) weigh_transfer Weighing & Transfer (in ventilated enclosure) prep_area->weigh_transfer inspect_ppe Inspect & Don PPE locate_emergency Locate Emergency Equipment processing Cutting, Grinding, or Polishing (with local exhaust) decontaminate Decontaminate Work Surfaces weigh_transfer->decontaminate solution_prep Solution Preparation (add alloy to solvent slowly) heating Heating & Melting (in furnace with exhaust) collect_waste Collect & Segregate Waste label_waste Label Waste Containers Clearly decontaminate->label_waste remove_ppe Remove & Dispose of PPE Properly wash_hands Wash Hands Thoroughly store_waste Store Waste in Designated Area recycle_scrap Arrange for Scrap Metal Recycling dispose_haz Dispose of Hazardous Waste via Certified Vendor

A logical workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

Solid Waste (Scrap, Turnings, etc.):

  • Recycling: The preferred method for disposing of solid MP35N scrap is recycling.[2] These superalloys contain valuable metals, and numerous facilities specialize in their recovery.

  • Collection: Collect all solid scrap in a designated, clearly labeled, and sealed container.

  • Contact: Partner with a certified scrap metal recycler that handles nickel-cobalt superalloys.

Contaminated Materials (Gloves, Wipes, etc.):

  • Segregation: Segregate waste contaminated with MP35N dust or particles from other laboratory waste.

  • Containerization: Place these materials in a sealed, labeled hazardous waste container.

  • Disposal: Dispose of as hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.

Liquid Waste (from etching, cleaning, etc.):

  • Collection: Collect all liquid waste containing dissolved or suspended MP35N in a compatible, sealed, and clearly labeled hazardous waste container.

  • pH Neutralization: If the waste is acidic or basic, it may need to be neutralized before disposal. Consult your institution's hazardous waste guidelines.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor. Do not pour liquid waste containing heavy metals down the drain.

By implementing these safety and handling protocols, research facilities can ensure the well-being of their personnel and maintain a safe and compliant laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.